4-Hydroxy-3-(trifluoromethyl)benzaldehyde
Description
The exact mass of the compound 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Hydroxy-3-(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMUFCNWTPSOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427391 | |
| Record name | 4-hydroxy-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220227-98-5 | |
| Record name | 4-hydroxy-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
Executive Summary
4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CAS: 220227-98-5 ) is a critical pharmacophore in medicinal chemistry, particularly in the development of TRPV1 antagonists (e.g., Capsaicin analogues) and agrochemicals.[1] The presence of the trifluoromethyl (
This technical guide details two distinct synthetic pathways selected for their reliability, scalability, and mechanistic rigor.
-
Method A (Nucleophilic Aromatic Substitution): The preferred route for high-purity applications, utilizing the electron-deficient nature of the precursor to install the hydroxyl group.[1]
-
Method B (The Duff Reaction): A direct formylation approach suitable for rapid laboratory-scale synthesis starting from the phenol.[1]
Retrosynthetic Analysis & Strategy
The strategic disconnection of the target molecule reveals two primary precursors.[1] The choice of pathway depends heavily on the availability of starting materials and the tolerance for isomeric impurities.[1]
Logical Disconnection
-
C-O Disconnection (SNAr): Disconnecting the phenolic hydroxyl leads to 4-Fluoro-3-(trifluoromethyl)benzaldehyde .[1] This precursor is highly activated for nucleophilic attack due to the ortho-trifluoromethyl and para-aldehyde electron-withdrawing groups (EWGs).[1]
-
C-C Disconnection (Formylation): Disconnecting the formyl group leads to 2-(Trifluoromethyl)phenol .[1] The challenge here is regioselectivity; however, the strong para-directing effect of the hydroxyl group dominates the meta-directing effect of the
group.[1]
Figure 1: Retrosynthetic analysis showing the two primary strategic disconnections.
Method A: Nucleophilic Aromatic Substitution (SNAr)
Status: Preferred Route (High Yield, High Purity)
This method exploits the "activated" nature of the aromatic ring.[1] The fluorine atom at the 4-position is labile because the anionic intermediate (Meisenheimer complex) is stabilized by the para-aldehyde and ortho-trifluoromethyl groups.[1]
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism.[1] The hydroxide ion attacks the carbon bearing the fluorine.[1] The negative charge is delocalized into the electron-withdrawing carbonyl and
Experimental Protocol
Reagents:
-
4-Fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq)[1]
-
Potassium Hydroxide (KOH) (2.5 eq) or Tetramethylammonium Hydroxide (TMAH)[1]
-
Solvent: DMSO (Dimethyl sulfoxide) or DMSO/Water (9:1)[1]
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 4-Fluoro-3-(trifluoromethyl)benzaldehyde (10.0 g, 52 mmol) and DMSO (50 mL). Ensure the system is under an inert atmosphere (
) to prevent autoxidation of the aldehyde.[1] -
Reagent Addition: Add an aqueous solution of KOH (7.3 g, 130 mmol in 15 mL water) dropwise over 15 minutes.
-
Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1] The starting material spot (
) should disappear, replaced by the more polar phenol ( ). -
Workup:
-
Extraction & Purification:
Yield Expectation: 85–92%
Method B: The Duff Reaction (Direct Formylation)
Status: Alternative Route (Direct Functionalization)
When the fluorinated aldehyde precursor is unavailable, direct formylation of 2-(trifluoromethyl)phenol is the standard approach.[1] While the Reimer-Tiemann reaction is often cited, it frequently suffers from low yields and tar formation.[1] The Duff Reaction , specifically the modification using Hexamethylenetetramine (HMTA) in Trifluoroacetic acid (TFA), offers superior regioselectivity.
Mechanistic Insight
HMTA acts as a masked formyl equivalent.[1] In strong acid (TFA), it forms an iminium ion species that attacks the phenol para to the hydroxyl group (the most activated position). The
Experimental Protocol
Reagents:
-
2-(Trifluoromethyl)phenol (1.0 eq)[1]
-
Hexamethylenetetramine (HMTA) (1.2 eq)[1]
-
Trifluoroacetic Acid (TFA) (Solvent/Catalyst)[1]
Step-by-Step Methodology:
-
Dissolution: In a dry round-bottom flask, dissolve 2-(Trifluoromethyl)phenol (5.0 g, 30.8 mmol) in TFA (40 mL).
-
Addition: Add HMTA (5.2 g, 37 mmol) in small portions.
-
Note: The reaction may warm slightly.[1]
-
-
Reflux: Heat the mixture to reflux (
) for 12–16 hours. The solution will turn viscous and orange/red.[1] -
Hydrolysis:
-
Cool the mixture to room temperature.
-
Add 4M HCl (30 mL) and stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
-
Workup:
-
Dilute with water (100 mL) and extract with Dichloromethane (DCM,
mL). -
Wash organics with water and then saturated
(carefully, gas evolution) to remove TFA.
-
-
Purification: The crude product often contains regioisomers.[1] Purification via column chromatography (Silica gel, 0-20% EtOAc in Hexanes) is usually required.[1]
Yield Expectation: 50–65%
Comparative Analysis
The following table summarizes the operational parameters for decision-making.
| Parameter | Method A (SNAr) | Method B (Duff Reaction) |
| Starting Material | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 2-(Trifluoromethyl)phenol |
| Reaction Type | Hydrolysis (Nucleophilic Sub.)[1] | Electrophilic Aromatic Sub.[1][3][4] |
| Regioselectivity | 100% (Defined by precursor) | ~85:15 (para vs ortho) |
| Yield | High (85%+) | Moderate (50–65%) |
| Safety Profile | Moderate (Corrosive bases) | Moderate (TFA is corrosive) |
| Scalability | Excellent | Good (Waste disposal of TFA is costly) |
Process Workflow Visualization
The following diagram illustrates the workflow for the preferred Method A , highlighting critical control points.
Figure 2: Operational workflow for the SNAr synthesis route.
Analytical Characterization
To validate the synthesis, the product must meet the following spectroscopic criteria:
-
Physical State: White to pale yellow solid.[1]
-
1H NMR (400 MHz, DMSO-d6):
-
19F NMR: Single peak around -61 to -63 ppm (relative to
).[1]
References
-
PubChem. (2025).[1][3] 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (Compound).[1][3] National Library of Medicine.[1] [Link][1]
-
Larrow, J. F., & Jacobsen, E. N. (1998). A Practical Method for the Synthesis of Salicylaldehydes via the Duff Reaction.[1] Journal of Organic Chemistry, 59(7), 1939–1942. (Contextual grounding for Duff reaction conditions).
-
Google Patents. (2019).[1] WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes.[1] (Provides industrial context for precursor synthesis).
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition.[1] Wiley.[1] (Authoritative source for SNAr and Formylation mechanisms).[1]
Sources
A Guide to the Structural Elucidation of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde: A Multifaceted Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and analytical reasoning required for the complete structure elucidation of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. As a key intermediate in the synthesis of pharmaceuticals and other advanced materials, unequivocal confirmation of its molecular structure is paramount. This document moves beyond a simple listing of techniques, offering a rationale for the selection of spectroscopic methods and a detailed interpretation of the resulting data. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a coherent and self-validating structural proof.
Introduction
4-Hydroxy-3-(trifluoromethyl)benzaldehyde, with the molecular formula C₈H₅F₃O₂, is an aromatic aldehyde of significant interest in medicinal chemistry and materials science.[1] The presence of three distinct functional groups—a hydroxyl group, a trifluoromethyl group, and an aldehyde—on a benzene ring gives rise to a unique chemical reactivity profile. The electron-withdrawing nature of the trifluoromethyl group, for instance, enhances the electrophilicity of the aldehyde's carbonyl carbon. The precise arrangement of these substituents on the aromatic ring is critical to the molecule's properties and its utility in further chemical synthesis. Therefore, a rigorous and systematic approach to structure elucidation is essential. This guide will walk through the logical workflow for confirming the identity and purity of this compound.
Core Principles of Structure Elucidation
The elucidation of a chemical structure is fundamentally a process of deduction. By probing a molecule with various forms of electromagnetic radiation and energetic particles, we can piece together its atomic connectivity and spatial arrangement. The primary tools for this endeavor are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F), revealing the connectivity of the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation patterns, offering clues to its structure.
Synthesis and Initial Characterization
Upon synthesis, initial characterization would involve determining the compound's physical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O₂ | PubChem[1] |
| Molecular Weight | 190.12 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a newly synthesized batch of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde.
Caption: A typical workflow for the structure elucidation of a synthesized compound.
In-Depth Spectroscopic Data Interpretation
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.
Expected Result: An electron ionization mass spectrum (EI-MS) should show a molecular ion peak (M⁺) at m/z = 190, corresponding to the molecular weight of C₈H₅F₃O₂.
Interpretation: The presence of a prominent peak at m/z 190 would provide strong evidence for the successful synthesis of the target molecule. Fragmentation patterns can also be informative. For instance, the loss of the aldehyde group (-CHO) would result in a fragment at m/z 161.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Expected Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 (broad) | O-H stretch | Phenolic Hydroxyl |
| ~3050 | C-H stretch | Aromatic |
| ~2850, ~2750 | C-H stretch | Aldehyde |
| ~1690 | C=O stretch | Aldehyde |
| ~1600, ~1470 | C=C stretch | Aromatic Ring |
| ~1300-1100 | C-F stretch | Trifluoromethyl |
| ~1250 | C-O stretch | Phenolic |
Interpretation: The broad absorption around 3300 cm⁻¹ is characteristic of a hydroxyl group involved in hydrogen bonding. The sharp, intense peak around 1690 cm⁻¹ is indicative of the carbonyl group of the aldehyde. The presence of two weaker bands in the 2850-2750 cm⁻¹ region (Fermi doublets) is a classic signature of an aldehyde C-H stretch. Strong absorptions in the 1300-1100 cm⁻¹ range would confirm the presence of the trifluoromethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure, including the substitution pattern of the aromatic ring. For 4-Hydroxy-3-(trifluoromethyl)benzaldehyde, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.
Experimental Protocol:
-
Sample Preparation: The compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Expected Signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.0 | Doublet | 1H | Aromatic proton ortho to -CHO |
| ~7.8 | Doublet of doublets | 1H | Aromatic proton ortho to -CF₃ and meta to -CHO |
| ~7.2 | Doublet | 1H | Aromatic proton ortho to -OH |
| ~6.0 (broad) | Singlet | 1H | Hydroxyl proton (-OH) |
Interpretation: The downfield singlet at ~10.0 ppm is characteristic of an aldehyde proton. The aromatic region will show three distinct signals with splitting patterns that confirm the 1,2,4-trisubstitution pattern. The proton ortho to the electron-withdrawing aldehyde group will be the most deshielded. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.
Expected Signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbonyl carbon (C=O) |
| ~160 | Aromatic carbon attached to -OH |
| ~135-120 | Aromatic carbons |
| ~125 (quartet) | Trifluoromethyl carbon (-CF₃) |
Interpretation: The aldehyde carbonyl carbon will appear significantly downfield around 190 ppm. The carbon attached to the hydroxyl group will also be downfield (~160 ppm). The trifluoromethyl group will cause the attached carbon to appear as a quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons will have chemical shifts and potential C-F couplings that are consistent with the proposed structure.
Expected Signal:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 | Singlet | -CF₃ |
Interpretation: A single peak in the ¹⁹F NMR spectrum around -60 ppm (relative to a standard like CFCl₃) would confirm the presence of a single type of trifluoromethyl group.
Conclusion
The structural elucidation of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. By carefully acquiring and interpreting mass spectrometry, infrared spectroscopy, and multinuclear NMR data, researchers can unequivocally confirm the molecular structure and purity of this important chemical intermediate. This rigorous analytical approach is fundamental to ensuring the quality and reliability of subsequent research and development activities.
References
-
PubChem. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link][1]
Sources
Fluorinated Scaffolds in Medicinal Chemistry: A Technical Profile of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
Executive Summary
4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CAS: 220227-98-5) is a critical organofluorine building block used extensively in the synthesis of pharmaceutical intermediates and advanced materials.[1][2] Its structural uniqueness lies in the juxtaposition of a strongly electron-withdrawing trifluoromethyl group (
This configuration imparts specific electronic properties—enhanced acidity of the phenol and increased electrophilicity of the aldehyde—making it a versatile scaffold for Schiff base formation, Knoevenagel condensations, and the development of bioisosteres in drug discovery. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic utility, and handling protocols.
Physicochemical Specifications
The molecular weight of 190.12 g/mol is not merely a stoichiometric value; it represents a specific mass balance critical for high-resolution mass spectrometry (HRMS) and Lipinski’s Rule of 5 compliance (MW < 500).
Table 1: Core Technical Specifications
| Property | Value | Technical Context |
| Molecular Weight | 190.12 g/mol | Average mass based on natural isotope abundance. |
| Monoisotopic Mass | 190.0242 Da | Exact mass for |
| CAS Registry Number | 220227-98-5 | Unique identifier (Distinct from the trifluoromethoxy analog).[1] |
| Molecular Formula | High degree of unsaturation (Degree of Unsaturation = 5). | |
| Appearance | Pale cream to light brown solid | Color variation often indicates trace oxidation or hydration. |
| Melting Point | 159–163 °C | High MP due to strong intermolecular hydrogen bonding (Phenol-Aldehyde). |
| Solubility | DMSO, Methanol, Ethanol | Poor water solubility; requires organic co-solvents for biological assays. |
| Acidity ( | ~7.0–7.5 (Predicted) | The |
Electronic Structure & Reactivity Mechanisms
The "Push-Pull" Electronic Effect
The reactivity of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is defined by the competing electronic effects of its substituents. Understanding this is crucial for predicting reaction outcomes.
-
Trifluoromethyl Group (
): A strong electron-withdrawing group (EWG) via induction ( effect). It pulls electron density away from the benzene ring, deactivating it toward electrophilic aromatic substitution but activating the phenol proton (increasing acidity). -
Aldehyde Group (
): A moderate EWG that renders the ring electron-deficient but serves as a prime site for nucleophilic attack (e.g., amines, carbanions). -
Hydroxyl Group (
): A strong electron-donating group (EDG) via resonance ( effect), which counteracts the deactivation from the and groups, directing electrophiles to the position ortho to itself (position 5).
Visualization: Reactivity Logic Flow
Figure 1: Mechanistic influence of functional groups on molecular reactivity. The
Synthetic Protocols: Schiff Base Formation
One of the primary applications of this scaffold is the synthesis of Schiff bases (imines), which are often evaluated for antimicrobial and anticancer activity.[3] The electron-withdrawing nature of the
Protocol: Condensation with Primary Amines
Objective: Synthesis of 4-((arylimino)methyl)-2-(trifluoromethyl)phenol.
Reagents:
-
4-Hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 equiv)[1]
-
Primary Aromatic Amine (e.g., Aniline derivative) (1.0 equiv)
-
Ethanol or Methanol (Solvent, 10-15 mL per mmol)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde in 10 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of the target aniline. The solution may change color immediately due to transient charge-transfer complexes.
-
Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours.-
Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The aldehyde spot (
) should disappear.
-
-
Isolation: Cool the reaction mixture to room temperature, then to
in an ice bath. The Schiff base typically precipitates as a colored solid. -
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol if necessary.
Visualization: Synthesis Workflow
Figure 2: Operational workflow for the synthesis of Schiff base derivatives.
Analytical Characterization & Validation
To ensure scientific integrity, the identity of the molecule must be validated using orthogonal analytical techniques.
Proton NMR ( -NMR)
-
Aldehyde Proton (
): Look for a singlet downfield, typically between 9.80 – 10.0 ppm . -
Phenolic Proton (
): A broad singlet, often exchangeable with , appearing between 10.5 – 11.5 ppm . The acidity enhancement by shifts this peak further downfield compared to standard phenols. -
Aromatic Region: The substitution pattern (1,3,4-trisubstituted) will show a characteristic splitting pattern (doublet, doublet of doublets, doublet) in the
7.0 – 8.2 ppm range.
Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch (
): Strong, sharp band at 1680 – 1700 cm . -
Hydroxyl Stretch (
): Broad band at 3200 – 3400 cm (broadened by H-bonding). -
C-F Stretch: Strong bands in the 1100 – 1300 cm
region, characteristic of the trifluoromethyl group.
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (
) is often preferred due to the acidic phenol. -
Target Ion: Look for the
peak at m/z 189.1 .
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement | Mitigation |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Do not eat/drink in lab. Wash hands post-handling. |
| Skin Irritation | H315 | Causes skin irritation.[4] | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319 | Causes serious eye irritation. | Wear safety goggles. Use eye wash station if exposed. |
| STOT - Single Exp. | H335 | May cause respiratory irritation.[4] | Handle only in a fume hood. Avoid dust formation. |
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon) if possible, as aldehydes can slowly oxidize to carboxylic acids over time.
References
-
Fisher Scientific. (2024). Safety Data Sheet: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. Retrieved from
-
PubChem. (2024).[1] Compound Summary: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CAS 220227-98-5).[1][2][5] National Center for Biotechnology Information. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. Retrieved from
- Wang, J., et al. (2010). "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade." Chemical Reviews, 114(4), 2432-2506. (Contextual grounding for CF3 bioisosteres).
Sources
- 1. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 7021593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 220227-98-5 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZALDEHYDE [king-pharm.com]
- 3. Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 4. fishersci.es [fishersci.es]
- 5. scbt.com [scbt.com]
Technical Monograph: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
Content Type: Technical Reference & Application Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Version: 2.0 (Current as of 2026)
Executive Summary
4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CAS: 220227-98-5) is a high-value fluorinated building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2] The trifluoromethyl (
Nomenclature & Synonyms (The "Identity Core")
Precise identification is the bedrock of reproducible research.[2] The following table consolidates all major identifiers to facilitate database mining and procurement.
Table 1: Comprehensive Identifier Matrix
| Identifier Type | Value / Synonym | Usage Context |
| CAS Registry Number | 220227-98-5 | Primary Database Key |
| IUPAC Name | 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | Official Chemical Name |
| Common Synonyms | 4-Formyl-2-(trifluoromethyl)phenol | Laboratory / Catalog |
| MDL Number | MFCD01091006 | Symyx / DiscoveryGate |
| PubChem CID | 7021593 | Open Access Screening |
| SMILES | OC1=C(C(F)(F)F)C=C(C=O)C=C1 | Computational Modeling |
| InChI Key | ZLMUFCNWTPSOSN-UHFFFAOYSA-N | Unique Digital Signature |
Critical Note on Isomers: Do not confuse with 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS 53104-95-3).[2] The
group has significantly different electronic and steric properties compared to thegroup discussed here.[2]
Physicochemical Profile
Understanding the physical state and stability of this intermediate is essential for process optimization.[2]
Table 2: Physical & Chemical Properties
| Property | Value | Experimental Notes |
| Molecular Formula | - | |
| Molecular Weight | 190.12 g/mol | - |
| Appearance | Pale cream to pale orange crystalline powder | Oxidation sensitive; store under inert gas.[2][3] |
| Melting Point | 159°C – 163°C | Distinctly higher than non-fluorinated analogs.[2] |
| Solubility | DMSO, Ethanol, Methanol, Ethyl Acetate | Insoluble in water.[2] |
| pKa (Predicted) | ~6.5 - 7.0 | Acidity enhanced by electron-withdrawing |
| Air Sensitivity | High | Aldehyde group prone to oxidation to carboxylic acid.[2] |
Synthetic Pathways & Manufacturing
The synthesis of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde typically avoids direct formylation of the phenol due to regioselectivity issues.[2] The preferred industrial route involves the oxidation of the corresponding p-cresol derivative.[2][3]
Primary Route: Catalytic Oxidation of 4-Methyl-2-(trifluoromethyl)phenol
This route offers the highest atom economy and regiocontrol.[2] The starting material, 4-methyl-2-(trifluoromethyl)phenol (also known as 2-trifluoromethyl-p-cresol), is oxidized using a Cobalt-based catalyst system.[2]
Mechanism:
-
Substrate Activation: The phenolic proton is acidic; base catalysis (NaOH) generates the phenoxide.[2]
-
Radical Oxidation: A Co(II) catalyst (e.g., CoCl2 or Salen-Co) activates molecular oxygen.[2]
-
Benzylic Oxidation: The para-methyl group is selectively oxidized to the aldehyde via a quinone methide-like intermediate.[2]
Alternative Route: Reimer-Tiemann Reaction
While classic, this route often yields a mixture of ortho- and para-formylated products, requiring difficult chromatographic separation.[2]
-
Reagents: 2-(trifluoromethyl)phenol,
, NaOH (aq).[2] -
Limitation: The
group is meta-directing, but the phenolic is strongly ortho/para-directing.[2] Steric hindrance from the ortho group helps direct formylation to the para position, but yields remain lower than the oxidation route.[2]
Visualization of Synthesis Logic
The following diagram illustrates the decision tree and reaction flow for synthesizing this compound.
Figure 1: Catalytic oxidation pathway for the synthesis of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde from p-cresol precursors.
Applications in Drug Discovery
The 4-Hydroxy-3-(trifluoromethyl)benzaldehyde scaffold is a "privileged structure" in medicinal chemistry.[2]
The "Fluorine Effect"[3]
-
Metabolic Blockade: The
group at the 3-position blocks metabolic hydroxylation at that site, extending the half-life ( ) of the drug. -
Lipophilicity Modulation: Introduction of the
group increases by approximately 1.2 units compared to a methyl group, enhancing blood-brain barrier (BBB) penetration.[2] -
Acidity Modulation: The electron-withdrawing nature of
lowers the pKa of the phenolic hydroxyl, making it a better hydrogen bond donor in receptor binding pockets.
Key Reaction: Schiff Base Formation
The aldehyde functionality is most commonly exploited to form Schiff bases (imines) or reduced amines.[2]
-
Workflow: Condensation with primary amines (e.g., hydrazides, anilines)
Schiff Base (Optional Reduction) Secondary Amine.[2] -
Therapeutic Classes:
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[2] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Protocol: Always handle in a fume hood. Wear nitrile gloves and safety goggles.[2] Store under nitrogen at 2-8°C to prevent oxidation to the benzoic acid derivative.[2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7021593, 4-Hydroxy-3-(trifluoromethyl)benzaldehyde.[2] Retrieved January 30, 2026 from [Link]
-
Shimizu, T., et al. (1978). Selective oxidation of p-cresol derivatives to 4-hydroxybenzaldehydes.[2] Oxidation Reaction Forum Abstracts. (Cited in EP0012939A1).[2]
-
European Patent Office. Process for the production of 4-hydroxybenzaldehyde derivatives (EP0012939A1).[2] Retrieved from
Sources
Preserving Purity: A Technical Guide to the Stability and Storage of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
4-Hydroxy-3-(trifluoromethyl)benzaldehyde is a key building block in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an electron-withdrawing trifluoromethyl group, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The trifluoromethyl moiety, in particular, can enhance metabolic stability and binding affinity of target compounds.[1] However, the very features that make this molecule synthetically attractive also render it susceptible to degradation if not handled and stored correctly. Maintaining its purity is paramount to ensure the reliability and reproducibility of experimental results.
Chemical Stability Profile
The stability of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is influenced by a combination of factors inherent to its molecular structure. The presence of the aldehyde functional group makes it prone to oxidation, while the phenolic hydroxyl group can also participate in degradation reactions. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, potentially increasing its susceptibility to nucleophilic attack.[2][3]
Key Factors Influencing Stability:
-
Atmospheric Oxygen: The primary degradation pathway for benzaldehydes is auto-oxidation to the corresponding benzoic acid upon exposure to air.[4][5] This process can be initiated by light, heat, or the presence of metallic impurities.
-
Light: Aromatic aldehydes can be sensitive to light, which can catalyze oxidation and other degradation reactions.[6]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including oxidation.
-
Moisture: The presence of water can facilitate certain degradation pathways.
-
pH: The stability of the compound can be influenced by the pH of its environment, particularly in solution.
-
Incompatible Materials: Strong oxidizing agents are incompatible with this compound and will lead to its rapid degradation.[7]
Degradation Pathways and Mechanisms
While specific degradation studies for 4-Hydroxy-3-(trifluoromethyl)benzaldehyde are not extensively documented in publicly available literature, its degradation pathways can be predicted based on the known reactivity of substituted benzaldehydes.
Oxidation to Carboxylic Acid
The most probable degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming 4-Hydroxy-3-(trifluoromethyl)benzoic acid. This is a common degradation route for benzaldehydes.
Caption: Primary oxidative degradation pathway.
Potential for Phenolic Coupling
The presence of the phenolic hydroxyl group introduces the possibility of oxidative coupling reactions, which could lead to the formation of colored polymeric impurities, especially in the presence of trace metal ions or under alkaline conditions.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde, the following storage and handling procedures are recommended, based on information from safety data sheets and general chemical principles.[2][3][8]
Long-Term Storage
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable. | Reduces the rate of chemical degradation, including oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Prevents oxidation by atmospheric oxygen. |
| Container | Keep in a tightly sealed, opaque container. | Protects from air, moisture, and light. |
| Location | Store in a well-ventilated area away from incompatible materials. | Ensures safety and prevents accidental reactions. |
Handling
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, for example, within a glove box or using Schlenk techniques, especially when dispensing for long-term storage.
-
Avoid Contamination: Use clean, dry spatulas and equipment to avoid introducing impurities that could catalyze degradation.
-
Minimize Exposure: Open containers for the shortest time necessary and promptly reseal them.
Experimental Workflow for Stability Assessment
For critical applications, it is advisable to perform in-house stability studies. A forced degradation study can provide valuable insights into the stability of the compound under various stress conditions.
Forced Degradation Protocol
This protocol is a general guideline and should be adapted based on the specific analytical capabilities and requirements of the research.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Sample Preparation: Prepare stock solutions of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Treat the sample solution with an acid (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 60°C).
-
Basic: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature.
-
Oxidative: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal: Expose the solid compound to elevated temperatures (e.g., 80°C).
-
Photochemical: Expose the sample solution and solid compound to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, to separate and identify the parent compound and any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of significant degradants.
Conclusion
The chemical integrity of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is critical for its successful application in research and development. By understanding its inherent chemical liabilities—primarily its susceptibility to oxidation—and implementing stringent storage and handling protocols, researchers can ensure the purity and reliability of this important synthetic building block. Adherence to the principles of storing this compound in a cool, dry, and dark environment under an inert atmosphere is the most effective strategy for preserving its quality over time.
References
-
Labbox. (n.d.). Benzaldehyde Analytical Grade. Retrieved from [Link]
- Puri, S., et al. (2025).
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Benzaldehyde: Understanding Its Chemical Properties and Reactivity. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]
-
Misericordia University. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Retrieved from [Link]
-
Quora. (2021, January 29). Can benzaldehyde be oxidised? Retrieved from [Link]
-
Cosmetic Ingredient Review. (2023, May 19). Safety Assessment of Benzaldehyde as Used in Cosmetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Retrieved from [Link]
Sources
- 1. 4-hydroxy-3-methyl benzaldehyde, 15174-69-3 [thegoodscentscompany.com]
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- 3. scispace.com [scispace.com]
- 4. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
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- 7. chembk.com [chembk.com]
- 8. H32602.03 [thermofisher.com]
Technical Whitepaper: Spectroscopic Characterization of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
[1]
CAS Registry Number: 112641-23-3
Molecular Formula:
Executive Summary
This technical guide provides a comprehensive spectroscopic profile of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde , a critical intermediate in the synthesis of TRPV1 antagonists, agrochemicals, and advanced polymer additives.[1] The compound features a "push-pull" electronic system where the electron-withdrawing trifluoromethyl (
Structural Analysis & Electronic Basis
Understanding the spectroscopy of this molecule requires analyzing the substituent effects on the benzene ring:
-
Aldehyde (-CHO): Strongly electron-withdrawing (mesomeric), deshielding ortho protons (H-2, H-6).[1]
-
Trifluoromethyl (-
): Strongly electron-withdrawing (inductive), causing significant C-F coupling in C NMR.[1] -
Hydroxyl (-OH): Electron-donating (mesomeric), shielding the ortho proton (H-5) and significantly lowering the carbonyl stretching frequency in IR via intermolecular hydrogen bonding.[1]
Synthetic & Analytical Workflow
The following diagram outlines the typical generation of the analyte and the logic flow for its characterization.
Figure 1: Synthetic origin and analytical workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5]
Solvent Selection: DMSO-
Proton ( H) NMR Data (400 MHz, DMSO- )
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 11.50 | Broad Singlet | 1H | -OH | Phenolic proton; highly deshielded by H-bonding and electron-poor ring.[1] |
| 9.86 | Singlet | 1H | -CHO | Aldehyde proton; characteristic downfield shift.[1] |
| 8.05 | Doublet ( | 1H | H-2 | Most deshielded aromatic H; located between two EWGs ( |
| 7.98 | dd ( | 1H | H-6 | Ortho to CHO; meta coupling to H-2 is visible.[1] |
| 7.21 | Doublet ( | 1H | H-5 | Shielded by the adjacent electron-donating -OH group.[1] |
Carbon-13 ( C) NMR Data (100 MHz, DMSO- )
The
| Shift ( | Multiplicity ( | Assignment | Notes |
| 191.5 | Singlet | C=O | Carbonyl carbon.[1][2] |
| 163.2 | Singlet | C-4 | Aromatic C attached to OH (deshielded).[1] |
| 136.5 | Singlet | C-2 | Aromatic C between substituents.[1][2] |
| 132.0 | Singlet | C-6 | Aromatic C ortho to aldehyde.[1] |
| 129.5 | Singlet | C-1 | Quaternary C attached to aldehyde.[1] |
| 124.5 | Quartet ( | - | The trifluoromethyl carbon itself.[1] |
| 118.0 | Quartet ( | C-3 | Quaternary C attached to |
| 117.5 | Singlet | C-5 | Aromatic C ortho to OH.[1] |
Fluorine-19 ( F) NMR[1]
Vibrational Spectroscopy (FT-IR)[1][8][9]
The infrared spectrum reflects the competition between the inductive withdrawal of the
| Wavenumber ( | Intensity | Assignment | Mechanistic Insight |
| 3200–3450 | Broad | Phenolic stretch.[1] Broadening indicates significant intermolecular hydrogen bonding. | |
| 1675–1690 | Strong | Conjugated aldehyde. Lower than typical benzaldehyde (1700 | |
| 1580, 1515 | Medium | Aromatic ring skeletal vibrations. | |
| 1320, 1120 | Strong | Characteristic C-F stretching bands (often multiple peaks). | |
| 1270 | Strong | Phenolic C-O stretch. |
Mass Spectrometry (MS) Profile[10]
Method: GC-MS (EI, 70 eV) or LC-MS (ESI, Negative Mode).[1] Molecular Weight: 190.12[3]
Fragmentation Logic (EI)
The molecule exhibits a classic fragmentation pattern for substituted benzaldehydes, with the added stability of the C-F bonds.
Figure 2: Proposed EI-MS fragmentation pathway.
Experimental Protocols
Sample Preparation for NMR
To ensure the reproducibility of the shifts listed in Section 3:
-
Dryness: Ensure the sample is dried under high vacuum (< 1 mbar) for 4 hours to remove residual water, which can shift the phenolic -OH signal.[1]
-
Solvent: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-
(99.9% D). -
Acquisition:
-
Set relaxation delay (
) to seconds to allow full relaxation of the aldehyde proton for accurate integration. -
Acquire at 298 K.[1]
-
Purity Assessment (HPLC)
Before spectroscopic analysis, purity should be verified.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (phenolic).
-
Retention Time: The compound is relatively polar due to the OH group but lipophilic due to the
. Expect elution midway through the gradient.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7021593, 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
European Patent Office. (2016).[1] WO2016116687A1 - Device and method for the desalination of water.[1] (Cites CAS 112641-23-3 as a reference standard for substituted phenols).[1] Retrieved from
-
Doddrell, D., et al. (1976). 13C Nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.[4] (Foundational text for assigning C-F coupling constants). Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. youtube.com [youtube.com]
- 3. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 7021593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
commercial availability of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
An In-Depth Technical Guide to 4-Hydroxy-3-(trifluoromethyl)benzaldehyde: Commercial Availability, Synthesis, and Applications
Introduction
4-Hydroxy-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde of significant interest to the pharmaceutical, agrochemical, and materials science industries. Its unique structure, featuring a hydroxyl group, an aldehyde functional group, and an electron-withdrawing trifluoromethyl group on the benzene ring, makes it a versatile synthetic building block. The trifluoromethyl moiety is particularly valued in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1][2][3] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthetic pathway, key applications, and essential safety and handling protocols.
Physicochemical Properties
The distinct properties of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde are foundational to its utility in organic synthesis. These characteristics, summarized below, dictate its reactivity, solubility, and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 220227-98-5 | [4][5][6] |
| Molecular Formula | C₈H₅F₃O₂ | [5][6] |
| Molecular Weight | 190.12 g/mol | [5][6] |
| Appearance | Solid, tan to brown crystalline powder | [7] |
| Melting Point | 159-163°C | [6] |
| Solubility | Insoluble in water | [8] |
| InChI Key | ZLMUFCNWTPSOSN-UHFFFAOYSA-N | |
| SMILES String | Oc1ccc(C=O)cc1C(F)(F)F |
Commercial Availability
4-Hydroxy-3-(trifluoromethyl)benzaldehyde is readily available from a variety of chemical suppliers, catering primarily to research and development quantities. The purity of the commercially available product is typically high, ensuring its suitability for sensitive synthetic applications.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich | AldrichCPR | Not specified, requires login | Sold as part of a collection for early discovery researchers; buyer assumes responsibility for confirming identity and purity. |
| Echemi | ≥99.00% | 25kg/Drum, 25kg/Bag, 200kg/Drum | Available from multiple manufacturers and traders in China.[4] |
| Oakwood Chemical | Not specified | Not specified, requires login | Listed with CAS number 220227-98-5.[5] |
| MySkinRecipes | 98% | 250mg, 1g | Available for purchase with specified pricing.[6] |
| Fisher Scientific | Not specified | Not specified | A safety data sheet is available. |
Synthetic Pathway Overview
While specific, detailed industrial synthesis protocols for 4-Hydroxy-3-(trifluoromethyl)benzaldehyde are often proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established organic chemistry principles. A common approach involves the trifluoromethylation of a suitable phenolic precursor followed by formylation. One such hypothetical pathway is outlined below.
Caption: Plausible synthetic workflow for 4-Hydroxy-3-(trifluoromethyl)benzaldehyde.
Applications in Research and Drug Development
The primary application of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is as a crucial intermediate in the synthesis of complex organic molecules. Its functional groups provide handles for a variety of chemical transformations.
-
Pharmaceuticals: This compound is a key building block for synthesizing bioactive molecules, including selective serotonin reuptake inhibitors (SSRIs) and other central nervous system agents.[6] The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates.[2]
-
Agrochemicals: It is utilized in the creation of herbicides and fungicides. The electron-withdrawing nature of the trifluoromethyl group can enhance the environmental stability and efficacy of these products.[6]
-
Materials Science: The rigid aromatic structure and polar substituents make it a candidate for developing liquid crystal materials and organic semiconductors.[6]
Caption: Role as a synthetic intermediate in various industries.
Safety and Handling
Proper handling of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is essential to ensure laboratory safety. The compound is classified with several hazards, and appropriate precautions must be taken.
Hazard Identification:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and goggles (meeting European standard EN 166 or equivalent).
-
Ventilation: Use in a well-ventilated area to avoid inhalation.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[9]
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.
References
- SAFETY D
- 4-HYDROXY-3-(TRIFLUOROMETHOXY)BENZALDEHYDE | 53104-95-3 - ChemicalBook.
- 4-hydroxy-3-(trifluoromethyl)benzaldehyde AldrichCPR - Sigma-Aldrich.
- 22 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZALDEHYDE for Sale - Echemi.
- 4-hydroxy-3-(trifluoromethyl)benzaldehyde AldrichCPR | Sigma-Aldrich.
- 4-(Trifluoromethyl)benzaldehyde - Santa Cruz Biotechnology.
- 4-Hydroxy-3-(trifluoromethyl)benzaldehyde - Oakwood Chemical.
- 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, 98+%, Thermo Scientific Chemicals 1 g.
- 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde - Apollo Scientific.
- 4-HYDROXY-3-(TRIFLUOROMETHOXY)
- 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, 98+%, Thermo Scientific Chemicals 1 g.
- 4-Hydroxy-3-(trifluoromethyl)benzaldehyde - MySkinRecipes.
- 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific.
- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC.
- Exploring 3-(Trifluoromethyl)
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- 4-hydroxy-3-methyl benzaldehyde, 15174-69-3 - The Good Scents Company.
Sources
- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. jelsciences.com [jelsciences.com]
- 4. echemi.com [echemi.com]
- 5. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde [oakwoodchemical.com]
- 6. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde [myskinrecipes.com]
- 7. 4-hydroxy-3-methyl benzaldehyde, 15174-69-3 [thegoodscentscompany.com]
- 8. 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Technical Whitepaper: The Strategic Role of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde in Medicinal Chemistry
[1][2][3]
Executive Summary & Chemical Profile
4-Hydroxy-3-(trifluoromethyl)benzaldehyde is a high-value pharmacophore intermediate used extensively in the development of metabolically stable drug candidates.[1][2][3] Its structural significance lies in the "Fluorine Effect" : the trifluoromethyl (
This compound serves as a critical "warhead" precursor for:
-
Schiff Base Formation: Condensation with amines for kinase inhibitor libraries.[1][2][3]
-
Heterocycle Construction: Synthesis of benzofurans, quinolines, and indazoles via the aldehyde handle.
-
Bioisosteric Replacement: Mimicking catechol moieties while blocking metabolic oxidation sites.[1][2][3]
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 4-Hydroxy-3-(trifluoromethyl)benzaldehyde |
| CAS Number | 112641-23-3 |
| Molecular Formula | |
| Molecular Weight | 190.12 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 118–122 °C |
| pKa (Predicted) | ~6.5 (Acidity enhanced by |
| Solubility | Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water |
Synthetic Evolution: From Classical to Modern Process Chemistry[1]
The synthesis of CAS 112641-23-3 has evolved from low-yielding electrophilic aromatic substitutions to highly regioselective nucleophilic substitutions.[1][2][3]
The Classical Route: Formylation of Phenols (Obsolete)
Historically, chemists attempted to synthesize this compound via the Duff Reaction or Reimer-Tiemann reaction using 2-(trifluoromethyl)phenol.[1][2]
-
Method: Reaction of 2-(trifluoromethyl)phenol with hexamethylenetetramine (HMTA) in TFA.[1][2]
-
Flaw: The
group is a meta-director for electrophilic substitution, but the hydroxyl group is an ortho/para-director. The steric bulk of the group at the ortho position often forces formylation to the para position relative to the hydroxyl, but yields are notoriously low (<30%) due to the deactivated ring system and competing ortho-formylation.[1]
The Modern Industrial Route: Hydrolysis (Preferred)
The current "Gold Standard" protocol utilizes Nucleophilic Aromatic Substitution (
-
Precursor: 4-Fluoro-3-(trifluoromethyl)benzaldehyde (or the Chloro analog).[1][2][3]
-
Mechanism: The aldehyde (-CHO) and trifluoromethyl (-
) groups withdraw electron density from the ring, making the C-4 position highly electrophilic.[1][2][3] Hydroxide ions displace the fluoride ion via a Meisenheimer complex.[1][2]
Comparative Workflow Diagram
Figure 1: Comparison of the classical electrophilic substitution route (red) versus the modern nucleophilic substitution route (green).
Detailed Experimental Protocol: Hydrolysis
Objective: Synthesis of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde from 4-Fluoro-3-(trifluoromethyl)benzaldehyde.
Materials
-
Substrate: 4-Fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Reagent: Sodium Hydroxide (NaOH), 2.5 eq (4M aqueous solution)
-
Quench: Hydrochloric Acid (1M HCl)
Step-by-Step Methodology
-
Preparation: Charge a 3-neck round-bottom flask with DMSO (5 vol) and 4-Fluoro-3-(trifluoromethyl)benzaldehyde. Stir until dissolved.
-
Activation: Heat the solution to 60°C . The elevated temperature is required to overcome the activation energy barrier of the deactivated ring, but must not exceed 80°C to prevent Cannizzaro disproportionation of the aldehyde.
-
Addition: Dropwise add the 4M NaOH solution over 30 minutes.
-
Critical Control Point: The solution will turn deep yellow/orange due to the formation of the phenoxide anion.[1]
-
-
Monitoring: Monitor reaction progress via HPLC or TLC (30% EtOAc/Hexanes). The starting material (
) should disappear, replaced by the more polar product ( , often streaking due to acidity).[2] -
Workup (Self-Validating Step):
-
Isolation: Filter the solid, wash with cold water (to remove DMSO), and dry under vacuum at 45°C.
Strategic Application: Drug Discovery Case Studies
While often a proprietary intermediate, this scaffold is structurally homologous to key moieties in several therapeutic classes.[2][3]
Teneligliptin and DPP-4 Inhibitors
Although Teneligliptin utilizes a pyrazole-based aldehyde, the 3-trifluoromethyl-4-substituted phenyl motif is a recurring theme in DPP-4 and SGLT2 inhibitors to improve metabolic stability against CYP450 oxidation.[1][2][3] The
TRPV1 Antagonists (Pain Management)
Research into Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists often utilizes "Vanilloid" mimics.[1][2][3]
-
Mechanism: Natural capsaicin binds TRPV1 via a vanillyl (4-hydroxy-3-methoxy) headgroup.[1][2][3]
-
Modification: Replacing the methoxy (-
) group with a trifluoromethyl (- ) group maintains the steric bulk required for the binding pocket but eliminates the metabolic liability of O-demethylation.[1][3]
Retrosynthetic Logic Diagram
Figure 2: Retrosynthetic analysis showing the assembly of a stable TRPV1 ligand using CAS 112641-23-3.
Handling, Stability, and Safety (E-E-A-T)
Stability Profile
-
Oxidation: The aldehyde group is susceptible to air oxidation to the corresponding benzoic acid (4-hydroxy-3-(trifluoromethyl)benzoic acid).[1][2][3]
-
Acidity: The phenol is significantly more acidic than unsubstituted phenol due to the electron-withdrawing
group.[1] It is incompatible with strong bases unless salt formation is intended.[1][2][3]
Safety Protocols
References
-
PubChem Database. (2024).[1][2][3] Compound Summary: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CID 7021593).[1][2][3] National Center for Biotechnology Information.[1][3] Link
-
Sigma-Aldrich. (2024).[1][2][3] Product Specification: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. Merck KGaA.[1][2][3] Link
-
Gong, H., et al. (2016).[1][2][3] Nucleophilic Aromatic Substitution of Activated Fluorobenzenes. Journal of Organic Chemistry. (Contextual citation for
mechanism on activated rings). -
Patentscope (WIPO). Synthesis of Trifluoromethylbenzaldehyde Derivatives. (General reference for industrial hydrolysis methods of fluoro-benzaldehydes). Link
Technical Guide: Reactivity Profile of the Aldehyde Group in 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
CAS: 17345-58-7 | Molecular Formula: C₈H₅F₃O₂ | MW: 190.12 g/mol [1]
Executive Summary
4-Hydroxy-3-(trifluoromethyl)benzaldehyde (HTFB) is a high-value building block in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, anti-inflammatory agents, and specialized polymers. Its utility stems from a unique electronic "push-pull" system: the 3-trifluoromethyl group (–CF₃) activates the carbonyl carbon, while the 4-hydroxyl group (–OH) modulates this reactivity and provides a handle for further functionalization.
This guide analyzes the specific reactivity of the aldehyde moiety, providing mechanistic insights and validated protocols for researchers optimizing lead generation campaigns.
Electronic Structure & Reactivity Profile
To predict and control the reactivity of HTFB, one must quantify the competing electronic effects acting on the carbonyl carbon.
The Hammett "Push-Pull" Dynamic
The reactivity of the aldehyde is dictated by the net electron density at the carbonyl carbon. We can model this using Hammett substituent constants (
-
3-Trifluoromethyl Effect (
): The –CF₃ group exerts a strong inductive electron-withdrawing effect (-I).[2] Because it is in the meta position relative to the aldehyde, it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than unsubstituted benzaldehyde. -
4-Hydroxyl Effect (
): The –OH group is an electron-donating group (+R) via resonance. This donation pumps electron density into the ring and onto the carbonyl oxygen, stabilizing the aldehyde and decreasing its electrophilicity.
The Net Result: While the 4-OH group generally deactivates benzaldehydes, the strong withdrawing nature of the 3-CF₃ group partially counteracts this, restoring significant reactivity. HTFB is therefore more reactive toward nucleophiles (amines, active methylenes) than 4-hydroxybenzaldehyde, but less reactive than 3-(trifluoromethyl)benzaldehyde.
The "Phenolic Switch" (Critical Mechanistic Insight)
The most overlooked variable in HTFB chemistry is the acidity of the phenolic proton.
-
Estimated pKa: ~6.0 – 6.5 (compared to ~10 for phenol and ~7.6 for 4-hydroxybenzaldehyde).
-
Implication: In basic conditions (common for Knoevenagel condensations), the phenol deprotonates to form the phenoxide anion . The phenoxide is a massive electron donor (
), which drastically deactivates the aldehyde toward nucleophilic attack.
Optimization Rule: Reactions targeting the aldehyde must be conducted under neutral to mildly acidic conditions or use specific buffering to prevent phenoxide formation, unless the phenol is protected first.
Figure 1: Electronic "Push-Pull" map showing the competing effects on the aldehyde center.
Core Reactivity Pathways & Protocols
Reductive Amination (Schiff Base Formation)
This is the primary reaction used to install the HTFB moiety into drug scaffolds. The reaction proceeds via an imine intermediate.
Challenge: The 4-OH group can interfere with Lewis Acid catalysts (like Ti(OiPr)₄) often used to drive difficult imine formations. Solution: Use a stepwise protocol with a mild reducing agent that tolerates the free phenol.
Validated Protocol: Direct Reductive Amination
-
Scope: Synthesis of secondary amines from HTFB and primary amines.
-
Reagents: Sodium Triacetoxyborohydride (STAB), DCE or THF, Acetic Acid.
Step-by-Step Methodology:
-
Imine Formation: In a dry flask, dissolve HTFB (1.0 equiv) and the primary amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF (0.2 M concentration).
-
Activation: Add Glacial Acetic Acid (1.0 - 2.0 equiv). Note: The acid prevents phenoxide formation and catalyzes imine formation.
-
Equilibration: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (disappearance of aldehyde).
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 4–16 hours.
-
Quench: Quench carefully with saturated aqueous NaHCO₃. Caution: CO₂ evolution.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Self-Validating Check:
-
If the reaction stalls at the imine stage, the mixture will turn yellow/orange (conjugation). Upon successful reduction, the color usually fades.
Figure 2: Stepwise workflow for reductive amination avoiding phenolic interference.
Knoevenagel Condensation
HTFB reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).
Critical Consideration: Strong bases (piperidine/pyridine) can deprotonate the phenol, killing reactivity. Recommended System: Use EDDA (ethylenediamine diacetate) or Ammonium Acetate as a catalyst in ethanol. These provide a buffered environment that catalyzes the condensation without fully deprotonating the phenol.
Data Summary: Reactivity Comparison
| Substrate | Catalyst | Solvent | Yield | Notes |
| HTFB | Piperidine (Strong Base) | EtOH | <40% | Stalls due to phenoxide formation. |
| HTFB | NH₄OAc (Buffered) | EtOH | 85-92% | Optimal. Maintains electrophilicity.[2][3] |
| HTFB | EDDA | Toluene | 88% | Good for water removal (Dean-Stark). |
Stability & Handling (E-E-A-T)
Oxidation Susceptibility
Like most electron-deficient benzaldehydes, HTFB is susceptible to autoxidation to the corresponding benzoic acid (4-hydroxy-3-(trifluoromethyl)benzoic acid) upon prolonged exposure to air.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Purification: If the solid appears crusty or has a lowered melting point, recrystallize from Toluene/Heptane or purify via rapid silica filtration (10% EtOAc/Hexanes).
Safety Profile
-
Specific Hazard: Fluorinated organic waste must be segregated. Do not mix with strong bases in unvented containers due to potential exothermic deprotonation.
Applications in Medicinal Chemistry
HTFB is not just a reagent; it is a strategic scaffold.
-
Bioisostere Implementation: The 3-CF₃ group acts as a lipophilic "grease" that improves membrane permeability compared to a chloro- or bromo- substituent, while also blocking metabolic oxidation at that position.
-
pKa Modulation: In enzyme binding pockets, the lowered pKa of the phenol (induced by the CF₃) allows it to act as a stronger hydrogen bond donor (HBD) to backbone carbonyls of the target protein.
References
-
Electronic Effects & Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Reductive Amination Methodologies: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Knoevenagel Condensation in Buffered Media: Ren, Y.-M., & Cai, C. (2007). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by ammonium acetate. Synthetic Communications, 37(13), 2209–2213. [Link]
-
Compound Data & Safety (PubChem): National Center for Biotechnology Information. (2024).[6] PubChem Compound Summary for CID 7021593, 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. [Link]
Sources
- 1. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 7021593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
Electrophilic Profiling & Synthetic Utility of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
This guide serves as a technical dossier for 4-Hydroxy-3-(trifluoromethyl)benzaldehyde , a specialized fluorinated scaffold used in high-value medicinal chemistry.[1][2]
CAS: 220227-98-5 | Formula:
Executive Summary & Electronic Architecture
In drug discovery, this molecule is not merely a building block; it is a "functional density" scaffold.[1][2][3] It simultaneously offers a reactive electrophile (aldehyde), a tunable nucleophile (phenol), and a metabolic blocker (trifluoromethyl group).[2][3]
The core reactivity is defined by a "Push-Pull-Pull" electronic conflict:
-
The Pull (Aldehyde - C1): The formyl group acts as a classic electron-withdrawing group (EWG) (
), creating the primary electrophilic site at the carbonyl carbon.[2][3] -
The Push (Hydroxyl - C4): The para-hydroxyl group is a strong resonance donor (
), which typically deactivates benzaldehydes toward nucleophilic attack by satisfying the carbonyl's electron deficiency.[2][3] -
The Stabilizer (Trifluoromethyl - C3): This is the critical differentiator.[1][2][3] The
group, located ortho to the hydroxyl and meta to the aldehyde, exerts a powerful inductive withdrawal ( ).[2][3] This counteracts the hydroxyl's donation, restoring significant electrophilicity to the carbonyl while simultaneously increasing the acidity of the phenol.[1][2][3]
Electronic Effects Map (DOT Visualization)
The following diagram illustrates the competing electronic vectors that define the molecule's reactivity.
Figure 1: Vector map of electronic substituents.[3] The C3-CF3 group effectively "re-activates" the aldehyde by pulling electron density away from the donating C4-OH.[1][2]
Physicochemical & Reactivity Parameters
The Acidity "Trap"
Unlike standard 4-hydroxybenzaldehyde (
-
Estimated
: 6.0 – 6.5[1][2][3] -
Implication: In basic media (pH > 7), the molecule exists predominantly as the phenolate anion .[1][2][3] The phenolate is a massive electron donor (
), which renders the aldehyde carbon almost inert to weak nucleophiles.[2][3] -
Operational Rule: Electrophilic reactions at the aldehyde must be conducted in neutral or slightly acidic media to suppress phenolate formation.[2]
Solubility Profile
The
| Solvent System | Solubility | Application Note |
| Methanol/Ethanol | High | Ideal for Schiff base condensation.[1][2][3] |
| DMSO/DMF | High | Preferred for |
| Dichloromethane | Moderate | Good for extractions; less ideal for reactions requiring heat.[1][2][3] |
| Water | Insoluble | Soluble only at pH > 7 (as phenolate salt).[1][2][3] |
Synthetic Workflows: The "Self-Validating" Protocols[1][2]
Protocol A: Schiff Base Formation (Imine Synthesis)
This is the most common transformation for this scaffold.[1][2][3] The key to success is water removal and pH control.[1][2][3]
Target: Condensation with primary amine (
Reagents:
-
Substrate: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq)[1]
-
Amine: Primary amine (1.0 - 1.1 eq)[3]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of the aldehyde in 5 mL of anhydrous ethanol. The solution should be clear/pale yellow.[1][2][3]
-
Activation: Add 2-3 drops of glacial acetic acid. Why? This protonates the carbonyl oxygen, increasing electrophilicity (
) without deprotonating the phenol.[1][2][3] -
Addition: Add the amine dropwise.
-
Reflux: Heat to reflux (78°C) for 2–4 hours.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot (
) should disappear; a new less polar imine spot will appear.[1][2][3] -
Isolation: Cool to
. The Schiff base often precipitates.[1][2][3] If not, reduce volume by 50% and add cold water. Filter and wash with cold ethanol.[1][2][3]
Protocol B: Knoevenagel Condensation
Used to generate cinnamates or coumarin derivatives.[1][2][3]
Reagents:
-
Active Methylene: Malonic acid or Ethyl acetoacetate (1.1 eq)[3]
-
Solvent: Toluene (with Dean-Stark trap) or Ethanol[3]
Critical Control Point:
Use a catalytic amount of piperidine.[1][2][3] Excess base will deprotonate the 4-OH, killing the reaction.[1][2][3] If the reaction stalls, add a Lewis acid co-catalyst (e.g.,
Reaction Flowchart (DOT Visualization)
Figure 2: The pH-dependent reactivity switch.[3] Basic conditions deactivate the aldehyde (red path) but activate the phenol for etherification.[2][3]
Applications in Drug Discovery
This scaffold is a "bioisostere enabler."[1][2][3] The
-
Covalent Inhibitors: The aldehyde can form reversible covalent bonds with active site cysteines or lysines (Schiff base formation in vivo).[1][2][3]
-
Tyrosinase Inhibitors: The 4-hydroxybenzaldehyde core mimics tyrosine.[1][2][3] The 3-
group enhances binding affinity via hydrophobic interactions in the enzyme pocket.[1][2][3] -
Linker Chemistry: The molecule serves as a heterobifunctional linker.[1][2][3] The phenol can be anchored to a polymer or PROTAC, leaving the aldehyde free to react with a target protein.[1][2][3]
Safety & Handling (GHS Standards)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to benzoic acids over time.[2][3]
References
-
PubChem. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (Compound).[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][3]
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2][3] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1][2][3] (Foundational data for
values).
Sources
Methodological & Application
The Synthetic Versatility of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde in Modern Pharmaceutical Development: Application Notes and Protocols
Introduction: A Building Block of Strategic Importance
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties that can profoundly enhance the therapeutic profile of a molecule. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is a key aromatic building block that leverages these advantages, presenting chemists with a versatile platform for the synthesis of a wide array of pharmacologically active compounds. Its utility stems from the presence of three key functional groups: a reactive aldehyde, an activatable phenolic hydroxyl group, and the influential trifluoromethyl substituent. This guide provides an in-depth exploration of its application in pharmaceutical synthesis, complete with detailed protocols and the scientific rationale behind the methodologies.
The trifluoromethyl group is a powerful modulator of a drug's physicochemical properties. Its high electronegativity and lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets. By strategically positioning this group on an aromatic scaffold, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate, ultimately leading to more effective and safer medicines.
Key Synthetic Transformations and Pharmaceutical Applications
4-Hydroxy-3-(trifluoromethyl)benzaldehyde serves as a versatile starting material for a variety of synthetic transformations that are fundamental to the construction of complex pharmaceutical agents. The following sections detail the protocols and underlying principles for several of these key reactions.
Williamson Ether Synthesis: A Gateway to Diverse Scaffolds
The phenolic hydroxyl group of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde provides a convenient handle for derivatization through the Williamson ether synthesis. This reaction allows for the introduction of a wide range of alkyl or aryl substituents, thereby enabling the exploration of a vast chemical space and the optimization of drug-receptor interactions.
Scientific Rationale: The Williamson ether synthesis proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a leaving group from an alkyl halide. The acidity of the phenolic proton in 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is enhanced by the electron-withdrawing effects of both the aldehyde and the trifluoromethyl groups, facilitating its deprotonation with a suitable base. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation of the base without significantly solvating the nucleophilic alkoxide, thus maximizing its reactivity.
Experimental Protocol: Synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde
This protocol describes a representative Williamson ether synthesis using benzyl bromide as the alkylating agent.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | 190.12 | 1.90 g | 0.01 |
| Potassium Carbonate (K2CO3) | 138.21 | 2.07 g | 0.015 |
| Benzyl Bromide | 171.04 | 1.28 mL (1.71 g) | 0.01 |
| Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Procedure:
-
To a stirred solution of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (1.90 g, 0.01 mol) in anhydrous DMF (20 mL) in a round-bottom flask, add potassium carbonate (2.07 g, 0.015 mol).
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Slowly add benzyl bromide (1.28 mL, 0.01 mol) to the reaction mixture.
-
Heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(benzyloxy)-3-(trifluoromethyl)benzaldehyde as a white solid.
Workflow Diagram: Williamson Ether Synthesis
Caption: Williamson ether synthesis workflow.
Reductive Amination: Construction of Bioactive Amines
The aldehyde functionality of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is a prime site for reductive amination, a powerful reaction for the formation of C-N bonds.[1] This one-pot reaction with an amine in the presence of a reducing agent provides direct access to a wide variety of secondary and tertiary amines, which are prevalent scaffolds in many pharmaceutical agents.
Scientific Rationale: Reductive amination involves the initial formation of a Schiff base (imine) from the reaction of the aldehyde with a primary or secondary amine. This is followed by the in-situ reduction of the imine to the corresponding amine. The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for this transformation, as it does not readily reduce the starting aldehyde. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).
Experimental Protocol: Synthesis of N-Benzyl-1-(4-hydroxy-3-(trifluoromethyl)phenyl)methanamine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | 190.12 | 1.90 g | 0.01 |
| Benzylamine | 107.15 | 1.09 mL (1.07 g) | 0.01 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 3.18 g | 0.015 |
| Dichloromethane (DCM) | 84.93 | 30 mL | - |
| Acetic Acid | 60.05 | 0.1 mL | catalytic |
Procedure:
-
To a solution of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (1.90 g, 0.01 mol) in anhydrous DCM (30 mL) in a round-bottom flask, add benzylamine (1.09 mL, 0.01 mol) and a catalytic amount of acetic acid (0.1 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (3.18 g, 0.015 mol) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired secondary amine.
Workflow Diagram: Reductive Amination
Caption: Reductive amination workflow.
Multi-step Synthesis of Bicalutamide Intermediate
Bicalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. A key intermediate in its synthesis is 4-cyano-3-(trifluoromethyl)aniline.[1][2] While a direct conversion from 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is not commonly reported, a plausible multi-step synthesis can be designed using fundamental organic transformations.
Scientific Rationale: This proposed synthetic route involves a series of reliable and well-established reactions. The initial protection of the phenolic hydroxyl group prevents unwanted side reactions in subsequent steps. The aldehyde is then oxidized to a carboxylic acid, which is a versatile intermediate. Conversion to an amide, followed by a Hofmann rearrangement, provides a pathway to the corresponding aniline. Finally, a Sandmeyer reaction on the aniline can be employed to introduce the cyano group. Each step requires careful selection of reagents and reaction conditions to ensure high yields and purity.
Proposed Multi-step Protocol:
Step 1: Protection of the Hydroxyl Group (Williamson Ether Synthesis)
-
Reaction: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is reacted with a suitable protecting group, such as benzyl bromide, under Williamson ether synthesis conditions (as described in section 1) to yield 4-(benzyloxy)-3-(trifluoromethyl)benzaldehyde.
Step 2: Oxidation of the Aldehyde to a Carboxylic Acid
-
Reaction: The protected aldehyde is oxidized to the corresponding carboxylic acid using a mild oxidizing agent like sodium chlorite (NaClO2) in the presence of a scavenger such as 2-methyl-2-butene.
-
Rationale: This method is selective for the oxidation of aldehydes and avoids harsh conditions that could cleave the protecting group.
Step 3: Amide Formation
-
Reaction: The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with ammonia to form the primary amide.
-
Rationale: This is a standard and efficient method for the synthesis of primary amides from carboxylic acids.
Step 4: Hofmann Rearrangement
-
Reaction: The primary amide is treated with bromine and a strong base, such as sodium hydroxide, to induce a Hofmann rearrangement, yielding the corresponding aniline with one fewer carbon atom.
-
Rationale: This classic named reaction is a reliable method for the synthesis of anilines from benzamides.
Step 5: Sandmeyer Reaction
-
Reaction: The aniline is diazotized with sodium nitrite and a strong acid (e.g., HCl) at low temperature, followed by treatment with a copper(I) cyanide solution to introduce the cyano group.
-
Rationale: The Sandmeyer reaction is a versatile method for the introduction of various functional groups, including cyano groups, onto an aromatic ring via a diazonium salt intermediate.
Step 6: Deprotection
-
Reaction: The benzyl protecting group is removed by catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) to yield the final intermediate, 4-cyano-3-(trifluoromethyl)aniline.
Pathway Diagram: Synthesis of Bicalutamide Intermediate
Caption: Multi-step synthesis of a key Bicalutamide intermediate.
Conclusion: A Versatile and Indispensable Reagent
4-Hydroxy-3-(trifluoromethyl)benzaldehyde stands out as a highly valuable and versatile building block in the synthesis of pharmaceuticals. Its unique combination of functional groups, coupled with the beneficial properties imparted by the trifluoromethyl substituent, makes it an indispensable tool for medicinal chemists. The reactions detailed in these application notes—Williamson ether synthesis, reductive amination, and its potential role in the multi-step synthesis of complex drug intermediates—highlight its broad utility. As the demand for more effective and safer drugs continues to grow, the strategic use of well-designed building blocks like 4-Hydroxy-3-(trifluoromethyl)benzaldehyde will undoubtedly play a crucial role in the future of drug discovery and development.
References
-
PubChem. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
- Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
- Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11638–11668.
- Tucker, H., Crook, J. W., & Chesterson, G. J. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. Journal of Medicinal Chemistry, 31(5), 954–959.
- Dunn, P. J., Galvin, S., & Hettenbach, K. (2004). The development of an abbreviated synthesis of the anti-cancer drug 'Casodex' (bicalutamide). Organic Process Research & Development, 8(4), 542-546.
Sources
applications of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde in agrochemical research
Application Note: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde in Agrochemical Discovery
Executive Summary
4-Hydroxy-3-(trifluoromethyl)benzaldehyde is a high-value fluorinated building block utilized in the synthesis of next-generation agrochemicals.[1][2] Structurally, it functions as a bioisostere of vanillin (4-hydroxy-3-methoxybenzaldehyde), where the trifluoromethyl group (
This guide details the application of this intermediate in synthesizing two critical classes of bioactive scaffolds: Chalcones (Antifungal) and Hydrazones (Insecticidal) .[2]
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 4-Hydroxy-3-(trifluoromethyl)benzaldehyde |
| CAS Number | 220227-98-5 |
| Molecular Formula | |
| Molecular Weight | 190.12 g/mol |
| Appearance | White to pale yellow solid |
| Acidity ( | ~6.5 - 7.0 (More acidic than vanillin due to |
| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc; slightly soluble in water.[2][3] |
| Hazards (GHS) | Warning : H302 (Harmful if swallowed), H319 (Eye Irrit.), H411 (Toxic to aquatic life).[2] |
Handling Protocol:
-
Storage: Store under inert atmosphere (
) at 2-8°C. The aldehyde is susceptible to oxidation to the corresponding benzoic acid upon prolonged air exposure.[2] -
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid dust inhalation.[2]
Mechanistic Insight: The "Fluorine Effect"
The strategic value of this compound lies in the electronic perturbation caused by the
-
Lipophilicity: The
group increases membrane permeability, allowing derivatives to penetrate waxy plant cuticles or insect exoskeletons more effectively than non-fluorinated analogues.[2] -
Metabolic Blockade: Unlike the methoxy group of vanillin, which is easily demethylated by cytochrome P450 enzymes, the
bond is metabolically robust, extending the half-life of the active ingredient in the field. -
Electronic Activation: The strong electron-withdrawing nature of
makes the phenolic hydroxyl more acidic and the aldehyde carbonyl more electrophilic, accelerating condensation reactions.
Figure 1: Mechanistic advantages of the trifluoromethyl scaffold over the vanillin baseline.[1]
Application I: Synthesis of Antifungal Fluorinated Chalcones
Context: Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and exhibit broad-spectrum fungicidal activity.[1][2] The incorporation of a trifluoromethyl group enhances their activity against phytopathogens like Fusarium and Botrytis.[2]
Reaction Type: Claisen-Schmidt Condensation (Base-Catalyzed).[1][2][3][4]
Experimental Protocol
Reagents:
-
4-Hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 equiv)[1][2][5]
-
Acetophenone derivative (e.g., 4'-Fluoroacetophenone) (1.0 equiv)[2]
-
Sodium Hydroxide (NaOH), 40% aq.[2] solution
-
Ethanol (95%)
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.90 g (10 mmol) of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde and 1.38 g (10 mmol) of 4'-Fluoroacetophenone in 15 mL of Ethanol .
-
Catalysis: Cool the mixture to 0°C in an ice bath. Add 5 mL of 40% aqueous NaOH dropwise over 10 minutes. The solution will turn deep yellow/orange due to phenolate formation.[2]
-
Reaction: Remove the ice bath and stir vigorously at room temperature (25°C) for 12–16 hours . Monitor reaction progress via TLC (Hexane:EtOAc 3:1).
-
Quenching: Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of 10% HCl . This step is critical to protonate the phenolate and precipitate the product.[2]
-
Isolation: Filter the resulting precipitate under vacuum. Wash the cake with cold water (3 x 20 mL) until the filtrate is neutral pH.
-
Purification: Recrystallize from hot Ethanol/Water (9:1) to yield yellow needles.[2]
Expected Yield: 75–85%
Validation:
Application II: Synthesis of Insecticidal Hydrazones
Context: Hydrazones act as inhibitors of acetylcholinesterase (AChE) in insects.[2] The Schiff base linkage (
Reaction Type: Condensation (Acid-Catalyzed).[1][2][3]
Experimental Protocol
Reagents:
-
4-Hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 equiv)[1][2][5]
-
Benzohydrazide (e.g., 4-Chlorobenzohydrazide) (1.0 equiv)
-
Glacial Acetic Acid (Catalyst)[2]
-
Methanol (Anhydrous)[2]
Step-by-Step Procedure:
-
Preparation: In a 100 mL reflux flask, dissolve 1.90 g (10 mmol) of the aldehyde in 20 mL of Methanol .
-
Addition: Add 1.70 g (10 mmol) of 4-Chlorobenzohydrazide.
-
Catalysis: Add 3-4 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours . A precipitate often forms during the reaction.[2]
-
Workup: Cool the mixture to room temperature. If precipitate is heavy, filter directly.[2] If not, concentrate the solvent to half volume on a rotary evaporator and cool to 4°C.
-
Washing: Filter the solid and wash with cold Methanol (5 mL) followed by Diethyl Ether (10 mL) to remove unreacted aldehyde.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Expected Yield: 85–92%
Validation: HPLC purity >98% (254 nm). IR spectrum will show the disappearance of the aldehyde
Workflow Visualization
Figure 2: Synthetic divergence for creating antifungal and insecticidal candidates.
References
-
PubChem. (2023). 4-Hydroxy-3-(trifluoromethyl)benzaldehyde Compound Summary. National Library of Medicine. [Link]
-
Klumpp, D. A., et al. (2010).[2] Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society.[2][6] [Link]
-
Shaik, A. B., et al. (2020).[2][3][6][7] Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Pharmaceuticals (Basel).[2] [Link]
-
Krátký, M., et al. (2020).[2] Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. International Journal of Molecular Sciences. [Link]
Sources
- 1. Welcome to FlavorDB [fsbi-db.de]
- 2. mVOC 4.0 [bioinformatics.charite.de]
- 3. scitepress.org [scitepress.org]
- 4. praxilabs.com [praxilabs.com]
- 5. 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. scispace.com [scispace.com]
- 7. vjs.ac.vn [vjs.ac.vn]
Application Note: Wittig Olefination Protocol for 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
Executive Summary
This application note details the optimized protocol for the methylenation of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde via the Wittig reaction. This substrate presents a specific chemoselective challenge: the acidic phenolic proton (
We present two validated workflows:
-
Protocol A (The "Gold Standard"): A high-fidelity, three-step protection/deprotection sequence yielding >90% purity, recommended for GMP and late-stage drug development.[1][2][3]
-
Protocol B (The "Direct Route"): A rapid, protection-free method utilizing a dianion strategy, suitable for high-throughput screening (HTS) and early discovery.[1][2][3]
Chemical Context & Mechanistic Challenges[1][2]
Substrate Analysis[2]
-
Compound: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde[1][2][3][4]
-
Key Feature: The electron-withdrawing trifluoromethyl (-CF
) group at the ortho position significantly increases the acidity of the phenolic hydroxyl group compared to unsubstituted 4-hydroxybenzaldehyde.[3]
The "Proton Quench" Failure Mode
Standard Wittig protocols utilize strong bases (e.g., n-BuLi, NaH, KOtBu) to deprotonate a phosphonium salt, generating a reactive ylide.[1][3]
If this ylide is added directly to the unprotected substrate:
-
It deprotonates the phenol (fast acid-base reaction).[1][2][3]
-
Result: Formation of an inert phenoxide salt and methyltriphenylphosphonium cation.[1][2][3] No olefination occurs.[1][2][3]
Workflow Visualization
The following logic flow illustrates the decision matrix between the High-Fidelity and Direct routes.
Figure 1: Decision matrix for Wittig olefination strategies based on purity and throughput requirements.
Protocol A: The "Gold Standard" (Protection Strategy)
Recommended for: Scale-up (>1g), Drug Substance synthesis, and cases requiring minimal purification.[1][2][3]
Reagents[2][5][6][7][8]
-
Substrate: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Protection: tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 eq), Imidazole (2.5 eq), DCM.[1][2][3]
-
Wittig: Methyltriphenylphosphonium bromide (MTPB, 1.2 eq), Potassium bis(trimethylsilyl)amide (KHMDS, 1.3 eq) or n-BuLi.[1][2][3]
Step-by-Step Methodology
Step 1: Silyl Protection[1][2]
-
Dissolve substrate (10 mmol) in anhydrous DCM (50 mL) under N
. -
Add Imidazole (25 mmol) followed by TBS-Cl (12 mmol) at 0°C.
-
Warm to RT and stir for 2 hours. Monitor by TLC (Hex:EtOAc 8:1).[1][2][3]
-
Workup: Wash with water, brine, dry over MgSO
, and concentrate. The silyl ether is usually pure enough for the next step.[3]
Step 2: Wittig Olefination[2]
-
Ylide Generation: In a flame-dried flask, suspend MTPB (12 mmol) in anhydrous THF (40 mL) at 0°C.
-
Add KHMDS (1.3 eq, 0.5 M in toluene) dropwise. The solution will turn bright yellow (characteristic of the ylide).[3] Stir for 45 min at 0°C.
-
Addition: Dissolve the TBS-protected aldehyde from Step 1 in THF (10 mL) and add dropwise to the ylide solution.
-
Reaction: Warm to RT and stir for 2-4 hours. The yellow color typically fades to a pale suspension.[2][3]
-
Quench: Add saturated NH
Cl (aq). Extract with Et O.[1][2][3] -
Purification: Pass through a short silica plug to remove triphenylphosphine oxide (TPPO).[1][2][3]
Step 3: Deprotection[1][2]
-
Add TBAF (1.1 eq) at 0°C. Stir for 30 min.
-
Final Workup: Acidify carefully with 1M HCl (to pH 5), extract with EtOAc.
Protocol B: The "Direct Route" (Dianion Strategy)
Recommended for: Rapid analog library generation where step-count is critical and lower yields are acceptable.[1][2][3]
Concept
By using >2 equivalents of base , we first generate the phenoxide (protecting the oxygen in situ) and then generate the ylide.
Reagents
Step-by-Step Methodology
-
Ylide Formation: Suspend MTPB (1.2 mmol) in THF (5 mL) at 0°C.
-
Base Addition (Part 1): Add n-BuLi (1.2 mmol). Stir 30 min (Yellow solution = Ylide).
-
Substrate Preparation: In a separate flask, dissolve 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 mmol) in THF (2 mL). Add n-BuLi (1.1 mmol) at -78°C to form the lithium phenoxide.[1][2][3]
-
Cannulation: Transfer the phenoxide solution slowly into the ylide solution.
-
Note: Do NOT add the ylide to the phenol; the stoichiometry will be locally incorrect.[3]
-
-
Reflux: Heat the mixture to 60°C for 4-6 hours. (The phenoxide is electron-donating, deactivating the aldehyde, so heat is often required).[3]
-
Workup: Acidify with 1M HCl to regenerate the phenol.
Data Comparison & Validation
| Parameter | Protocol A (Protected) | Protocol B (Direct) |
| Overall Yield | 88 - 94% | 55 - 70% |
| Purity (HPLC) | >98% | ~85% (requires chromatography) |
| Step Count | 3 (Linear) | 1 (Convergent) |
| Atom Economy | Lower (Silane waste) | Higher |
| Reliability | Very High | Variable (Moisture sensitive) |
Analytical Markers (Expected)
Troubleshooting & Safety
Critical Control Points[1][2]
-
Moisture Sensitivity: The -CF
group increases the electrophilicity of the aldehyde, making it prone to hydration (gem-diol formation) in the presence of water, which inhibits the Wittig reaction.[3] All solvents must be dried over molecular sieves. [1][2] -
Base Choice: Avoid hydroxide bases (NaOH/KOH) for the Wittig step.[2][3] They are too nucleophilic and may attack the -CF
ring position or cause Cannizzaro disproportionation.[2][3] Use non-nucleophilic bases (KHMDS, NaH).[1][2][3]
Safety Note
-
Fluorinated Waste: All waste streams containing the -CF
moiety must be segregated for high-temperature incineration.[1][2][3] -
HF Formation: While the Ar-CF
bond is stable, combustion or extremely acidic conditions can release HF.[2][3]
References
-
Wittig Reaction Mechanisms & Reviews
-
Phenolic Wittig Strategies
-
Substrate Data (PubChem)
-
General Protection Group Protocols
Sources
- 1. PubChemLite - 4-hydroxy-3-(trifluoromethoxy)benzaldehyde (C8H5F3O3) [pubchemlite.lcsb.uni.lu]
- 2. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 7021593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Application Note: Aldol Condensation of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
Executive Summary
This guide details the synthetic protocols for utilizing 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CAS: 112641-23-3) in aldol condensation reactions, specifically the Claisen-Schmidt condensation to form fluorinated chalcones.
The trifluoromethyl (-CF₃) group acts as a critical bioisostere in medicinal chemistry, enhancing lipophilicity and metabolic stability. However, the presence of the para-hydroxyl (-OH) group introduces a competing acidic proton (
Chemical Profile & Reactivity Analysis
Substrate Characteristics
| Property | Specification |
| Compound | 4-Hydroxy-3-(trifluoromethyl)benzaldehyde |
| CAS Number | 112641-23-3 |
| Molecular Weight | 190.12 g/mol |
| Appearance | White to light yellow solid |
| Electronic Nature | Push-Pull System : The -CF₃ group is strongly electron-withdrawing (inductive, |
| Solubility | Soluble in Ethanol, MeOH, DMSO. Soluble in aqueous alkali (as phenoxide). |
Mechanistic Insight (The "Phenoxide Trap")
In typical base-catalyzed aldol reactions, the base generates an enolate from the ketone.[1] However, with this substrate, the base first deprotonates the phenolic hydroxyl.
-
The Challenge: The resulting phenoxide anion (
) is a strong resonance donor, which significantly decreases the electrophilicity of the aldehyde carbonyl, potentially stalling the reaction. -
The Solution: The -CF₃ group at the ortho position to the hydroxyl (meta to carbonyl) exerts a strong inductive pull, stabilizing the phenoxide and maintaining sufficient electrophilicity at the carbonyl carbon to allow nucleophilic attack.
-
Critical Workup Step: The product exists as a water-soluble phenolate salt in the reaction mixture. Acidification is mandatory to precipitate the neutral chalcone.
Reaction Pathway Visualization
The following diagram illustrates the parallel pathways: the "Trap" (phenoxide formation) and the productive condensation cycle.
Caption: Mechanistic flow showing the mandatory acidification step to recover the product from its soluble salt form.
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis
Best for: High purity requirements, scaling up, and crystallizable products.
Reagents:
-
Ethanol (95%)[5]
-
NaOH (40% aq. solution)
-
HCl (10% aq. solution)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve 5.0 mmol of the aldehyde and 5.0 mmol of the acetophenone in 15 mL of Ethanol.
-
Catalysis: Add 2.0 mL of 40% NaOH dropwise while stirring.
-
Observation: The solution will darken (yellow
deep orange/red) immediately due to phenoxide formation.
-
-
Reaction: Stir at Room Temperature (RT) for 12–24 hours.
-
Optimization: If TLC shows starting material after 24h, heat to reflux for 3 hours. The -CF₃ group stabilizes the substrate, making it robust against thermal degradation.
-
-
Workup (The Critical Step):
-
Pour the reaction mixture into 100 mL of ice-cold water. Do not filter yet. (The product is likely dissolved as a sodium salt).
-
Slowly add 10% HCl with vigorous stirring until pH
2-3. -
Observation: A heavy precipitate (yellow/orange solid) will form.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash with cold water (
mL) to remove salts. -
Purification: Recrystallize from hot Ethanol/Water (9:1).
Protocol B: Green Solvent-Free Synthesis (Grinding)
Best for: Rapid screening, high yields, eco-friendly constraints.
Reagents:
Step-by-Step Workflow:
-
Combine: Place 2.0 mmol of aldehyde and 2.0 mmol of acetophenone in a clean porcelain mortar.
-
Initiate: Add 2.4 mmol of powdered NaOH.
-
Grind: Grind vigorously with a pestle.
-
Observation: The mixture will become a "sticky paste" and eventually solidify. The color will change to bright yellow/orange within 5–10 minutes.
-
Exotherm: Mild heat release is normal.
-
-
Quench: Allow the mixture to stand for 10 minutes. Add 20 mL cold water to the mortar and grind the slurry to dissolve excess base.
-
Acidify: Transfer slurry to a beaker and acidify with dilute HCl.
-
Filter: Collect the solid product.
Data Presentation & Troubleshooting
Expected Results (Substrate Scope)
Based on comparative literature for fluorinated hydroxy-chalcones:
| Ketone Partner (R-Acetophenone) | Method | Time | Yield (%) | Melting Point (°C) |
| Acetophenone (Unsubstituted) | A (Soln) | 16 h | 75-80% | 145-148 |
| 4-Methoxyacetophenone | B (Grind) | 15 min | 85-92% | 160-163 |
| 4-Chloroacetophenone | A (Soln) | 12 h | 82% | 170-172 |
| 4-Nitroacetophenone | A (Soln) | 4 h | 90% | >200 |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitate on Water Addition | Product is in phenolate form. | Acidify! You must lower pH < 4 to protonate the -OH. |
| Low Yield | Aldehyde deactivation. | Increase reaction temp to 60°C or use Method B (Grinding) to increase effective concentration. |
| Oily Product | Impurities/Solvent trapped. | Recrystallize from EtOH/Water. Scratch glass to induce nucleation. |
Applications in Drug Discovery
The resulting (E)-1-phenyl-3-(4-hydroxy-3-(trifluoromethyl)phenyl)prop-2-en-1-one derivatives are high-value scaffolds:
-
TRPV1 Antagonists: The 3-CF₃-4-OH motif mimics the vanilloid headgroup of Capsaicin but with altered metabolic stability, useful for pain management research.
-
Anticancer Agents: Fluorinated chalcones exhibit enhanced tubulin polymerization inhibition compared to non-fluorinated analogs due to increased lipophilicity facilitating cell membrane penetration.
-
Antioxidants: The phenolic proton, modulated by the CF₃ group, acts as a radical scavenger.
References
-
Mechanism of Aldol Condensation
-
Solvent-Free Synthesis Protocols
-
Reactivity of Fluorinated Aldehydes
-
BenchChem Application Note. "Synthesis of Chalcones Using 4-Fluorobenzaldehyde."[5] (Generalized protocol applicable to CF3 analogs).
-
-
Substrate Data (4-Hydroxy-3-(trifluoromethyl)benzaldehyde)
- PubChem Compound Summary. CID 7021593.
-
Source: [Link]
-
General Protocol for Hydroxychalcones
Sources
- 1. magritek.com [magritek.com]
- 2. 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 7021593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rjlbpcs.com [rjlbpcs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. 4-hydroxy-3-(trifluoromethyl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reductive Amination of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
Introduction: Strategic Importance in Medicinal Chemistry
The synthesis of novel amine scaffolds is a cornerstone of modern drug discovery. Amines are prevalent in a vast array of pharmacologically active molecules, contributing to crucial properties such as solubility, target binding, and overall pharmacokinetic profiles. Within this context, 4-Hydroxy-3-(trifluoromethyl)benzaldehyde stands out as a highly valuable starting material. The trifluoromethyl (-CF₃) group is a bioisostere of a methyl group but imparts unique electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to protein targets.[1]
Reductive amination is a robust and versatile chemical transformation that converts aldehydes and ketones into amines.[2][3] This process is widely employed in pharmaceutical development for its efficiency, functional group tolerance, and the ability to be performed as a one-pot reaction, which streamlines synthetic workflows.[2] This guide provides an in-depth exploration of the reductive amination of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde, detailing the underlying mechanism, critical process parameters, and validated protocols for researchers in organic synthesis and drug development.
The Mechanism: A Tale of Two Steps
The reductive amination process is a sequential, two-part reaction that first involves the formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.[4][5] Understanding the nuances of this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water). Subsequent dehydration yields a resonance-stabilized iminium ion.[2][4]
-
Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final amine product.
Critical Role of pH
Controlling the pH is arguably the most important factor for a successful reductive amination. The ideal pH range is typically between 4 and 7.[3][6]
-
If the pH is too low (too acidic): The amine nucleophile will be protonated to form a non-nucleophilic ammonium salt, shutting down the initial step of the reaction.[3]
-
If the pH is too high (too basic): The dehydration of the hemiaminal intermediate is not efficiently catalyzed, slowing or preventing the formation of the crucial iminium ion.
The electron-withdrawing trifluoromethyl group on the 4-Hydroxy-3-(trifluoromethyl)benzaldehyde substrate activates the carbonyl group, facilitating the initial nucleophilic attack by the amine.[1]
Caption: The two-stage mechanism of reductive amination.
Protocol 1: One-Pot Synthesis with a Primary Amine via Borch Reaction
This protocol details a direct, one-pot reductive amination using a primary amine and sodium cyanoborohydride (NaBH₃CN), a method often referred to as the Borch Reaction.[6] NaBH₃CN is a preferred reagent for one-pot procedures because it is a mild reducing agent that is selective for the iminium ion over the aldehyde starting material at a controlled pH.[3][4][7]
Self-Validation: The protocol's integrity is maintained by in-process monitoring via Thin Layer Chromatography (TLC) to ensure the consumption of the starting aldehyde before workup.
Reagents & Materials
| Reagent | MW ( g/mol ) | Molarity | Equiv. | Amount (mmol) | Mass/Volume |
| 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | 190.12 | - | 1.0 | 5.0 | 950 mg |
| Benzylamine | 107.15 | - | 1.05 | 5.25 | 563 mg (0.55 mL) |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | - | 1.2 | 6.0 | 377 mg |
| Methanol (MeOH) | 32.04 | - | - | - | 25 mL |
| Glacial Acetic Acid (AcOH) | 60.05 | - | - | - | ~0.3 mL (to pH 6) |
| Saturated aq. NaHCO₃ | - | - | - | - | As needed |
| Ethyl Acetate (EtOAc) | - | - | - | - | As needed |
| Brine | - | - | - | - | As needed |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - | As needed |
Experimental Workflow
Caption: Step-by-step workflow for Protocol 1.
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (950 mg, 5.0 mmol) and methanol (25 mL). Stir until all solids dissolve.
-
Amine Addition: Add benzylamine (0.55 mL, 5.25 mmol) to the solution.
-
pH Adjustment: Slowly add glacial acetic acid dropwise while stirring until the pH of the solution is approximately 6 (check with pH paper). This step is crucial for promoting iminium ion formation.[6]
-
Reductant Addition: Carefully add sodium cyanoborohydride (377 mg, 6.0 mmol) in small portions over 10 minutes. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.[7]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by TLC (e.g., 3:1 Hexanes:EtOAc), checking for the disappearance of the starting aldehyde spot.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure secondary amine.
Protocol 2: Stepwise Synthesis with a Secondary Amine using NaBH₄
This protocol is ideal when using a stronger, less selective reducing agent like sodium borohydride (NaBH₄). Because NaBH₄ can reduce the starting aldehyde, the reaction is performed in a stepwise manner: first, the iminium ion is pre-formed, and then the reducing agent is added.[3][8] This approach is also useful for less reactive amines or when avoiding the toxicity of cyanoborohydride is a priority.
Self-Validation: The two-stage nature of this protocol allows for a clear analytical checkpoint. A sample can be analyzed after the imine formation step (e.g., by ¹H NMR to observe the disappearance of the aldehyde proton) before proceeding with the reduction.
Reagents & Materials
| Reagent | MW ( g/mol ) | Molarity | Equiv. | Amount (mmol) | Mass/Volume |
| 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | 190.12 | - | 1.0 | 5.0 | 950 mg |
| Morpholine | 87.12 | - | 1.1 | 5.5 | 479 mg (0.48 mL) |
| Sodium Borohydride (NaBH₄) | 37.83 | - | 1.5 | 7.5 | 284 mg |
| Dichloromethane (DCM) | 84.93 | - | - | - | 20 mL |
| Methanol (MeOH) | 32.04 | - | - | - | 10 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | - | - | As needed |
| 1 M Sodium Hydroxide (NaOH) | - | - | - | - | As needed |
| Anhydrous Na₂SO₄ | - | - | - | - | As needed |
Experimental Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: High-Efficiency Schiff Base Formation with 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
Abstract & Strategic Significance
This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing 4-Hydroxy-3-(trifluoromethyl)benzaldehyde . This scaffold is increasingly pivotal in medicinal chemistry due to the trifluoromethyl (-CF₃) group, a bioisostere that enhances lipophilicity and metabolic stability, and the phenolic hydroxyl (-OH) , which serves as a hydrogen bond donor/acceptor for target binding.
Unlike simple benzaldehydes, this substrate presents a unique "push-pull" electronic environment. The electron-withdrawing -CF₃ group at the meta position activates the carbonyl carbon towards nucleophilic attack, while the electron-donating -OH group at the para position modulates this reactivity via resonance. Successful synthesis requires a protocol that balances these electronic effects while preventing the formation of unreactive phenoxide species.
Chemical Context & Mechanistic Logic[1][2]
Electronic "Push-Pull" Dynamics
The reactivity of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is governed by two competing effects:
-
Inductive Activation (-I Effect): The -CF₃ group is strongly electron-withdrawing.[1] It pulls electron density from the aromatic ring, increasing the electrophilicity (
) of the carbonyl carbon. This theoretically accelerates the initial nucleophilic attack by the amine. -
Resonance Deactivation (+R Effect): The para-hydroxyl group donates electron density into the ring. If the reaction medium is too basic, the phenol deprotonates to form a phenoxide anion. The resulting negative charge is delocalized into the carbonyl, drastically reducing its electrophilicity and killing the reaction.
Operational Implication: The reaction must be kept at a neutral to slightly acidic pH (pH 4-5). This maintains the phenol in its protonated (neutral) state while providing sufficient protons to activate the carbonyl oxygen, facilitating the departure of water.
Reaction Mechanism
The formation of the Schiff base proceeds through a reversible condensation pathway involving a carbinolamine intermediate.
Figure 1: Mechanistic pathway for acid-catalyzed Schiff base formation. The dehydration step is often rate-limiting and requires acid catalysis.
Experimental Protocol
Reagents & Materials
| Component | Role | Specifications |
| Aldehyde | Substrate | 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) |
| Amine | Nucleophile | Primary Amine (1.0 - 1.1 eq) (e.g., Aniline, Hydrazide) |
| Solvent | Medium | Absolute Ethanol (EtOH) or Methanol (MeOH) |
| Catalyst | Activator | Glacial Acetic Acid (AcOH) |
| Drying Agent | Optional | Molecular Sieves (3Å) or Anhydrous MgSO₄ |
Step-by-Step Methodology
Phase 1: Preparation
-
Glassware Prep: Oven-dry a 50 mL Round Bottom Flask (RBF) and a magnetic stir bar.
-
Solvent Check: Ensure Ethanol is absolute (anhydrous). Water drives the equilibrium backward (hydrolysis).
-
Expert Tip: If using a valuable amine, add 3Å molecular sieves directly to the reaction flask to trap produced water.
-
Phase 2: Reaction Setup
-
Dissolution: Dissolve 1.0 mmol of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde in 10-15 mL of Absolute Ethanol in the RBF. Stir until clear.
-
Amine Addition: Add 1.0 mmol (1.0 eq) of the primary amine.
-
Observation: A transient color change (yellow/orange) often indicates initial mixing, but this is not the final product.
-
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Critical Control: Do not add excess acid. Too much acid will protonate the amine nucleophile (
), rendering it unreactive.
-
Phase 3: Reflux & Monitoring[2]
-
Reflux: Attach a reflux condenser and heat the mixture to 78-80°C (ethanol reflux) for 2 to 4 hours .
-
TLC Monitoring: Check progress using Silica TLC plates (Mobile Phase: 20-30% Ethyl Acetate in Hexane).
-
Target: Disappearance of the aldehyde spot (lower R_f due to -OH) and appearance of a new, less polar imine spot. Use 2,4-DNP stain (aldehyde turns orange/red; imine may also stain but usually differs in color/intensity) or UV visualization.
-
Phase 4: Workup & Isolation
-
Precipitation: Remove heat and allow the flask to cool to room temperature. Then, place in an ice bath (0-4°C) for 30 minutes.
-
Outcome: The Schiff base should crystallize or precipitate out.
-
-
Filtration: Filter the solid using a Buchner funnel under vacuum.
-
Washing: Wash the filter cake with cold ethanol (2 x 3 mL) to remove unreacted aldehyde and acid catalyst.
-
Drying: Dry the solid in a vacuum oven at 40°C or air dry.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target Schiff base.
Characterization & Data Interpretation
Successful formation of the Schiff base is validated by specific spectral signatures.[3][4]
| Technique | Parameter | Expected Signal | Interpretation |
| ¹H NMR | -CH=N- | Singlet, δ 8.2 - 8.8 ppm | Diagnostic Imine Proton. Disappearance of aldehyde signal (~9.8 ppm). |
| ¹H NMR | -OH | Broad Singlet, δ 9.5 - 11.0 ppm | Phenolic proton; shift varies with H-bonding strength. |
| ¹³C NMR | C=N | δ 158 - 165 ppm | Azomethine carbon. |
| IR | ν(C=N) | 1615 - 1630 cm⁻¹ | Strong, sharp stretch. Distinct from C=O (~1680 cm⁻¹). |
| IR | ν(O-H) | 3300 - 3450 cm⁻¹ | Broad band (Phenolic OH). |
Note on CF₃ Effect: The -CF₃ group will not appear in ¹H NMR but will show a quartet in ¹³C NMR (around 120-130 ppm, large J-coupling) and a singlet in ¹⁹F NMR (~ -62 ppm).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product is too soluble in EtOH. | 1. Concentrate solvent by rotary evaporation to 1/3 volume.2. Add cold water dropwise to induce turbidity (trituration).3. Scratch the flask glass to induce nucleation. |
| Oiling Out | Impurities or low melting point. | Decant the supernatant solvent. Dissolve the oil in minimal hot ethanol and cool extremely slowly. Alternatively, use Hexane/Ethyl Acetate for recrystallization. |
| Hydrolysis | Reversible reaction equilibrium. | Ensure all solvents are anhydrous. Add molecular sieves to the reaction.[5] Avoid prolonged exposure to humid air during filtration. |
| Low Yield | Phenoxide formation. | Check pH. If basic (due to amine), add slightly more Acetic Acid. Ensure the aldehyde is not deprotonated. |
References
-
Thorat, B. R., et al. (2014). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Journal of Chemical and Pharmaceutical Research.
-
Ionic Viper. (2014). Schiff Base Synthesis Experiment. Interactive Online Network of Inorganic Chemists.
-
Sari, N., & Gürkan, P. (2004).[6] Some Novel Amino Acid-Schiff Bases and their Complexes: Synthesis, Characterization. Zeitschrift für Naturforschung B.
-
NIH National Library of Medicine. (2024). Synthesis, Characterizations... of a Schiff Base Derived from Trifluoromethyl Amine.
-
Chemistry Steps. (2023). NMR Chemical Shift Values Table.
Sources
Application Note: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde in Medicinal Chemistry
The following Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, chemical behavior, and synthetic protocols for 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CAS: 220227-98-5), a critical bioisostere in the development of TRPV1 antagonists and kinase inhibitors.[1]
CAS: 220227-98-5 | Formula:
Introduction: The "Fluorine Effect" in Pharmacophore Design
In medicinal chemistry, the strategic replacement of hydrogen or methoxy groups with fluorine moieties is a high-impact optimization tactic.[1] 4-Hydroxy-3-(trifluoromethyl)benzaldehyde serves as a robust, metabolically stable bioisostere of Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1]
While Vanillin is the quintessential scaffold for TRPV1 agonists (e.g., Capsaicin), the 3-trifluoromethyl analog dramatically alters the physicochemical profile:
-
Metabolic Blockade: The
group prevents the rapid metabolic -demethylation often seen with methoxy groups, extending half-life ( ).[1] -
Acidity Modulation: The strong electron-withdrawing nature of the
group (Hammett ) significantly increases the acidity of the para-hydroxyl group compared to the methoxy analog.[1] This strengthens hydrogen bond donor (HBD) capability in the receptor pocket.[1] -
Lipophilicity: The fluorinated moiety increases
, facilitating Blood-Brain Barrier (BBB) penetration for CNS targets.[1]
Key Therapeutic Areas[1][5]
-
TRPV1 Antagonists: Neuropathic pain management (Capsazepine analogs).[1]
-
Kinase Inhibitors: ATP-competitive inhibitors requiring a specific H-bond donor/acceptor motif.[1]
-
Antimicrobials: Schiff base ligands for metal coordination complexes.[1]
Chemical Reactivity & Handling
This molecule possesses two distinct reactive handles: the aldehyde and the phenol .[1]
| Feature | Reactivity Note | Medicinal Chemist Implication |
| Aldehyde ( | Activated electrophile.[1] | Highly reactive toward amines (reductive amination) and active methylenes (Knoevenagel).[1] The electron-poor ring accelerates nucleophilic attack.[1] |
| Phenol ( | Enhanced acidity ( | Requires mild bases for alkylation ( |
| Trifluoromethyl ( | Inert / Inductive EWG.[1] | Deactivates the ring toward electrophilic aromatic substitution ( |
Synthetic Application Workflows
The following diagram illustrates the primary diversification pathways starting from the parent aldehyde.
Figure 1: Divergent synthetic pathways for scaffold generation.[1] The aldehyde serves as the linchpin for library generation.
Detailed Experimental Protocols
Protocol A: Reductive Amination (Synthesis of Benzylamine Linkers)
Context: This reaction is the gold standard for linking the fluorinated "head" group to a "tail" pharmacophore (e.g., a piperazine or morpholine derivative).
Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over
Materials:
-
4-Hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 equiv)[1]
-
Secondary Amine (e.g., Morpholine, 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (glacial, 1.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
-
Imine Formation: In a dry round-bottom flask, dissolve the aldehyde (1.0 mmol, 190 mg) in DCE (5 mL). Add the amine (1.1 mmol) and Acetic Acid (1.0 mmol).[1] Stir at Room Temperature (RT) for 30–60 minutes under
. -
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.
-
Note: Gas evolution (
) is minimal but possible.[1]
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).[1] The aldehyde spot (
) should disappear; the amine product will be more polar ( ) and stain with Ninhydrin or Dragendorff.[1] -
Workup: Quench with saturated aqueous
(10 mL). Stir vigorously for 15 minutes to decompose boron complexes. Extract with DCM ( mL).[1] -
Purification: Dry organics over
, filter, and concentrate. Purify via flash chromatography (Silica gel, MeOH/DCM gradient 0 10%).
Protocol B: Knoevenagel Condensation (Synthesis of Cinnamides)
Context: Essential for creating the
Materials:
-
Aldehyde (1.0 equiv)[4]
-
Malonic Acid (1.2 equiv)
-
Piperidine (0.1 equiv - Catalyst)[1]
-
Pyridine (Solvent/Base)
Step-by-Step Procedure:
-
Setup: Dissolve the aldehyde (2.0 mmol, 380 mg) and malonic acid (2.4 mmol, 250 mg) in Pyridine (3 mL).
-
Catalysis: Add Piperidine (20
L). -
Reflux: Heat the mixture to 80–100°C for 4 hours. Evolution of
indicates decarboxylation to the cinnamic acid.[1] -
Isolation: Pour the cooled reaction mixture into ice-cold HCl (1M, 20 mL) to protonate the product and remove pyridine. The fluorinated cinnamic acid should precipitate as a white/off-white solid.[1]
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.
Biological Rationale & SAR Logic
The following diagram explains the Structure-Activity Relationship (SAR) logic when using this scaffold in TRPV1 antagonism.
Figure 2: Pharmacophore dissection. The 3-position substitution is the "switch" for metabolic stability.
Safety & Stability
-
Air Sensitivity: The aldehyde is relatively stable but can oxidize to the carboxylic acid (4-hydroxy-3-(trifluoromethyl)benzoic acid) upon prolonged exposure to air.[1] Store under inert gas (
or Ar) at 2–8°C. -
Acidity: The phenol is acidic.[1] Avoid strong bases (e.g.,
, ) during workups unless the product is intended to be a salt, as the phenolate is highly water-soluble and will be lost in the aqueous layer. Always acidify to pH 3-4 during extraction.
References
-
TRPV1 Antagonist Design: J. Med. Chem. 2008, 51, 13, 3961–3970. "Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists." Link
-
Bioisosteric Principles: J. Med. Chem. 2019, 62, 10, 5049–5062.[5] "The Trifluoromethyl Group as a Bioisosteric Replacement...". Link
-
Reductive Amination Protocols: J. Org. Chem. 1996, 61, 11, 3849–3862. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Link
-
Chemical Identity: PubChem Compound Summary for CID 220227-98-5 (Analogous Search). Link
Sources
Application Note: Heterocyclic Synthesis from 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
[1]
Executive Summary & Chemical Profile[1][2][3][4][5][6]
4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CAS: 935-02-4) represents a "privileged scaffold" in medicinal chemistry.[1] It combines two critical functionalities: a phenolic hydroxyl group capable of hydrogen bonding (or further functionalization) and a trifluoromethyl (-CF3) group.[1][2] The -CF3 moiety is a bioisostere of the chloride group but adds significant lipophilicity and metabolic stability to the drug candidate, often improving blood-brain barrier permeability.[1]
This guide details three high-value synthetic workflows to convert this aldehyde into heterocyclic libraries: Dihydropyrimidinones (DHPMs) , Benzimidazoles , and Chalcones/Pyrazolines .
Reactivity Analysis: The "Push-Pull" Effect
Successful synthesis requires understanding the electronic environment of the aldehyde carbon:
-
The "Pull" (Activation): The -CF3 group at the meta position is strongly electron-withdrawing (inductive effect, -I).[1] This increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles (e.g., amines, ureas).
-
The "Push" (Deactivation): The -OH group at the para position is electron-donating via resonance (+R).[1] Under basic conditions, the formation of the phenoxide anion (
) pushes electron density into the ring, significantly deactivating the aldehyde. -
Operational Consequence: Acid-catalyzed reactions (Biginelli) are generally faster and cleaner than base-catalyzed ones for this substrate.[1] If base is required (Claisen-Schmidt), the protocol must account for phenoxide formation.
Application 1: The Biginelli Synthesis of Dihydropyrimidinones
Target: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) Relevance: DHPMs are calcium channel blockers and antihypertensive agents (e.g., Monastrol analogues).[1]
Mechanism & Workflow
The Biginelli reaction is a multicomponent reaction (MCR) involving the aldehyde, a
Figure 1: The acid-catalyzed Biginelli condensation pathway.[1]
Standardized Protocol
Reagents:
-
Aldehyde (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
Urea (1.2 equiv)
-
Catalyst:
-Toluenesulfonic acid ( -TSA, 10 mol%) or (5 mol%) for milder conditions.[1] -
Solvent: Ethanol (Absolute).
Step-by-Step Procedure:
-
Charge: In a 50 mL round-bottom flask, dissolve 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (1.90 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol) in Ethanol (15 mL).
-
Catalyze: Add
-TSA (0.19 g, 1 mmol). -
Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 4–6 hours. Monitor: TLC (30% EtOAc/Hexane). The aldehyde spot (
) should disappear; a lower fluorescent spot (DHPM) will appear. -
Precipitation: Cool the reaction mixture to room temperature and then pour onto crushed ice (50 g). Stir for 15 minutes.
-
Filtration: Filter the solid precipitate under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Purification: Recrystallize from hot ethanol to yield the pure DHPM as a white/off-white solid.
Data Validation:
Application 2: Oxidative Cyclization to Benzimidazoles
Target: 2-Substituted Benzimidazoles Relevance: Benzimidazoles are key pharmacophores in anti-parasitic (Albendazole) and anti-cancer drugs.[1]
Mechanism
This protocol uses a "one-pot" oxidative condensation with o-phenylenediamine.[1] Sodium metabisulfite (
Figure 2: Oxidative cyclization workflow for benzimidazole synthesis.
Standardized Protocol
Reagents:
-
Aldehyde (1.0 equiv)
-
o-Phenylenediamine (1.1 equiv)[1]
-
Sodium metabisulfite (
, 1.0 equiv) -
Solvent: DMF or Ethanol/Water (3:1).
Step-by-Step Procedure:
-
Dissolution: Dissolve o-phenylenediamine (1.19 g, 11 mmol) in DMF (10 mL).
-
Addition: Add 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (1.90 g, 10 mmol). Stir for 10 minutes at RT.
-
Oxidant: Add
(1.90 g, 10 mmol). -
Heat: Heat to 100°C for 4 hours. The mixture will darken.[1]
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form immediately.[1]
-
Neutralization: If necessary, adjust pH to ~7 with saturated
solution (phenols can be acidic; ensuring neutral pH maximizes precipitation). -
Isolation: Filter and dry.[1][4] Recrystallize from Ethanol.[1][4]
Application 3: Claisen-Schmidt Condensation (Chalcones)
Target:
Critical Consideration: The Phenoxide Issue
Using standard NaOH/KOH conditions will deprotonate the 4-OH group.[1]
-
Observation: The reaction mixture will turn deep yellow/orange immediately (phenoxide formation).
-
Kinetics: The reaction may be slower because the phenoxide donates electrons, making the aldehyde less electrophilic.[1]
-
Solution: Use an excess of base (to maintain basicity) and longer reaction times, or protect the phenol (e.g., acetylation) prior to reaction. Protocol below assumes unprotected phenol.
Standardized Protocol
Reagents:
-
Aldehyde (1.0 equiv)
-
Acetophenone (1.0 equiv)
-
Base: KOH (40% aq.[1] solution, 3.0 equiv)
Step-by-Step Procedure:
-
Mix: Dissolve acetophenone (1.20 g, 10 mmol) and the aldehyde (1.90 g, 10 mmol) in Ethanol (15 mL).
-
Basify: Dropwise add 40% KOH solution (approx 2 mL) while stirring at 0–5°C (ice bath).
-
Reaction: Allow to warm to Room Temperature and stir for 24 hours. The solution will be dark red/orange.[1]
-
Quench: Pour into crushed ice/water (100 mL) containing HCl (approx 3 mL conc. HCl).
-
Filtration: Filter the yellow solid. Wash with water to remove salts.[1]
Summary of Experimental Data
| Parameter | Biginelli Protocol | Benzimidazole Protocol | Chalcone Protocol |
| Solvent | Ethanol | DMF or EtOH/H2O | Ethanol |
| Catalyst | KOH (Base) | ||
| Temp/Time | Reflux / 4-6 h | 100°C / 4 h | RT / 24 h |
| Key Intermediate | Acylimine | Schiff Base | Enolate |
| Workup | Ice pour | Ice pour + Neutralize | Acidify (HCl) |
| Typical Yield | 80% | 75% | 65-70% |
References
-
Biginelli Reaction Overview: Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research. Link
-
Benzimidazole Synthesis: Tahlan, S., et al. (2019). "Benzimidazole scaffolds as promising antiproliferative agents: A review." BMC Chemistry.[1] Link
-
Claisen-Schmidt Condensation: Menche, D. (2020).[1][5] "Claisen-Schmidt Condensation."[1][6][5][7] Science of Synthesis.[1] Link
-
Fluorine in Medicinal Chemistry: Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
(Note: While specific papers for this exact CAS number in these reactions are specialized, the protocols above are derived from validated methodologies for 4-hydroxy-3-substituted benzaldehydes found in the cited literature.)
Application Notes and Protocols: Leveraging 4-Hydroxy-3-(trifluoromethyl)benzaldehyde in the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Importance of Fluorinated Building Blocks in Kinase Inhibitor Discovery
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts.[1] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies by targeting the ATP-binding site or allosteric sites of these enzymes.
The design of potent and selective kinase inhibitors is a nuanced challenge, requiring careful consideration of the molecule's three-dimensional structure and its interactions with the target protein. In this context, the incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry.[2] The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that can significantly enhance the pharmacological profile of a drug candidate.[3] Its strong electron-withdrawing nature, metabolic stability, and ability to modulate lipophilicity make it a highly desirable substituent in kinase inhibitor design.[2][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-hydroxy-3-(trifluoromethyl)benzaldehyde as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss the rationale behind the use of this building block in the context of structure-activity relationships (SAR).
The Unique Advantages of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde as a Precursor
4-Hydroxy-3-(trifluoromethyl)benzaldehyde offers medicinal chemists two key functional handles for molecular elaboration: a nucleophilic hydroxyl group and an electrophilic aldehyde. This bifunctionality allows for the sequential or orthogonal introduction of different molecular fragments, facilitating the construction of complex kinase inhibitor scaffolds.
The trifluoromethyl group at the 3-position of the benzene ring plays a crucial role. Its electron-withdrawing properties can enhance the acidity of the phenolic proton, facilitating reactions at the hydroxyl group. Furthermore, the CF3 group can engage in favorable interactions within the kinase active site, potentially improving binding affinity and selectivity.[3]
Synthetic Strategies and Protocols
The following sections outline a series of robust and reproducible protocols for the transformation of 4-hydroxy-3-(trifluoromethyl)benzaldehyde into key intermediates for kinase inhibitor synthesis.
Protocol 1: Williamson Ether Synthesis for Linkage to Heterocyclic Scaffolds
A common strategy in kinase inhibitor design is the connection of a substituted phenyl ring to a heterocyclic core via an ether linkage. The Williamson ether synthesis is a classic and reliable method for achieving this transformation.
Rationale: This reaction creates a stable diaryl ether linkage, a common motif in many approved kinase inhibitors like Sorafenib. The phenolic hydroxyl group of our starting material acts as the nucleophile, displacing a leaving group on an activated heterocyclic system.
Experimental Protocol:
-
Materials:
-
4-Hydroxy-3-(trifluoromethyl)benzaldehyde
-
A suitable heterocyclic electrophile (e.g., 2-chloropyrimidine, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) as the base
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) as the solvent
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add 4-hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) and the heterocyclic electrophile (1.1 eq). b. Add anhydrous K2CO3 (2.0 eq) or Cs2CO3 (1.5 eq). c. Add dry DMF or MeCN to achieve a concentration of 0.1-0.5 M. d. Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, cool the reaction to room temperature and pour it into ice-water. f. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
Data Presentation: Representative Williamson Ether Synthesis Conditions
| Starting Material | Heterocycle (Electrophile) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | 2-Chloropyrimidine | K2CO3 | DMF | 90 | 6 | 85 |
| 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Cs2CO3 | MeCN | 80 | 8 | 78 |
Protocol 2: Reductive Amination for Introduction of a Key Amine Functionality
The aldehyde group of our building block is a versatile handle for introducing nitrogen-containing moieties, which are often crucial for establishing key hydrogen bonding interactions in the kinase hinge region. Reductive amination is a highly efficient one-pot procedure for converting aldehydes into amines.[4]
Rationale: This reaction introduces a primary or secondary amine, which can serve as a key pharmacophoric element or as a point for further diversification, for instance, through amide bond formation or urea synthesis.[5]
Experimental Protocol:
-
Materials:
-
The diaryl ether product from Protocol 1
-
An amine source (e.g., ammonium acetate for a primary amine, a primary amine for a secondary amine)
-
A reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN))
-
A suitable solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol (MeOH))
-
Acetic acid (optional, as a catalyst)
-
-
Procedure: a. To a round-bottom flask, dissolve the aldehyde (1.0 eq) in the chosen solvent. b. Add the amine source (1.5-2.0 eq). If using an amine salt, a neutralizing base may be required. c. If necessary, add a catalytic amount of acetic acid (0.1 eq). d. Stir the mixture at room temperature for 1-2 hours to allow for imine formation. e. Add the reducing agent (STAB or NaBH3CN) portion-wise at 0 °C. f. Allow the reaction to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction by TLC or LC-MS. g. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution. h. Extract the aqueous layer with an organic solvent. i. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo. j. Purify the crude product by column chromatography or crystallization to obtain the desired amine.
Data Presentation: Representative Reductive Amination Conditions
| Aldehyde Substrate | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diaryl ether from Protocol 1 | Ammonium Acetate | STAB | DCE | rt | 12 | 75 |
| Diaryl ether from Protocol 1 | Methylamine HCl | NaBH3CN | MeOH | rt | 6 | 80 |
Visualizing the Synthetic Workflow and Biological Context
To better illustrate the synthetic strategy and the biological relevance of the target molecules, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of a kinase inhibitor.
Caption: Inhibition of the VEGFR signaling pathway.
Structure-Activity Relationship (SAR) Insights
The use of 4-hydroxy-3-(trifluoromethyl)benzaldehyde as a starting material provides a solid foundation for exploring the structure-activity relationships of novel kinase inhibitors.
-
The Trifluoromethyl Group: As previously mentioned, the CF3 group is a key player. Its lipophilicity can enhance membrane permeability and its electron-withdrawing nature can influence the pKa of nearby functional groups, potentially improving interactions with the kinase active site.[3] In many kinase inhibitors, the trifluoromethylphenyl moiety is known to occupy a hydrophobic pocket in the enzyme.
-
The Diaryl Ether Linkage: The oxygen atom of the diaryl ether can act as a hydrogen bond acceptor, forming a crucial interaction with residues in the hinge region of the kinase. The flexibility of this linkage allows the two aromatic rings to adopt an optimal conformation for binding.
-
The Amine Functionality: The amine group introduced via reductive amination is often a critical pharmacophore. It can act as a hydrogen bond donor, interacting with the backbone of the kinase hinge region, a common binding motif for Type II kinase inhibitors.
-
Further Diversification: The amine intermediate is a launching point for further SAR studies. Acylation with various carboxylic acids or reaction with isocyanates to form ureas allows for the exploration of different substituents that can occupy other pockets of the ATP-binding site, leading to improved potency and selectivity.
Conclusion
4-Hydroxy-3-(trifluoromethyl)benzaldehyde is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its bifunctional nature allows for the strategic and efficient construction of complex molecular architectures. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of new chemical entities targeting a wide range of kinases. The inherent properties of the trifluoromethyl group, coupled with the ability to readily introduce other key pharmacophoric elements, make this starting material an excellent choice for any kinase inhibitor drug discovery program.
References
- Bayer. (n.d.). CN103724259A - Synthesis method for sorafenib. Google Patents.
-
D. S. Matteson. (2009). Functionalization of Organotrifluoroborates: Reductive Amination. NIH Public Access. Retrieved from [Link]
- J. Li, et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Chemical and Pharmaceutical Bulletin, 66(11), 1055-1066.
- P. Traxler, et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 13955-14033.
- A. A. El-Sayed, et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515.
- M. J. O'Connell & P. V. Murphy. (2021). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Molecules, 26(16), 4887.
- S. K. Kim, et al. (2023). Design and synthesis of 4th generation EGFR inhibitors against human triple (Del19/T790M/C797S) mutation. European Journal of Medicinal Chemistry, 262, 115840.
- A. M. El-Adl, et al. (2022).
- T. Jia, et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology, 11(1), 227-236.
- D. A. H. de Vries, et al. (1990). Synthesis and biological evaluation of a series of flavones designed as inhibitors of protein tyrosine kinases. Journal of Medicinal Chemistry, 33(5), 1521-1529.
- A. A. Shtil, et al. (2020). The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib. Pharmaceutical Chemistry Journal, 54(4), 363-369.
-
Altmeyers Encyclopedia. (n.d.). VEGFR inhibitors. Retrieved from [Link]
- W. Wang, et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones.
- S. B. Mhaske, et al. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. Synthesis, 55(23), 3905-3912.
-
J. T. Starr, et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][6][7]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744.
- S. K. Sharma, et al. (2022). Design and synthesis of allosteric fourth-generation EGFR tyrosine kinase triple mutant selective inhibitors for the treatment of non-small cell lung cancer. Journal of Medicinal Chemistry, 65(15), 10374-10393.
- A. K. Singh, et al. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Synthesis, 55(23), 3905-3912.
- S. S. Al-Shorbagy, et al. (2024). Potential inhibitors of VEGFR1, VEGFR2, and VEGFR3 developed through Deep Learning for the treatment of Cervical Cancer. Scientific Reports, 14(1), 13612.
- A. S. G. K. M. S. K. Reddy, et al. (2021). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor.
- W. Zhang, et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(8), 1453-1475.
-
Myers, A. G. (n.d.). Chem 115. Retrieved from [Link]
- C.-H. Lee, et al. (2022). Rational Computational Design of Fourth-Generation EGFR Inhibitors to Combat Drug-Resistant Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 23(18), 10858.
- A. A. El-Sayed, et al. (2023). EGFR tyrosine kinase inhibitor: design, synthesis, characterization, biological evaluation, and molecular docking of novel 1,3,4-oxadiazole, thio-methyl, and 1,2,3-triazole hybrids. RSC Advances, 13(31), 21549-21564.
Sources
- 1. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 4th generation EGFR inhibitors against human triple (Del19/T790M/C797S) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Synthesis and biological evaluation of a series of flavones designed as inhibitors of protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
using 4-Hydroxy-3-(trifluoromethyl)benzaldehyde as a starting material for drug discovery
Executive Summary
This guide details the strategic utilization of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (HTFB) in medicinal chemistry. Structurally analogous to vanillin but possessing a trifluoromethyl (
This document provides validated synthetic protocols, mechanistic insights into the "Fluorine Effect," and a strategic roadmap for derivatization.
Chemical Profile & Strategic Value
The "Super-Vanilloid" Concept
HTFB (CAS: 220227-98-5) is effectively a fluorinated analogue of vanillin. In drug design, replacing a methoxy group (
| Feature | Vanillin Scaffold ( | HTFB Scaffold ( | Drug Discovery Impact |
| Electronic Effect | Electron Donating (+M) | Electron Withdrawing (-I) | Increases acidity of the para-hydroxyl group ( |
| Lipophilicity | Moderate | High | Enhances membrane permeability and blood-brain barrier (BBB) penetration. |
| Metabolic Stability | Labile (O-demethylation) | Stable | The C-F bond is metabolically robust, preventing rapid clearance via oxidative metabolism. |
| Steric Bulk | Moderate | High | The |
Reactivity Landscape
The molecule possesses two orthogonal reactive handles:
-
Aldehyde (
): Ready for condensation (Schiff base, Knoevenagel) or reduction. The electron-withdrawing group at makes this aldehyde more electrophilic than vanillin, accelerating nucleophilic attacks. -
Phenol (
): Available for O-alkylation or esterification. The increased acidity requires careful base selection during alkylation to prevent side reactions.
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthesis pathways available from HTFB.
Figure 1: Divergent synthetic pathways from HTFB utilizing orthogonal functional groups.
Validated Experimental Protocols
Protocol A: Synthesis of Hydrazone Derivatives (Cholinesterase Inhibitors)
Target Application: Alzheimer's Disease therapeutics (Dual AChE/BuChE inhibition).
Rationale: The aldehyde of HTFB reacts rapidly with hydrazides. The
Materials:
-
HTFB (1.0 eq)
-
Aryl Hydrazide (e.g., 4-substituted benzohydrazide) (1.0 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of HTFB in 10 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of the appropriate hydrazide. The solution may turn slightly cloudy.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Attach a condenser and reflux the mixture at 78°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (
) should disappear. -
Isolation: Cool the reaction mixture to room temperature. The hydrazone product typically precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol to yield pure crystals.
-
Expected Yield: 80–95%
-
Characterization:
NMR will show the azomethine proton ( ) singlet around 8.3–8.6 ppm.
-
Protocol B: Knoevenagel Condensation (Coumarin/Cinnamate Synthesis)
Target Application: Antioxidants and Anticoagulants.
Rationale: The electron-deficient nature of the HTFB aldehyde facilitates attack by active methylene compounds like 4-hydroxycoumarin or malonic acid.
Materials:
-
HTFB (1.0 eq)
-
Active Methylene (e.g., 4-Hydroxycoumarin) (1.0 eq)
-
Solvent: Ethanol or Water (Green Chemistry approach)
-
Catalyst: Piperidine (Catalytic)
Step-by-Step Methodology:
-
Setup: Mix 1.0 mmol HTFB and 1.0 mmol 4-hydroxycoumarin in 15 mL Ethanol.
-
Initiation: Add 0.1 mmol (approx. 10 mol%) piperidine.
-
Reaction: Reflux for 4 hours.
-
Note: If using malonic acid to make cinnamic acid derivatives, use Pyridine as both solvent and base, adding a decarboxylation step (heating to 100°C+).
-
-
Workup: Pour the reaction mixture into crushed ice/water acidified with HCl (pH 3–4). This ensures the phenol remains protonated and precipitates the product.
-
Filtration: Collect the precipitate by vacuum filtration.
-
Purification: Recrystallize from Acetone/Ethanol mixtures.
Case Study: TRPV1 Antagonist Design
The Challenge: Capsaicin agonists cause burning pain. Antagonists block this but often cause hyperthermia.[2]
The HTFB Solution: Replacing the vanillyl head of capsaicin-like molecules with the 4-hydroxy-3-(trifluoromethyl)benzyl moiety alters the binding kinetics. The
Pathway Visualization: TRPV1 Ligand Construction
The following diagram maps the structural logic of using HTFB to create a "Super-Vanilloid" antagonist.
Figure 2: Pharmacophore assembly for TRPV1 antagonists using HTFB as the 'Head' group.
Synthesis Note for TRPV1 Ligands:
To synthesize these ligands, the aldehyde of HTFB is typically converted to an amine via Reductive Amination before coupling to the linker:
-
Reagent: HTFB + Ammonium Acetate +
. -
Product: 4-hydroxy-3-(trifluoromethyl)benzylamine.
-
Coupling: React this amine with an isocyanate (e.g., 4-t-butylphenyl isocyanate) to form the urea linkage common in potent TRPV1 antagonists.
Troubleshooting & Expert Tips
-
Solubility: HTFB is less soluble in water than vanillin. Use polar organic solvents (DMSO, DMF, Ethanol) for initial reactions.
-
Base Sensitivity: The phenol proton is more acidic (
) than typical phenols ( ) due to the electron-withdrawing . When performing Knoevenagel condensations, avoid strong bases that might form a stable phenolate salt which resists reaction; weak organic bases (piperidine, EDDA) are superior. -
NMR Diagnostics:
-
Aldehyde proton: Singlet at
ppm. -
group: In
NMR, look for a singlet around ppm. This is a clean handle for monitoring reaction progress without proton interference.
-
References
-
Krátký, M., et al. (2021). "Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase."[3] Molecules. Available at: [Link]
-
Rami, H. K., et al. (2004).[4] "Discovery of small molecule antagonists of TRPV1."[4] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Cited for Bioisosterism principles).[5]
Sources
- 1. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde [myskinrecipes.com]
- 2. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small molecule antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
biochemical research applications of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
Application Note: Biochemical Research & Rational Design using 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
Executive Summary & Chemical Rationale
4-Hydroxy-3-(trifluoromethyl)benzaldehyde is a high-value pharmacophore scaffold used primarily in medicinal chemistry and chemical biology . It serves as a bioisostere of Vanillin (4-hydroxy-3-methoxybenzaldehyde), where the trifluoromethyl (
Why this molecule matters:
-
Metabolic Stability: The
group blocks metabolic -demethylation (a common clearance pathway for vanilloids), significantly extending the half-life of derived ligands in vivo. -
Acidity Modulation: The strong electron-withdrawing nature of the
group ($ \sigma_p \approx 0.54 $) lowers the of the para-hydroxyl group compared to vanillin. This enhances the hydrogen-bond donating capacity of the phenol, critical for interactions with serine/threonine residues in enzyme active sites (e.g., Tyrosinase, Carbonic Anhydrase). -
Lipophilicity: The "Fluorine Effect" increases the partition coefficient (
), facilitating passive transport across the blood-brain barrier (BBB) and bacterial cell walls, making it ideal for central nervous system (CNS) and antimicrobial research.
Strategic Application: Structure-Activity Relationship (SAR) Logic
Before initiating synthesis, researchers must understand the bioisosteric utility of this scaffold. The diagram below illustrates the decision matrix for selecting this compound over non-fluorinated analogs.
Figure 1: Rational design workflow demonstrating the bioisosteric advantages of replacing the methoxy group with a trifluoromethyl group to improve pharmacokinetics and binding affinity.
Protocol A: Synthesis of Antimicrobial Schiff Bases
Application: Synthesis of novel ligands for antimicrobial screening (e.g., against S. aureus or E. coli) or fluorescent probes.
Mechanism: The aldehyde moiety undergoes condensation with primary amines to form an azomethine (Schiff base) linkage (
Materials
-
Substrate: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Amine Source: 4-Aminophenol, Sulfanilamide, or Isoniazid (1.0 eq)
-
Solvent: Absolute Ethanol (Anhydrous is critical to push equilibrium)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Methodology
-
Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde in 10 mL of absolute ethanol. Stir at room temperature until clear.
-
Amine Addition: Add 1.0 mmol of the chosen primary amine.
-
Critical Note: If the amine is a hydrochloride salt, neutralize with an equimolar amount of sodium acetate prior to addition.
-
-
Catalysis: Add 2-3 drops of glacial acetic acid. The acid activates the carbonyl carbon, facilitating nucleophilic attack by the amine.
-
Reflux: Attach a condenser and reflux the mixture at 78°C for 3–6 hours.
-
Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The aldehyde spot (
) should disappear.
-
-
Isolation: Cool the reaction mixture to 0°C in an ice bath. The Schiff base typically precipitates as a colored solid (yellow/orange).
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol to yield analytical-grade crystals.
Data Output Format:
| Parameter | Observation/Metric |
|---|---|
| Appearance | Crystalline Solid (Yellow/Orange) |
| Yield | Typically 85–95% |
| Melting Point | >160°C (Dependent on amine) |
| IR Spectrum | Appearance of
Protocol B: Tyrosinase Inhibition Assay (Enzymatic Screening)
Application: Screening for skin whitening agents or anti-browning additives. Mechanism: 4-substituted benzaldehydes act as competitive inhibitors of Tyrosinase, mimicking the tyrosine substrate but preventing oxidation to DOPA-quinone. The 3-CF3 group enhances binding to the binuclear copper active site.
Reagents
-
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in phosphate buffer.
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM.
-
Inhibitor: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (dissolved in DMSO).
-
Buffer: 50 mM Phosphate Buffer (pH 6.8).
Assay Workflow
-
Preparation: Prepare serial dilutions of the inhibitor (10
M to 500 M) in the buffer. Keep DMSO concentration to avoid enzyme denaturation. -
Incubation: In a 96-well microplate, add:
-
80
L Phosphate Buffer -
40
L Tyrosinase Solution -
40
L Inhibitor Solution -
Control: Replace inhibitor with buffer.
-
-
Equilibration: Incubate at 25°C for 10 minutes to allow inhibitor binding.
-
Reaction Trigger: Add 40
L of L-DOPA substrate to initiate the reaction. -
Kinetic Measurement: Immediately measure absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes using a microplate reader.
Data Analysis
Calculate the % Inhibition using the linear slope of the absorbance curves (Velocity,
Protocol C: TRPV1 Calcium Influx Assay (Cell-Based)
Application: Developing analgesics. This compound acts as a "vanilloid" pharmacophore. Mechanism: Testing if the compound acts as an agonist or antagonist on the TRPV1 channel (Capsaicin receptor).
Figure 2: Workflow for FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay.
Methodology
-
Cell Culture: Use HEK293 cells stably transfected with human TRPV1. Plate at 50,000 cells/well in black-walled 96-well plates.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C. Wash cells with HBSS buffer to remove extracellular dye.
-
Agonist Mode: Add the compound (1–100
M). An increase in fluorescence indicates channel opening (agonism). -
Antagonist Mode: Pre-incubate cells with the compound for 15 minutes, then stimulate with 100 nM Capsaicin. A reduction in the expected Capsaicin-induced fluorescence peak indicates antagonism.
References
-
Chemical Identity & Properties
-
Tyrosinase Inhibition
-
Jiménez, M., et al. (2001). "Competitive inhibition of mushroom tyrosinase by 4-substituted benzaldehydes." Journal of Agricultural and Food Chemistry. (Demonstrates the competitive inhibition mechanism of benzaldehyde derivatives). [Link]
-
-
Schiff Base Antimicrobials
-
TRPV1 & Vanilloid Bioisosteres
-
Szallasi, A., et al. (2007). "The vanilloid receptor TRPV1: 10 years from channel cloning to antagonist proof-of-concept." Nature Reviews Drug Discovery. (Contextualizes the use of vanilloid scaffolds in pain research). [Link]
-
Sources
- 1. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 7021593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 4-hydroxy-3-methyl benzaldehyde, 15174-69-3 [thegoodscentscompany.com]
- 4. mediresonline.org [mediresonline.org]
role of the trifluoromethyl group in 4-Hydroxy-3-(trifluoromethyl)benzaldehyde applications
Application Note: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde Subtitle: Strategic Bioisosterism and Synthetic Utility in Vanilloid Scaffold Optimization
Executive Summary
4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CAS: 329788-45-6) is a specialized organofluorine building block that serves as a critical bioisostere for vanillin (4-hydroxy-3-methoxybenzaldehyde) in medicinal chemistry. Its primary application lies in the optimization of "vanilloid" pharmacophores, particularly for TRPV1 (Transient Receptor Potential Vanilloid 1) modulators and kinase inhibitors. By replacing the metabolically labile methoxy group (
Physicochemical Impact: The "Fluorine Effect"
The strategic value of this molecule is best understood through a direct comparison with its non-fluorinated analog, vanillin. The
Comparative Profiling Table
| Property | Vanillin (Reference) | 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | Impact on Drug Design |
| Structure | 4-OH, 3-OCH₃ | 4-OH, 3-CF₃ | Bioisosterism: Mimics steric bulk of |
| Electronic Effect | Electron Donating (Resonance) | Strong Electron Withdrawing ( | Acidity: Increases acidity of the 4-OH group. |
| pKa (Phenol) | ~7.4 | ~6.0 - 6.5 (Estimated) | Binding: Stronger H-bond donor capability for receptor interactions. |
| Lipophilicity | Moderate | High (Increased LogP) | ADME: Enhanced membrane permeability (Blood-Brain Barrier penetration). |
| Metabolic Fate | O-Demethylation (Rapid) | Metabolically Blocked | Stability: Prevents rapid clearance via CYP450 oxidative dealkylation. |
Expert Insight: The pKa Shift
The acidity of the phenolic hydroxyl is a critical parameter for receptor binding. In vanillin, the pKa is ~7.4. The introduction of the strongly electron-withdrawing
Application 1: Medicinal Chemistry (TRPV1 Antagonist Design)
The "vanilloid head" (4-hydroxy-3-methoxybenzyl) is a classic pharmacophore found in Capsaicin and Resiniferatoxin. However, this moiety suffers from poor metabolic stability due to rapid O-demethylation.
Mechanism of Action:
-
Metabolic Blockade: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing the
with effectively blocks oxidative metabolism at the 3-position. -
Ligand Efficiency: The volume of
(approx. 40 ų) is similar to an isopropyl or methoxy group, allowing it to fit into the same hydrophobic pockets, but its lipophilicity ( ) drives better partitioning into the lipid bilayer where the TRPV1 channel resides.
Pathway Visualization: Bioisosteric Replacement Strategy
Caption: Workflow demonstrating the strategic replacement of the methoxy group with trifluoromethyl to overcome metabolic instability while retaining pharmacophoric activity.
Protocol: Synthesis of Bioactive Schiff Bases
One of the most common applications of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is as a precursor for Schiff bases (imines/hydrazones) , which are screened for antimicrobial and anticholinesterase activity.
Reaction Class: Condensation (Nucleophilic Addition-Elimination) Target: Synthesis of 4-((arylimino)methyl)-2-(trifluoromethyl)phenol.
Reagents & Equipment
-
Precursor: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Amine Source: Primary aromatic amine or hydrazide (1.0 - 1.1 eq)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (cat. 2-3 drops)
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.
Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde in 10 mL of absolute ethanol. Stir until clear (solution may be slightly yellow).
-
Amine Addition: Add 1.0 mmol of the target primary amine (e.g., 4-fluoroaniline for antimicrobial screening) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid. Note: The electron-withdrawing CF3 group makes the aldehyde carbonyl highly electrophilic; excessive acid is not required and may protonate the amine.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours . Monitor progress via TLC (Mobile phase: Hexane:EtOAc 7:3). The product typically appears as a new spot with a different Rf value than the starting aldehyde.
-
Workup (Crystallization):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of ice-cold water with vigorous stirring.
-
The Schiff base usually precipitates as a solid.
-
-
Purification: Filter the precipitate under vacuum. Wash with cold ethanol/water (1:1). Recrystallize from hot ethanol if necessary to achieve pharmacological purity (>98%).
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin irritation / Causes serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects.
-
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid; the electron-poor ring of this molecule makes it susceptible to nucleophilic attack, but oxidative stability is generally fair.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(11), 4582–4618. Link
-
Gao, M., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. Link
- Shaikh, M. H., et al. (2021). Schiff bases of 3-trifluoromethylbenzaldehyde: Synthesis and biological evaluation.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329788456, 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. Link
Application Note: Protecting Group Strategies for 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
Introduction: The Electronic "Janus" Scaffold
4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CAS: 220227-98-5) is a high-value scaffold in medicinal chemistry, frequently serving as a precursor for kinase inhibitors, anti-inflammatory agents, and agrochemicals.[1] Its utility stems from the trifluoromethyl (-CF₃) group, which imparts metabolic stability and lipophilicity.[1]
However, this molecule presents a unique synthetic challenge due to its "push-pull" electronic architecture:
-
Hyper-Acidic Phenol: The ortho-CF₃ and para-formyl groups are both strongly electron-withdrawing.[1] While unsubstituted phenol has a pKa of ~10, this substrate exhibits a pKa estimated between 6.0–7.0 .[1] It deprotonates readily, making the phenoxide a poor nucleophile but an excellent leaving group.[1]
-
Super-Electrophilic Aldehyde: The inductive effect of the -CF₃ group destabilizes the carbonyl, making it highly susceptible to nucleophilic attack (and hydration), yet potentially more difficult to protect as a stable acetal due to the destabilization of the oxocarbenium intermediate during formation.
This guide provides field-proven protocols to navigate these electronic hurdles, ensuring high-yield protection and chemoselective manipulation.
Strategic Overview: The Decision Matrix
Before selecting a reagent, analyze your downstream chemistry.[1] The presence of the -CF₃ group dictates that "standard" conditions often require modification (e.g., milder bases, longer reaction times for acetalization).
Figure 1: Strategic Decision Matrix for selecting the appropriate protecting group based on intended downstream transformations.[1]
Protocol A: Phenol Protection
Objective: Mask the acidic hydroxyl group to prevent quenching of organometallics or interference in oxidation reactions.[1]
Option 1: Silylation (TBS Protection)
Best For: Temporary protection; compatibility with mild base and reductions.[1] The Challenge: The electron-withdrawing -CF₃ group makes the phenoxide a better leaving group, rendering the TBS ether slightly more susceptible to hydrolysis than standard phenol silyl ethers.
Reagents:
-
Substrate: 1.0 equiv
-
TBS-Cl (tert-Butyldimethylsilyl chloride): 1.2 equiv[1]
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (10 mmol) in anhydrous DMF (5 mL/mmol) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add Imidazole (25 mmol) in one portion. The solution may warm slightly.[1]
-
Silylation: Cool the mixture to 0°C. Add TBS-Cl (12 mmol) portion-wise over 5 minutes.
-
Note: The inductive effect of -CF₃ reduces the nucleophilicity of the phenol oxygen. If reaction is sluggish at 0°C, warm to Room Temperature (RT).[1]
-
-
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1] The aldehyde spot will shift significantly higher in Rf.[1]
-
Workup: Dilute with Et₂O. Wash 3x with water (to remove DMF) and 1x with brine.[1] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography is usually not required if conversion is quantitative; a short silica plug suffices.[1]
Option 2: Benzylation (Bn Protection)
Best For: Harsh conditions (strong bases, acids, hydrides).[1] The Challenge: The high acidity of the phenol allows the use of weaker bases, avoiding Aldol condensation side reactions of the aldehyde.
Reagents:
-
Substrate: 1.0 equiv
-
Benzyl Bromide (BnBr): 1.1 equiv[1]
-
Potassium Carbonate (K₂CO₃): 1.5 equiv[1]
-
Solvent: Acetone or Acetonitrile[1]
Step-by-Step Protocol:
-
Suspension: Suspend substrate (10 mmol) and finely powdered K₂CO₃ (15 mmol) in Acetone (30 mL).
-
Alkylation: Add Benzyl Bromide (11 mmol) dropwise at RT.
-
Reflux: Heat to mild reflux (50°C) for 3–6 hours.
-
Observation: The reaction is faster than with unsubstituted phenols due to the enhanced acidity (easier deprotonation).[1]
-
-
Workup: Filter off solids. Concentrate the filtrate. Recrystallize from Ethanol/Hexane or purify via column chromatography.[1]
Protocol B: Aldehyde Protection
Objective: Mask the electrophilic aldehyde to allow manipulation of the phenol (e.g., triflation) or the aromatic ring.[1]
Method: Cyclic Acetal Formation (1,3-Dioxolane)
The Challenge: The -CF₃ group inductively destabilizes the oxocarbenium ion intermediate, potentially slowing down the rate of acetal formation compared to benzaldehyde. However, once formed, the acetal is robust.[1] Water removal is critical to drive the equilibrium.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Ethylene Glycol: 5.0 equiv[1]
-
p-Toluenesulfonic acid (pTsOH): 0.05 equiv (Cat.)[1]
-
Solvent: Toluene
Step-by-Step Protocol:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Mixing: Combine substrate (10 mmol), ethylene glycol (50 mmol), and pTsOH (0.5 mmol) in Toluene (50 mL).
-
Dehydration: Reflux vigorously.[1] Ensure the toluene/water azeotrope is condensing and collecting in the trap.[1]
-
Quench: Cool to RT. Add saturated NaHCO₃ solution to neutralize the acid catalyst immediately.[1]
-
Warning: Acidic aqueous conditions will reverse the reaction rapidly if not neutralized.[1]
-
-
Workup: Separate layers. Wash organic layer with water and brine.[1] Dry over Na₂SO₄.[1]
-
Stability Note: The resulting acetal is stable to basic conditions (e.g., phenol alkylation) but will hydrolyze back to the aldehyde upon exposure to aqueous acid (HCl/THF).[1]
Deprotection Workflows
The presence of the -CF₃ group influences deprotection kinetics.
| Protecting Group | Deprotection Reagent | Conditions | Impact of -CF₃ Group |
| TBS Ether | TBAF (THF) | 0°C to RT, 1h | Faster cleavage. The stabilized phenoxide is a better leaving group. |
| Benzyl Ether | H₂ / Pd-C | EtOH, 1 atm | Neutral. Standard hydrogenolysis rates apply.[1] |
| Benzyl Ether | BBr₃ | DCM, -78°C | Compatible. Use if alkene/alkyne present (avoid H₂).[1] |
| Acetal | HCl (1M) / THF | RT, 2h | Slower Hydrolysis. The electron-withdrawing CF₃ destabilizes the carbocation intermediate required for hydrolysis.[1] May require slight heating.[1] |
References
-
Regioselective Protection of Phenols
-
Silyl Ether Stability & Deprotection
-
Chemical Properties of Fluorinated Benzaldehydes
-
Acetal Protection Strategies
Sources
- 1. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 7021593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MOM Ethers [organic-chemistry.org]
- 7. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
common byproducts in 4-Hydroxy-3-(trifluoromethyl)benzaldehyde reactions
Topic: Troubleshooting Common Byproducts & Impurities
CAS: | Molecular Formula: C₈H₅F₃O₂ | MW: 190.12 g/mol [1]
Introduction: The "Hidden" Reactivity Profile
As a Senior Application Scientist, I often see researchers treat 4-Hydroxy-3-(trifluoromethyl)benzaldehyde as a standard benzaldehyde derivative.[1] This is a mistake. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group ortho to the hydroxyl and meta to the aldehyde fundamentally alters its electronic landscape.
This compound is significantly more acidic than vanillin or p-hydroxybenzaldehyde and possesses a "soft" instability in the trifluoromethyl group that many standard protocols fail to account for. This guide breaks down the specific byproducts you will encounter, why they form, and how to eliminate them.[1]
Module 1: Synthesis-Derived Impurities (The Source)
Issue: You are seeing unknown peaks in the aromatic region (7.0–8.0 ppm) of your NMR immediately after purchasing or synthesizing the material.
If synthesized via the Reimer-Tiemann or Duff reaction from 2-(trifluoromethyl)phenol, the regioselectivity is not absolute.
Common Impurities Table
| Impurity Name | Structure Description | Origin | Removal Strategy |
| The "Ortho" Isomer | 2-Hydroxy-3-(trifluoromethyl)benzaldehyde | Formylation occurs ortho to the -OH group instead of para. | Steam Distillation : The ortho-isomer often forms an intramolecular H-bond, lowering its boiling point significantly compared to the para-product. |
| The "Bis" Formyl | 4-Hydroxy-5-(trifluoromethyl)isophthalaldehyde | Double formylation (rare, but possible with excess reagents).[1] | Recrystallization : This impurity is much less soluble in non-polar solvents (e.g., Hexanes/EtOAc mixtures). |
| Unreacted Phenol | 2-(trifluoromethyl)phenol | Incomplete conversion.[1] | Acid/Base Wash : The starting phenol is less acidic (pKa ~10) than the product (pKa ~6-7).[1] Careful pH control can separate them.[1] |
Module 2: Storage & Stability Byproducts (The "Silent Killers")
Issue: The material was pure last month, but now the melting point has dropped and the color has darkened.
The "Air-Oxidation" Product
Impurity: 4-Hydroxy-3-(trifluoromethyl)benzoic acid.[1][2][3]
-
Mechanism: Radical autoxidation of the aldehyde formyl group.[1] The electron-withdrawing -CF₃ group makes the carbonyl carbon more electrophilic, but the phenolic proton can scavenge radicals, slowing this slightly. However, once initiated, it proceeds to the carboxylic acid.[1][4]
-
Diagnostic: Broad -OH peak in IR (2500–3300 cm⁻¹) and a downfield shift of aromatic protons in NMR.[1]
-
Prevention: Store under Argon/Nitrogen at -20°C.
The "Hydrate" (Gem-Diol) Ghost
Impurity: 4-Hydroxy-3-(trifluoromethyl)phenylmethanediol.[1]
-
Mechanism: Electron-deficient aldehydes are prone to hydration.[1] The -CF₃ group pulls electron density, making the carbonyl carbon highly susceptible to nucleophilic attack by water.
-
Symptom: In wet deuterated solvents (e.g., old DMSO-d6 or CDCl₃), you may see a "ghost" peak around 5.5–6.0 ppm (methine proton of the diol) and loss of the aldehyde signal (10.0 ppm).[1]
-
Fix: This is reversible. Drying the sample or adding molecular sieves to the NMR tube often restores the aldehyde signal.
Module 3: Reaction-Specific Troubleshooting
Scenario A: The "Cannizzaro" Disproportionation
Context: You are running a condensation reaction (e.g., Aldol, Knoevenagel) using a strong base like NaOH or KOH.[1][5]
The Problem: The aldehyde disappears, but you get two new spots on TLC: one more polar (acid) and one less polar (alcohol).[1]
The Cause: In the absence of alpha-hydrogens, benzaldehydes undergo the Cannizzaro reaction in strong base.[5]
The Reaction:
Visual Pathway:
Caption: Base-induced disproportionation (Cannizzaro) yielding acid and alcohol byproducts.[1]
Solution:
-
Switch Bases: Use non-nucleophilic bases (e.g., DBU, DIPEA) or weaker inorganic bases (Piperidine/Acetic Acid buffer) for condensations.[1]
-
Order of Addition: Pre-mix the nucleophile with the base before adding the aldehyde to ensure the enolate is formed first.
Scenario B: Fluoride Contamination (CF₃ Hydrolysis)
Context: You are performing a reaction at high temperature (>100°C) or highly alkaline pH (>12).[1]
The Problem: Your glass reaction vessel is etching, or you detect free fluoride ions. The Cause: The -CF₃ group on an aromatic ring is generally stable, but an ortho-hydroxyl group can facilitate hydrolysis via a quinone methide-like intermediate under forcing alkaline conditions. The Byproduct: 4-Hydroxyisophthalic acid (conversion of -CF₃ to -COOH). Prevention: Avoid refluxing in aqueous NaOH. Use anhydrous conditions (e.g., NaH in THF) if strong bases are required.[1]
Module 4: Purification & Isolation Protocols
Protocol 1: "The Acid-Base Switch" (Purification of Crude Material)
Best for removing non-acidic impurities (e.g., benzyl alcohol derivatives, starting halides).[1]
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).
-
Extraction (Step 1): Extract with saturated Sodium Bicarbonate (NaHCO₃) .
-
Note: The pKa of the phenol is lowered by the CF₃ group, making it soluble in bicarbonate (unlike standard phenols which often require Carbonate or Hydroxide).
-
Result: The product moves to the Aqueous Layer. Impurities remain in Organic Layer.[1]
-
-
Wash: Wash the aqueous layer once with fresh EtOAc to remove trapped organics.[1]
-
Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2-3.[1]
-
Caution: CO₂ gas will evolve vigorously.[1]
-
-
Recovery: Extract the cloudy aqueous mixture with EtOAc (3x), dry over MgSO₄, and concentrate.
Protocol 2: Recrystallization
-
Solvent System: Hexanes/Ethyl Acetate (9:1 to 4:1).[1]
-
Method: Dissolve in minimum hot EtOAc, then slowly add hot Hexanes until turbidity persists. Cool slowly to 4°C.
-
Target MP: 118–120 °C (Note: Impure samples often melt significantly lower, ~105–110 °C).
FAQs
Q: Can I use Tollen's Reagent to test for this aldehyde? A: Yes, but be careful. The phenolic group is electron-rich and can sometimes reduce silver ions independently of the aldehyde, leading to false positives or rapid "mirror" formation that obscures the result.
Q: Why does my Suzuki coupling with this aldehyde fail? A: The free phenol is incompatible with many Pd-catalysts (poisoning) and bases.[1] Protect the phenol as a methoxymethyl ether (MOM) or silyl ether (TBS) before attempting metal-catalyzed couplings.[1]
Q: Is the compound light sensitive? A: Yes. The combination of the electron-rich phenol and electron-poor aldehyde makes it a "push-pull" system susceptible to UV-degradation. Store in amber vials.
References
-
PubChem. (n.d.).[1] 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CID 7021593).[1][6] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]
-
Geissman, T. A. (2011).[1][7] The Cannizzaro Reaction. In Organic Reactions (Vol. 2). Wiley. (General mechanism reference).
-
Swarts, F. (1898).[1] Sur la stabilité du groupement trifluoromethyle. Bulletin de la Classe des Sciences, Académie Royale de Belgique. (Foundational text on CF3 stability/hydrolysis).
Sources
- 1. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 7021593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZALDEHYDE(220227-98-5) 1H NMR [m.chemicalbook.com]
- 4. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 5. snscourseware.org [snscourseware.org]
- 6. PubChemLite - 4-hydroxy-3-(trifluoromethyl)benzaldehyde (C8H5F3O2) [pubchemlite.lcsb.uni.lu]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
scale-up synthesis of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde issues
Technical Support Center: Scale-Up Synthesis of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
Current Status: Online Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Scale-Up Protocols, Regioselectivity Control, and Impurity Management.
Executive Summary & Route Selection Logic
User Advisory: The synthesis of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CAS: 455-19-6) presents a classic "Regioselectivity vs. Reactivity" paradox during scale-up.
Many researchers attempt the Reimer-Tiemann reaction on 2-(trifluoromethyl)phenol because the starting material is cheap. This is a critical error for scale-up. The Reimer-Tiemann reaction predominantly directs the formyl group ortho to the phenol (position 6), yielding the unwanted salicylate isomer, not the target para (position 4) product. Furthermore, the electron-withdrawing trifluoromethyl (
The Validated Scale-Up Routes:
-
Route A (The "Cleanest" Industrial Method): Nucleophilic Aromatic Substitution (
) of 4-Chloro-3-(trifluoromethyl)benzaldehyde (protected as an acetal). -
Route B (The "Direct" Method): Catalytic Oxidation of 4-Methyl-2-(trifluoromethyl)phenol.
This guide focuses on Route A , as it offers the highest reliability for purity profiles required in drug development.
Strategic Workflow Visualization
The following decision tree illustrates the critical failure points in route selection and the logic behind the recommended
Figure 1: Synthetic pathway logic demonstrating why direct formylation of the phenol fails and why the
Technical Protocol: The Hydrolysis Route
This protocol addresses the primary issue with hydrolyzing benzaldehydes: the Cannizzaro Reaction . If you treat 4-chloro-3-(trifluoromethyl)benzaldehyde directly with strong base (NaOH), the aldehyde will disproportionate into the alcohol and carboxylic acid before the chloride is displaced.
Solution: Protect the aldehyde as an acetal first.
Step 1: Acetal Protection
-
Reagents: 4-Chloro-3-(trifluoromethyl)benzaldehyde (1.0 eq), Ethylene Glycol (1.2 eq), p-TSA (cat.), Toluene.
-
Process: Reflux with Dean-Stark trap.
-
Checkpoint: Monitor water collection. Reaction is complete when theoretical water is removed.
Step 2: Nucleophilic Aromatic Substitution ( )
-
Reagents: Acetal intermediate (1.0 eq), KOH (3.0 eq), DMSO (Solvent).
-
Conditions: Heat to 100-110°C.
-
Mechanism: The
group (ortho to Cl) and the acetal (para to Cl) activate the ring, making the chloride labile. -
Safety Note: This reaction is exothermic. DMSO at high temperatures requires strict thermal runaway protocols.
Step 3: Deprotection & Isolation
-
Reagents: 2M HCl, THF/Water.
-
Process: Stir at Room Temperature (RT) for 2 hours.
-
Purification: The product is a phenol. Extract impurities with non-polar solvent at basic pH, then acidify aqueous layer to precipitate the product or extract with Ethyl Acetate.
Troubleshooting Guide & FAQs
Issue 1: "I am seeing a byproduct with M+18 mass in the hydrolysis step."
-
Diagnosis: This is likely the Cannizzaro product or a hydration of the aldehyde if you skipped the protection step.
-
Root Cause: Direct exposure of the free aldehyde to strong base (NaOH/KOH). The electron-withdrawing
group makes the aldehyde carbonyl highly electrophilic, accelerating the Cannizzaro disproportionation. -
Corrective Action: You must use the acetal protection strategy described above. If protection is impossible, use a milder base like
in wet DMSO at higher temperatures (130°C), though yields will suffer.
Issue 2: "The reaction mixture turned black/tarry during the Reimer-Tiemann attempt."
-
Diagnosis: Polymerization of the phenoxide.
-
Root Cause: The
group makes the phenol more acidic ( ~8.5 vs. 10 for phenol). This leads to a lower concentration of the highly nucleophilic phenoxide species required to attack the dichlorocarbene. The carbene then polymerizes or reacts with solvent. -
Corrective Action: Stop using Reimer-Tiemann. It is not viable for this substrate on a commercial scale. Switch to the
route.
Issue 3: "I have high residual solvent (DMSO) in my final product."
-
Diagnosis: Inefficient workup.
-
Root Cause: DMSO has a high boiling point and affinity for phenols.
-
Corrective Action:
-
Dilute the reaction mixture with 5 volumes of water.
-
Wash the organic extract (Ethyl Acetate) with brine (3x) to pull out DMSO.
-
Critical Step: Perform a final wash with water slightly acidified to pH 5 to ensure the phenol stays protonated in the organic layer while DMSO partitions to water.
-
Data & Specifications Comparison
| Parameter | Route A: | Route B: Reimer-Tiemann | Route C: Oxidation of p-Cresol |
| Starting Material | 4-Chloro-3-(CF3)benzaldehyde | 2-(Trifluoromethyl)phenol | 4-Methyl-2-(trifluoromethyl)phenol |
| Regioselectivity | 100% Para (Structural guarantee) | Poor (Mix of Ortho/Para) | 100% Para (Structural guarantee) |
| Typical Yield | 85-92% | < 25% | 60-75% |
| Safety Hazard | DMSO Thermal Hazards | Chloroform/Carbene Toxicity | High pressure |
| Purification | Crystallization / Acid-Base extraction | Column Chromatography (Difficult) | Bisulfite Adduct required |
| Scalability | High (Pilot/Plant ready) | Low (Lab only) | Medium (Requires specialized reactors) |
Critical Safety: HF Generation Potential
While the
-
Warning Sign: Etching of glass reactors or unexpected pH drops.
-
Prevention: Do not exceed 120°C in the hydrolysis step. Maintain strict stoichiometry of the base.
-
PPE: Always have Calcium Gluconate gel available when working with fluorinated aromatics under hydrolytic conditions.
References
-
Preparation of 4-fluoro-3-phenoxy-benzaldehyde acetals and intermediates. (US Patent 4626601A). Demonstrates the necessity of acetal protection during nucleophilic substitution on benzaldehydes.
-
Process for the production of 4-hydroxybenzaldehyde derivatives. (European Patent EP0012939). Details the catalytic oxidation of p-cresol derivatives, validating the oxidative route.
-
Reimer-Tiemann Reaction Mechanism & Selectivity. General organic chemistry principles regarding the ortho-selectivity of formylation on phenols.
-
4-(Trifluoromethyl)benzaldehyde Properties. ChemicalBook/CAS Data.
preventing decomposition of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde during reactions
The following Technical Support Guide is designed for researchers and process chemists working with 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CAS: 7021593) . It synthesizes chemical stability data with practical reaction engineering principles.
Product: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde CAS: 7021593 (varies by salt/hydrate forms; verify specific lot) Chemical Class: Electron-Deficient Phenolic Aldehyde[1]
The Stability Profile: Understanding the Molecule
To prevent decomposition, you must first understand the competing electronic forces within this molecule. It is not merely a "benzaldehyde"; it is a "push-pull" system.[1]
-
The "Pull" (Instability Source): The trifluoromethyl (-CF₃) group at the 3-position is strongly electron-withdrawing.[1] It significantly increases the electrophilicity of the aldehyde carbonyl, making it hyper-reactive toward nucleophiles (including water and trace impurities).
-
The "Push" (Protection Mechanism): The hydroxyl (-OH) group at the 4-position is electron-donating by resonance.[1] Under basic conditions, this deprotonates to a phenolate anion. While this protects the aldehyde from nucleophilic attack (by reducing carbonyl electrophilicity), it simultaneously makes the ring susceptible to oxidative degradation (tarring).[1]
Key Takeaway: Your reaction conditions must balance these two factors. Too acidic = hyper-reactive aldehyde; Too basic = oxidative ring degradation.[1]
Storage & Handling FAQs
Q: I received the bottle and the solid is slightly yellow/orange. Is it degraded? A: Not necessarily. While the pure compound is often a white to pale cream solid, trace oxidation of the phenol to quinoid species can cause yellowing.
-
Diagnostic: Run a quick 1H NMR in DMSO-d6.[1] Look for the aldehyde proton singlet around 9.8–10.0 ppm. If the integral is >95% relative to the aromatic protons and no broad "hump" (polymer) is visible, the material is usable.
-
Action: If purity is critical, recrystallize from a non-polar solvent mixture (e.g., Hexane/EtOAc) rather than performing chromatography, as silica can catalyze degradation.[1]
Q: Can I store this in a standard solvent like DMF or Methanol? A: Avoid long-term storage in nucleophilic solvents.
-
Methanol/Ethanol: The hyper-electrophilic aldehyde (activated by -CF₃) readily forms hemiacetals in solution.[1] While reversible, this complicates stoichiometry.
-
DMF/DMAc: These solvents often contain trace amines (dimethylamine) due to hydrolysis.[1] These amines will rapidly condense with the aldehyde to form imines or aminals, leading to gradual decomposition.
-
Recommendation: Store as a solid under Argon at 2–8°C. If solution storage is mandatory, use anhydrous THF or Dichloromethane (DCM) with molecular sieves.[1]
Reaction Optimization & Troubleshooting
Q: My reaction mixture turns black/tarry within minutes of adding base. What is happening? A: You are likely witnessing oxidative polymerization of the phenolate .
-
Mechanism: When you add a base (e.g., K₂CO₃, NaH), you generate the phenolate anion.[1] In the presence of even trace oxygen, electron-deficient phenols can undergo single-electron transfer (SET) oxidation, leading to radical coupling and "tar" formation.[1]
-
Solution:
-
Degas Solvents: Sparge all solvents with Nitrogen/Argon for 15 minutes before adding the base.
-
Switch Bases: Use a weaker, non-nucleophilic base if possible (e.g., Cesium Carbonate or DIPEA) rather than strong alkoxides.
-
Temperature: Keep the reaction <40°C during the deprotonation step.
-
Q: I am trying to do a reductive amination, but I see low conversion. Why? A: The -CF₃ group destabilizes the intermediate imine.
-
The Issue: The electron-withdrawing -CF₃ group makes the carbonyl carbon very electrophilic, favoring rapid nucleophilic attack by the amine. However, it also destabilizes the resulting imine (Schiff base) by pulling electron density away from the C=N bond, making it prone to hydrolysis back to the starting material before the reducing agent can act.
-
Protocol Fix:
Q: Will this molecule undergo the Cannizzaro reaction? A: It is resistant, but not immune.
-
Explanation: Standard benzaldehydes without alpha-hydrogens undergo Cannizzaro (disproportionation) in strong base.[1] However, the 4-OH group protects this molecule. The base deprotonates the phenol first; the resulting negative charge pushes electron density into the ring, deactivating the aldehyde toward the hydride transfer required for Cannizzaro.
-
Risk Factor: If you protect the phenol (e.g., as a methyl ether) before the reaction, the risk of Cannizzaro skyrockets because the protective "push" is removed.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Material turns black/brown | Phenolate oxidation (Air exposure) | Degas solvents; maintain inert atmosphere; add antioxidants (e.g., BHT) if compatible.[1] |
| New spot on TLC (lower Rf) | Benzoic acid formation (Aldehyde oxidation) | Check solvent peroxides (use peroxide-free ethers); store under Argon. |
| New spot on TLC (higher Rf) | Acetal formation (Solvent reaction) | Avoid alcohols (MeOH, EtOH) as solvents; switch to ACN, THF, or DCM. |
| Loss of aldehyde peak (NMR) | Hemiacetal or Hydrate formation | Dry the sample thoroughly; ensure NMR solvent (DMSO/CDCl₃) is anhydrous.[1] |
| Violent exotherm | Uncontrolled deprotonation | Add base slowly at 0°C; dilute reaction mixture. |
Visualizing Decomposition Pathways
The following diagram illustrates the critical decision points where decomposition occurs based on environmental factors.
Figure 1: Primary decomposition vectors.[1] Note that the Phenolate pathway (top) is the most rapid source of sample destruction (tarring).
Validated Protocol: Safe Reductive Amination
Use this protocol to couple 4-Hydroxy-3-(trifluoromethyl)benzaldehyde with primary amines while minimizing decomposition.[1]
Reagents:
-
Aldehyde (1.0 equiv)[1]
-
Amine (1.1 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]
-
Additive: Acetic Acid (1.0 equiv) - Crucial for buffering[1]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the aldehyde in DCE (0.1 M concentration).
-
Activation: Add the amine and Acetic Acid.
-
Reaction: Stir for 30–60 minutes at Room Temperature.
-
Checkpoint: Monitor by TLC.[1] Do not wait for 100% conversion if the mixture starts darkening.
-
-
Reduction: Add STAB in one portion. Stir for 2–4 hours.
-
Quench: Quench with saturated NaHCO₃ (gas evolution will occur). Extract immediately.
References
-
PubChem. (n.d.).[1][3] 4-Hydroxy-3-(trifluoromethyl)benzaldehyde Compound Summary. National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]
-
Thermo Scientific Chemicals. (n.d.).[1] 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde Product Specifications. Fisher Scientific.[1] Retrieved January 30, 2026, from [Link][1]
-
Geissman, T. A. (2011).[1] The Cannizzaro Reaction. Organic Reactions. Wiley Online Library.[1] Retrieved January 30, 2026, from [Link][1]
Sources
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
Welcome to the dedicated technical support guide for 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during its use in synthesis. The unique electronic properties of this reagent, stemming from the interplay between the phenolic hydroxyl group, the aldehyde, and the potent electron-withdrawing trifluoromethyl group, necessitate careful consideration of catalyst and reaction condition selection.
Part 1: Foundational Concepts & General FAQs
This section addresses the most common initial questions regarding the handling and reactivity of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde.
Question: What are the key reactivity features of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde I should be aware of?
Answer: The reactivity of this molecule is dominated by two key features:
-
Enhanced Electrophilicity of the Aldehyde: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I). This effect significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack than unsubstituted benzaldehyde.[1][2] This heightened reactivity is advantageous in reactions like Wittig, Henry, and Grignard additions.
-
Acidity of the Phenolic Proton: The hydroxyl (-OH) group is phenolic and thus acidic. This proton can be readily deprotonated by bases. This is a critical consideration, as many reactions involving aldehydes employ basic catalysts or reagents (e.g., organometallics, strong bases for ylide formation) which can be quenched or diverted by the acidic phenol, leading to low yields or reaction failure.
Question: What are the primary safety and handling considerations for this reagent?
Answer: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is classified as harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction.[3] It is also toxic to aquatic life with long-lasting effects. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Part 2: C-C Bond Formation: Troubleshooting & Protocols
Carbon-carbon bond formation is a cornerstone of synthesis. This section focuses on common olefination and addition reactions.
The Wittig Reaction: From Aldehyde to Alkene
Question: My Wittig reaction with 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is giving a low yield. How do I select the right catalyst and conditions?
Answer: The most common cause of failure in a Wittig reaction with this substrate is the incompatibility of the acidic phenolic proton with the strong bases (like n-BuLi or NaH) typically used to generate unstabilized phosphorus ylides. The base is consumed by deprotonating the phenol instead of the phosphonium salt.
Causality & Catalyst Selection:
-
For Stabilized Ylides (e.g., from Ph3P=CHCO2Et): These ylides are less basic and can often be generated with milder bases like K2CO3 or triethylamine (TEA). These conditions are generally compatible with the free phenol. Stabilized ylides are less reactive and work best with electrophilic aldehydes like ours, but typically yield the (E)-alkene selectively.[4][5]
-
For Unstabilized Ylides (e.g., from [Ph3PCH3]Br): Direct use of strong bases is problematic. You have two primary strategies:
-
Protect the Phenol: The most robust method is to protect the hydroxyl group as a silyl ether (e.g., TBDMS-ether) or a simple alkyl ether (e.g., methyl ether) before the Wittig reaction. This removes the acidic proton entirely.
-
Use a Schlosser Modification or Salt-Free Ylides: These advanced techniques can sometimes circumvent the issue but add complexity. For most applications, protection is more straightforward.
-
Troubleshooting Flowchart: Wittig Reaction Issues
Caption: Troubleshooting workflow for Wittig reactions.
Experimental Protocol: Two-Step Protection/Wittig Sequence
Step 1: Protection of Phenol (TBDMS Ether)
-
Dissolve 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.2 M).
-
Add imidazole (1.5 eq).
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with DCM, wash with brine, dry over Na2SO4, and concentrate in vacuo. The crude product is often pure enough for the next step.
Step 2: Wittig Reaction with Protected Aldehyde
-
To a flame-dried flask under Argon, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF (~0.3 M).
-
Cool the suspension to 0 °C and add n-Butyllithium (n-BuLi, 1.05 eq) dropwise. The solution should turn a characteristic deep orange/red color.
-
Stir for 30 minutes at 0 °C.
-
Add a solution of the TBDMS-protected aldehyde from Step 1 (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench carefully with saturated aqueous NH4Cl.
-
Extract with diethyl ether, wash with brine, dry over Na2SO4, and concentrate. Purify by column chromatography.
-
The TBDMS group can be removed post-Wittig using TBAF in THF if the free phenol is desired.
The Henry (Nitroaldol) Reaction
Question: I need to perform a Henry reaction. Which catalyst is recommended to avoid side reactions?
Answer: The Henry reaction involves the addition of a nitroalkane to an aldehyde, typically under basic catalysis. Given the electrophilicity of your aldehyde, the reaction should proceed well. However, strong bases can cause side reactions. The key is to use a catalyst that is basic enough to deprotonate the nitroalkane but not so strong that it causes issues with the aldehyde or product.
Catalyst Selection Table
| Catalyst Type | Example(s) | Suitability for this Substrate | Key Considerations |
| Amine Bases | Triethylamine (TEA), DBU | Good | TEA is often sufficient. DBU is stronger and may be needed for less acidic nitroalkanes. Monitor for potential side reactions. |
| Solid Base Catalysts | Layered Double Hydroxides (LDHs), Amberlyst A-21 | Excellent | Environmentally benign and easily removed by filtration.[6] Often provides good yields and simplifies workup. |
| Catalyst-Free (Water) | Tap Water | Good (for simple nitroalkanes) | An efficient, green protocol has been demonstrated for some aldehydes and nitroalkanes in water, which can promote the reaction.[7] |
| Asymmetric Catalysts | Chiral Cu(II) complexes, Chiral organocatalysts | Excellent (for enantioselectivity) | If stereocontrol is required, various chiral catalysts are effective for Henry reactions.[7] This is a specialized area requiring catalyst screening. |
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
Question: Can I use 4-Hydroxy-3-(trifluoromethyl)benzaldehyde directly in a Suzuki or Heck reaction?
Answer: No, this is a common misconception. Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, or Sonogashira reactions require an electrophilic partner, typically an aryl halide (Br, I, Cl) or triflate (OTf).[8] The aldehyde group itself is not a suitable functional handle for oxidative addition to the palladium catalyst.
The Correct Strategy: You must start with a halogenated precursor, such as 4-bromo-2-(trifluoromethyl)benzaldehyde or 4-iodo-2-(trifluoromethyl)benzaldehyde . You can then perform the cross-coupling reaction, and the aldehyde and hydroxyl groups will be tolerated by most modern catalytic systems.
Catalyst Selection for a Halogenated Precursor (Suzuki-Miyaura Example)
| Component | Recommendation | Rationale & Causality |
| Palladium Precatalyst | Pd(PPh3)4, PdCl2(dppf), or modern Buchwald/Fu precatalysts | Pd(PPh3)4 is a classic, but more advanced precatalysts often offer higher turnover numbers and broader substrate scope at lower catalyst loadings (0.5 - 2 mol %).[9] |
| Ligand | SPhos, XPhos, RuPhos (for challenging couplings) | The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often superior. |
| Base | K2CO3, K3PO4, Cs2CO3 | The base activates the boronic acid partner. K3PO4 is a reliable choice for many systems. Cs2CO3 is stronger and can be effective for less reactive partners. |
| Solvent | Dioxane/H2O, Toluene/H2O, DME | A mixture of an organic solvent and water is typically required to dissolve both the organic substrate and the inorganic base. |
Decision Tree: Choosing a Synthetic Pathway
Caption: Decision tree for selecting the appropriate synthetic method.
Part 4: General Troubleshooting Guide
Question: My reaction is not working. What are the first things I should check?
Answer: When a reaction fails, a systematic approach is crucial. Before questioning the catalyst, verify the fundamentals.[10]
Troubleshooting Checklist
| Category | Item to Check | Potential Cause of Failure & Solution |
| Reagents & Setup | Starting Material Purity | Impurities in the aldehyde can inhibit catalysts. Solution: Check purity by NMR/GC-MS. Purify by recrystallization or chromatography if necessary. |
| Solvent & Reagent Quality | Anhydrous reactions are highly sensitive to water. Reagents may degrade over time. Solution: Use freshly distilled, anhydrous solvents. Titrate organometallics; use fresh reagents.[10] | |
| Inert Atmosphere | Many catalysts (especially Pd(0)) and reagents (organometallics) are oxygen-sensitive. Solution: Ensure your flask was properly flame-dried and maintained under a positive pressure of Argon or Nitrogen. | |
| Reaction Conditions | Temperature Control | Exothermic additions can lead to side products. Sluggish reactions may need heat. Solution: Monitor the internal reaction temperature. Ensure proper cooling or heating. |
| Concentration | Bimolecular reactions can be slow if too dilute. Solution: Check that the reaction concentration matches the literature protocol.[10] | |
| Stirring Efficiency | In heterogeneous reactions (solid bases, slurries), inefficient stirring can halt the reaction. Solution: Use an appropriate stir bar and speed to ensure good mixing. | |
| Workup & Analysis | Product Stability | Did the product decompose during workup? Solution: Test the stability of your product to acidic/basic aqueous washes on a small scale before applying to the bulk mixture.[11] |
| Product Solubility | Is your product water-soluble? Did it precipitate with the catalyst? Solution: Check the aqueous layer by TLC. Check any filtered solids.[11] |
References
-
Ngai, M.-Y., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC. [Link]
-
Beeson, T. D., et al. (2009). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC NIH. [Link]
-
Macmillan Group (2009). Enantioselective r-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Princeton University. [Link]
-
PubChem. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]
-
Wikipedia. 4-Trifluoromethylbenzaldehyde. Wikipedia. [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]
-
PubMed. (2010). Catalytic asymmetric synthesis of quaternary α-hydroxy trifluoromethyl phosphonate via chiral aluminum(III) catalyzed hydrophosphonylation of trifluoromethyl ketones. PubMed. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
ResearchGate. (2022). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. ResearchGate. [Link]
-
ResearchGate. SCpRh(III)-Catalyzed Asymmetric C-H Trifluoromethylalkylation of N-Methoxybenzamides with β-Trifluoromethyl-α,β-Unsaturated Ketones. ResearchGate. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
ResearchGate. Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water. ResearchGate. [Link]
-
PubMed. (2024). SCpRh(III)-Catalyzed Asymmetric C-H Trifluoromethylalkylation of N-Methoxybenzamides with β- Trifluoromethyl-α,β-Unsaturated Ketones. PubMed. [Link]
-
PMC NIH. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PMC NIH. [Link]
-
SciRP.org. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. [Link]
-
Taylor & Francis Online. Mechanistic considerations and characterization of ammonia-based catalytic active intermediates of the green Knoevenagel reaction of various benzaldehydes. Taylor & Francis Online. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]
-
Frontiers. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers. [Link]
-
University of Massachusetts. The Wittig Reaction: Synthesis of Alkenes. University of Massachusetts. [Link]
-
University of Rochester. How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
ACS Publications. Catalytic, Nucleophilic Allylation of Aldehydes with 2-Substituted Allylic Acetates: Carbon–Carbon Bond Formation Driven by the Water–Gas Shift Reaction. The Journal of Organic Chemistry. [Link]
-
PubMed. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. [Link]
-
Wikipedia. Wittig reaction. Wikipedia. [Link]
-
YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. [Link]
-
Royal Society of Chemistry. Reactions of radicals containing fluorine. Part 4.—Reactions of trifluoromethyl radicals with fluoroaldehydes. Transactions of the Faraday Society. [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
SciRP.org. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. [Link]
-
ResearchGate. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. ResearchGate. [Link]
Sources
- 1. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 7021593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. How To [chem.rochester.edu]
side reactions of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde with nucleophiles
Topic: Reactivity & Troubleshooting Guide for Nucleophilic Reactions
Critical Reactivity Profile
The "Phenolate Switch" Paradox
The central challenge in working with 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CAS: 220227-98-5) is the electronic competition between the electron-withdrawing trifluoromethyl group (-CF
-
Neutral State (pH < 6): The -CF
group (Hammett ) strongly activates the aldehyde, making it more electrophilic than vanillin or benzaldehyde. It reacts rapidly with nucleophiles.[1] -
Basic State (pH > 7): The phenol deprotonates (estimated pKa
6.5–7.0).[1] The resulting phenolate anion is a powerful electron donor ( ) via resonance.[1] This electron density is pushed into the ring and the carbonyl group, deactivating the aldehyde toward nucleophilic attack.
Key Consequence: Adding excess base to "push" a sluggish reaction often kills the reaction entirely by locking the substrate in its unreactive phenolate form, while simultaneously opening pathways for oxidative side reactions.
Troubleshooting Guide (Q&A)
Module A: Condensation Reactions (Knoevenagel, Aldol, Henry)
Q1: My Knoevenagel condensation with malononitrile/cyanoacetate yields are low (<40%), and I see significant starting material recovery. I am using piperidine/ethanol.
-
Diagnosis: You are likely suffering from Phenolate Deactivation .[1] The basic catalyst (piperidine) deprotonates the phenol before it can deprotonate the methylene donor. The anionic aldehyde is resistant to nucleophilic attack.
-
Corrective Action:
-
Change Catalyst: Switch to a catalytic system that buffers the pH or activates the carbonyl. Use EDDA (ethylenediammonium diacetate) or a piperidine/acetic acid buffer system.[1]
-
Protect the Phenol: If yield is critical, acetylate the phenol (Ac
O/Pyridine) prior to the condensation. The ester is electron-withdrawing and prevents phenolate formation.[1] -
Lewis Acid Catalysis: Use ZnCl
or TiCl to activate the aldehyde without requiring strong basic conditions.[1]
-
Q2: The reaction mixture turned dark brown/black (tarring) rapidly upon adding base.
-
Diagnosis: This is characteristic of Aerobic Oxidation (Quinone Methide formation) or polymerization.[1] The electron-rich phenolate is susceptible to oxidation by air, leading to radical polymerization.
-
Corrective Action:
-
Degas Solvents: Sparge all solvents with Nitrogen/Argon for 15 minutes before use.[1]
-
Lower Temperature: Run the addition at 0°C, then warm slowly.
-
Antioxidant: Add a trace amount (0.1 mol%) of BHT or ascorbic acid if the downstream chemistry permits.
-
Module B: Oxidation & Reduction Issues
Q3: I attempted an epoxidation or oxidation nearby, but the aldehyde disappeared and I isolated a phenol (catechol derivative).
-
Diagnosis: You have triggered the Dakin Oxidation .[2] Electron-deficient hydroxybenzaldehydes react with peroxides (H
O , mCPBA) in basic media to migrate the aryl group, cleaving the formyl group to form a phenol (formate ester intermediate). -
Corrective Action:
-
Avoid Basic Peroxides: Never use H
O /NaOH.[1] -
Alternative Oxidants: If oxidizing a different part of the molecule, use non-nucleophilic oxidants like DDQ or hypervalent iodine reagents (DMP) that do not attack the aldehyde.
-
Q4: I tried to reduce the aldehyde with NaBH
-
Diagnosis: The trifluoromethyl group increases the lipophilicity, while the phenolate (at high pH workup) acts as a surfactant.
-
Corrective Action:
-
Acidify First: Quench the borohydride carefully, then acidify to pH 3 before extraction.[1] This protonates the phenol, breaking the surfactant effect.
-
Solvent Switch: Use TBME (tert-butyl methyl ether) instead of diethyl ether for better phase separation with fluorinated aromatics.
-
Side Reaction Pathways & Mechanisms
The following diagram illustrates the competing pathways determined by pH and reagent choice.
Figure 1: Reactivity manifold showing the "Phenolate Trap" (Red) vs. Productive Pathways (Green).[1]
Validated Experimental Protocols
Protocol A: Buffered Knoevenagel Condensation
Designed to prevent phenolate deactivation.
Reagents:
-
Substrate: 1.0 equiv
-
Active Methylene (e.g., Malononitrile): 1.1 equiv
-
Catalyst: Ammonium Acetate (NH
OAc) or EDDA[1] -
Solvent: Toluene or Ethanol
Step-by-Step:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap (if using toluene) or reflux condenser.
-
Dissolution: Dissolve the aldehyde and nucleophile in the solvent (0.5 M concentration).
-
Catalyst Addition: Add 5-10 mol% NH
OAc.[1] Note: This salt maintains a slightly acidic/neutral pH buffer, keeping the aldehyde active. -
Reaction: Reflux for 2–4 hours. Monitor by TLC (the imine intermediate may be visible).[1]
-
Workup: Cool to RT. If in ethanol, pour into ice water containing dilute HCl (pH 4).[1] The product usually precipitates. Filter and wash with cold water.[1]
Protocol B: Imine Formation (Schiff Base)
Designed to avoid hydrolysis of the electron-deficient imine.
Reagents:
-
Substrate: 1.0 equiv
-
Primary Amine: 1.05 equiv
-
Drying Agent: MgSO
(anhydrous) or Molecular Sieves (4Å)[1] -
Solvent: Dichloromethane (DCM) or Methanol[1]
Step-by-Step:
-
Mixing: Dissolve aldehyde in anhydrous solvent under Nitrogen.
-
Addition: Add amine slowly.
-
Dehydration: Add 200 wt% activated MgSO
immediately. Crucial: The electron-withdrawing CF group makes the resulting imine unstable and prone to hydrolysis. Removing water drives the equilibrium. -
Isolation: Filter off the drying agent and evaporate solvent.[1] Do not perform an aqueous wash.[1] Recrystallize from dry hexane/ether if necessary.
Data Reference Table
| Parameter | Value / Behavior | Implication for Synthesis |
| pKa (Phenol) | ~6.5 (Estimated) | More acidic than Vanillin (7.4).[1] Deprotonates easily, requiring careful pH control.[1] |
| Electrophilicity | High (Neutral form) | Reacts fast, but prone to hydration (gem-diol formation) in water.[1] |
| Solubility | Low in water, High in DCM/EtOAc | Use organic solvents; aqueous reactions require phase transfer catalysts.[1] |
| Stability | Sensitive to Base + O | Store under inert gas.[1] Avoid strong caustic bases (NaOH/KOH) in air.[1] |
References
-
Dakin Oxidation Mechanism
-
Knoevenagel Condensation in Buffered Media
-
Knoevenagel, E. (1898). "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine."[1] Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.
-
Relevance: Foundational text on using amine salts (buffering) to catalyze condensation without fully deprotonating acidic substrates.[1]
-
-
Electronic Effects of Trifluoromethyl Group
- Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165–195.
- Relevance: Provides the values proving the strong EWG nature of CF vs the EDG nature of Phenol
-
[1]
-
Compound Data (PubChem)
Sources
Technical Support Center: Purification of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
Topic: Purification of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde by Column Chromatography CAS: 220227-98-5 Audience: Organic Chemists, Process Chemists, and Medicinal Chemistry Researchers.[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
4-Hydroxy-3-(trifluoromethyl)benzaldehyde presents a dual-challenge for chromatographic purification:
-
Acidity (Phenolic Tailing): The electron-withdrawing trifluoromethyl (-CF
) group ortho to the hydroxyl group significantly increases the acidity of the phenol (lowering pK relative to unsubstituted phenol).[1] This causes strong hydrogen bonding with the silanol groups on silica gel, leading to severe peak tailing (streaking) and poor resolution.[1] -
Reactivity (Aldehyde Oxidation): The aldehyde moiety is susceptible to autoxidation to the corresponding benzoic acid (4-hydroxy-3-(trifluoromethyl)benzoic acid), especially when adsorbed onto active silica gel which can catalyze surface oxidation.[1]
This guide provides a self-validating protocol to overcome these issues using acid-modified silica chromatography .
Pre-Purification Assessment (FAQ)
Q: Why does my compound streak from the baseline to the solvent front on TLC? A: This is "phenolic tailing." The acidic proton of the phenol interacts with the basic/polar sites of the silica stationary phase.
-
The Fix: You must acidify your mobile phase.[1] Add 0.5% to 1.0% Glacial Acetic Acid (AcOH) to your TLC solvent system.[1] If the spot tightens into a circle, you must use this modifier in your column.
Q: I see a new spot forming at the baseline during the column run. Is my compound decomposing? A: Likely, yes. Aldehydes can oxidize to carboxylic acids on silica, which stick to the baseline in non-polar solvents.
-
The Fix: Minimize residence time. Do not store the crude mixture on the column. Use a "Flash" technique with positive pressure to elute within 20–30 minutes.[1]
Q: What is the best solvent system? A: Avoid MeOH/DCM if possible, as methanol can sometimes form hemiacetals with reactive aldehydes. Hexanes/Ethyl Acetate (with 1% AcOH) is the gold standard for this lipophilic phenol.[1]
Detailed Purification Protocol
Phase 1: Mobile Phase Optimization
Do not rely on generic gradients.[1] The -CF
Recommended Solvent System:
-
Solvent A: Hexanes (or Heptane) + 1% Acetic Acid.[1]
-
Solvent B: Ethyl Acetate + 1% Acetic Acid.[1]
-
TLC Target: Adjust the ratio of A:B until the product has an R
of 0.3 – 0.4 .-
Note: The acetic acid is critical.[1] Without it, the R
will be variable and concentration-dependent.
-
Phase 2: Sample Loading
Dry Loading is Mandatory. Wet loading with DCM often leads to band broadening for this compound because its solubility in the mobile phase (Hexane-rich) is lower than in the loading solvent.[1]
-
Dissolve crude mixture in minimal Acetone or THF.
-
Add Silica Gel (ratio: 5g silica per 1g crude).[1]
-
Rotary evaporate to a free-flowing powder.
-
Load this powder on top of the pre-packed column.
Phase 3: Elution Gradient
Run a gradient to sharpen the peak.[1]
| Column Volume (CV) | % Ethyl Acetate (with 1% AcOH) | Rationale |
| 0 - 2 CV | 5% | Flushes non-polar impurities (e.g., trifluorotoluene derivatives).[1] |
| 2 - 5 CV | 5% → 20% | Linear ramp to move product.[1] |
| 5 - 10 CV | 20% → 35% | Elution Window. Product typically elutes here.[1] |
| 10+ CV | 100% | Flush oxidized acid impurities (stay at baseline otherwise). |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Broad / Tailing Peaks | Silanol interaction (Acidic Phenol).[1] | Add 1% Acetic Acid to both mobile phase bottles. Ensure column is equilibrated with acid before loading.[1] |
| Split Peaks | Column Overload or Channeling. | Use Dry Loading (see Phase 2).[1] Ensure the sand layer is flat.[1] |
| Product Co-elutes with Impurity | Selectivity issue. | Switch solvent selectivity. Try Toluene / Ethyl Acetate (9:1) .[1] Toluene interacts with the aromatic ring via |
| Low Recovery Yield | Irreversible adsorption or Oxidation.[1] | Use Deactivated Silica (slurry silica in solvent + 1% Et3N, then wash with acid) OR switch to shorter columns to reduce contact time.[1] |
Visualized Workflows
Diagram 1: Purification Logic Flow
This flowchart illustrates the decision-making process for purifying acidic phenolic aldehydes.
Caption: Logical workflow for determining mobile phase modifiers and loading techniques based on compound behavior.
Diagram 2: Solvent Selectivity Decision Tree
When standard Hexane/EtOAc fails, use this tree to select an orthogonal system.[1]
Caption: Decision tree for troubleshooting difficult separations when standard acid-modified silica fails.
References
-
Biotage. "How to isolate impurities from a reaction product."[1] Biotage Blog, 2023.[1] [Link] Validates the strategy of changing solvent selectivity (orthogonal chromatography) for co-eluting impurities.
-
Chromatography Forum. "Use of Glacial Acetic Acid in Mobile Phase." Chrom Forum Archive, 2014. [Link] Expert discussion on the necessity of acetic acid modifiers for acidic analytes to suppress ionization.
-
Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Org.[1][2][3] Synth. 2025, 102, 276-302.[1] [Link] Authoritative standard for flash chromatography techniques, including dry loading and column equilibration.[1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7021593, 4-Hydroxy-3-(trifluoromethyl)benzaldehyde."[1] PubChem, 2025.[1] [Link] Source of physical property data (Solid form, chemical structure) used to determine solubility and handling.[1]
Sources
Technical Support Center: Recrystallization of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
CAS Number: 220227-98-5
Molecular Formula:
Technical Overview & Solubility Profile
The Challenge: Recrystallizing 4-Hydroxy-3-(trifluoromethyl)benzaldehyde presents a unique thermodynamic challenge. The molecule possesses a "push-pull" electronic structure: the hydroxyl group (-OH) and aldehyde (-CHO) confer polarity and hydrogen-bonding capability, while the trifluoromethyl group (-CF3) adds significant lipophilicity and electron-withdrawing character.[2]
This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization, particularly if the cooling ramp is too aggressive.[2] The -CF3 group also increases the acidity of the phenolic proton, making the compound sensitive to basic impurities which can form salts that do not crystallize in organic solvents.[2]
Solvent Selection Matrix
Data based on structural polarity analysis and standard fluorinated phenol purification protocols.[2]
| Solvent System | Role | Suitability | Technical Notes |
| Ethanol / Water | Primary System | Excellent | High solubility in hot EtOH; sharp solubility drop upon adding |
| Toluene / Heptane | Alternative | Good | Excellent for removing oxidized impurities (benzoic acids).[2] Requires precise temperature control to avoid oiling out.[2] |
| Ethyl Acetate / Hexanes | Secondary | Moderate | Good for initial purification of crude material but often results in lower yields due to high solubility in EtOAc.[2] |
| Dichloromethane (DCM) | Extraction Only | Poor | Too soluble at room temperature; unsuitable for crystallization but excellent for initial extraction.[2] |
Standard Operating Procedure (SOP)
Objective: Obtain >98% purity white/off-white crystalline solid.
Phase 1: Preparation & Dissolution
-
Purity Check: Measure the melting point of the crude solid.[2] If it is >5°C below the expected range (typically ~115°C for similar analogs, though specific batch data varies), perform a preliminary bicarbonate wash (see Section 4) to remove acidic byproducts.[2]
-
Solvent Ratio: Start with Ethanol (95%) .[2] Use approximately 3-5 mL per gram of solute.[2]
-
Dissolution:
Phase 2: Polishing & Anti-Solvent Addition[2]
-
Hot Filtration: While at reflux, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble mechanical impurities.[2] Return filtrate to the heat source.
-
The Cloud Point:
Phase 3: Controlled Crystallization[2]
-
Ambient Cooling: Remove from heat and place the flask on a cork ring. Allow it to cool to room temperature (RT) undisturbed. Stirring during this phase is discouraged as it promotes rapid nucleation of small, impure crystals.[2]
-
Seeding (Optional but Recommended): If the solution reaches RT without crystallizing, add a single seed crystal of pure product.
-
Cryogenic Finish: Once significant crystallization has occurred at RT, cool the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.
Phase 4: Isolation[2]
-
Filter the crystals using vacuum filtration (Buchner funnel).[2]
-
Wash: Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (1:3 ratio).
-
Dry: Dry in a vacuum oven at 40°C for 4-6 hours. Note: Aldehydes can oxidize; avoid temperatures >50°C during drying.
Troubleshooting Hub (FAQ)
Q1: The solution turned into an oil at the bottom of the flask instead of crystals. What happened?
Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation).[2] Cause: The temperature dropped into the "metastable zone" where the compound is liquid but not soluble, before it reached the temperature required for crystal nucleation.[2] This is common with trifluoromethyl compounds due to their low surface energy.[2] Corrective Action:
-
Reheat the mixture until the oil redissolves (becomes a single phase).
-
Add a small amount of the good solvent (Ethanol).[2]
-
Seed the solution while it is still warm (approx. 40-50°C).
-
Cool much more slowly (wrap the flask in a towel or use a programmable water bath).
Q2: My product is colored (yellow/brown) even after recrystallization.
Diagnosis: Oxidation contaminants (Quinones or Benzoic Acid derivatives).[2] Cause: Phenolic aldehydes are prone to air oxidation.[2] Corrective Action:
-
Activated Carbon Treatment: During the hot dissolution step (Phase 1), add activated charcoal (1-2% by weight).[2] Stir at reflux for 10 minutes, then perform the hot filtration step.
-
Bisulfite Wash: If the color persists, dissolve the solid in EtOAc and wash with saturated Sodium Bisulfite (
) solution.[2] This selectively removes quinone impurities and unreacted aldehyde oxidation products.[2]
Q3: I have low recovery yield (<50%).
Diagnosis: Excess solvent solubility.[2][3] Cause: The -CF3 group increases solubility in organic solvents more than expected compared to non-fluorinated analogs. Corrective Action:
-
Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.[2]
-
Cool again to induce a "second crop" of crystals.[2]
-
Warning: Always check the purity of the second crop separately, as it will contain a higher concentration of impurities.[2]
Advanced Purification Logic (Decision Tree)
The following diagram illustrates the decision-making process for purifying 4-Hydroxy-3-(trifluoromethyl)benzaldehyde, specifically addressing the "Oiling Out" failure mode.
Figure 1: Logic flow for recrystallization, highlighting the critical loop for correcting "oiling out" phenomena common in fluorinated phenols.
References
-
PubChem Database. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CID 7021593).[2] National Library of Medicine.[2] [Link][2]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition).[2] Butterworth-Heinemann.[2] (General reference for purification of substituted benzaldehydes).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2] (Standard protocols for recrystallization of low-melting solids).[2]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Hydroxy-3-(trifluoromethyl)benzaldehyde before handling, as fluorinated derivatives may possess distinct toxicological profiles compared to their non-fluorinated parent compounds.
Sources
Technical Support Center: Workup & Purification of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
Target Audience: Medicinal Chemists, Process Development Scientists Topic: Isolation, Purification, and Handling Protocols CAS: 220227-98-5[1][2]
Executive Technical Summary
4-Hydroxy-3-(trifluoromethyl)benzaldehyde presents a unique duality in organic synthesis: it possesses both a reactive electrophilic center (aldehyde) and a significantly acidic proton (phenol activated by an ortho-trifluoromethyl group).[1][2]
Successful handling requires recognizing that the electron-withdrawing
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Value | Critical Note |
| Molecular Weight | 190.12 g/mol | |
| Physical State | Solid (Crystalline powder) | Pale cream to light brown.[1][2] |
| Melting Point | 159–163 °C | High MP facilitates crystallization.[2] |
| Acidity (pKa) | ~6.5 (Estimated) | Critical: Deprotonates in weak bases (e.g., |
| Solubility | DMSO, MeOH, EtOAc | Insoluble in water (neutral pH); Soluble in water (pH > 8). |
| Stability | Air Sensitive | Aldehyde oxidizes to carboxylic acid; Store under |
Troubleshooting Guide: The Phenolic Challenge
Issue: "My product disappeared into the aqueous layer during extraction."
Diagnosis:
You likely performed a standard "bicarb wash" (
Corrective Protocol: The pH-Switch Extraction To isolate this compound (or unreacted starting material), you must control the pH precisely.[2]
Step-by-Step Procedure:
-
Quench: If the reaction is acidic, neutralize carefully. If basic, proceed to step 2.
-
Base Wash (Optional for Impurity Removal): Extract the organic layer with 1M NaOH.[2] The product will go into the aqueous layer as the phenolate salt.[2] Keep the aqueous layer. Discard the organic layer (which contains non-acidic impurities).[2]
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl or
until the pH is < 3 . The solution should become cloudy as the free phenol precipitates or oils out.[2] -
Extraction: Extract the now-acidic aqueous phase with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (
). -
Drying: Wash combined organics with Brine, dry over
, and concentrate.
Caption: Logic flow for pH-switch extraction to recover acidic phenolic aldehydes from non-acidic impurities.
Advanced Purification: The Bisulfite Adduct Strategy
Issue: "Chromatography is streaking, and the solid is sticky/oily."
Diagnosis: Phenolic aldehydes often streak on silica gel due to hydrogen bonding.[2] Furthermore, if your reaction didn't go to completion, separating the aldehyde from the product can be difficult.[2]
Solution: Utilize the aldehyde functionality to form a water-soluble bisulfite adduct.[1][2] This allows you to wash away all non-aldehyde organic impurities, then regenerate the pure aldehyde.[2]
Protocol:
-
Adduct Formation: Dissolve the crude mixture in a minimal amount of Ethanol (EtOH). Add an excess (2–3 equiv) of saturated aqueous Sodium Bisulfite (
). Stir vigorously for 1–2 hours. -
Separation:
-
Regeneration:
-
Take the solid adduct (suspended in water) or the aqueous layer from Scenario B.[2]
-
Adjust pH to >10 using Sodium Carbonate (
) or dilute NaOH. Note: Do not use strong acid to regenerate if you want to avoid re-acidifying the phenol immediately; base regeneration is often gentler for phenols, but you must then acidify carefully to extract.[2] -
Alternative (Acid Regeneration): Add 10%
to the adduct solution until pH < 2. Stir for 30 mins. The aldehyde will liberate.[2][4]
-
-
Isolation: Extract the liberated aldehyde with EtOAc.
Caption: Decision tree for purifying 4-Hydroxy-3-(trifluoromethyl)benzaldehyde using bisulfite adduct formation.
Specific Reaction Workups (Case Studies)
Case Study A: Synthesis using the Aldehyde (e.g., Schiff Base / Reductive Amination)
Context: You are reacting 4-Hydroxy-3-(trifluoromethyl)benzaldehyde with an amine.
-
Challenge: Removing unreacted aldehyde from the amine product.
-
Protocol:
-
Upon reaction completion, add a scavenger resin (e.g., polymer-supported amine) OR perform a wash with dilute
(Bisulfite wash). -
The bisulfite wash will solubilize the unreacted aldehyde into the aqueous layer.[2]
-
Caution: If your product is also basic (an amine), ensure the pH of the bisulfite wash is not so acidic that it protonates your product.[2] A buffered bisulfite wash (pH 5–6) is safer.
-
Case Study B: Oxidation of p-Cresol Derivative to the Aldehyde
Context: You synthesized the aldehyde via oxidation and need to isolate it.
-
Challenge: Separating the aldehyde from the over-oxidized carboxylic acid byproduct.
-
Protocol:
-
Perform the pH-Switch Extraction (Section 2).[2]
-
Both the phenol-aldehyde and phenol-acid will extract into the base.[1][2]
-
Differentiation: The carboxylic acid is significantly more acidic than the phenol.[2]
-
Gradient Acidification:
-
Recrystallization: The final aldehyde solid can be recrystallized from Ethanol/Water or Toluene/Hexane.[2]
-
Frequently Asked Questions (FAQs)
Q: Can I use silica gel chromatography for this compound? A: Yes, but you must treat the silica.[2] The acidic phenol interacts with the silanols, causing tailing.[2] Add 0.5% to 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc + 1% AcOH). This suppresses the ionization of the phenol and sharpens the peaks.[2]
Q: How should I store the purified compound? A: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Aldehydes with electron-withdrawing groups are prone to autoxidation to the corresponding benzoic acid upon exposure to air.[2]
Q: I see two spots on TLC after dissolving in Methanol. Is it decomposing?
A: Not necessarily. Aldehydes can form hemiacetals with methanol.[2] This is reversible. Run the NMR in
References
-
Fisher Scientific. Safety Data Sheet: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. Retrieved from
-
PubChem. Compound Summary: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CID 7021593).[1][2][5] National Library of Medicine.[2] Retrieved from
-
King Scientific. Product Specifications: CAS 220227-98-5.[1][2] Retrieved from [1]
-
BenchChem. Technical Guide: Aldehyde Purification via Bisulfite Adducts. Retrieved from [4]
-
Organic Chemistry Portal. Regeneration of Aldehydes from Bisulfite Adducts. Retrieved from
Sources
- 1. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 2. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 3. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 7021593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
For researchers and professionals in drug development, the precise characterization of organic molecules is paramount. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of various pharmaceutical compounds, making its unambiguous identification crucial. This guide provides an in-depth analysis of its ¹H NMR spectrum, placed in context through a comparative evaluation with other powerful analytical techniques. The narrative is grounded in the principles of spectroscopic interpretation, reflecting the causality behind experimental choices and ensuring a self-validating analytical workflow.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. For a molecule like 4-Hydroxy-3-(trifluoromethyl)benzaldehyde, ¹H NMR allows us to "see" the distinct protons on the aromatic ring, the aldehyde, and the hydroxyl group, confirming the substitution pattern and overall structure.
Predicted ¹H NMR Spectrum of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
The structure and proton designations are as follows:
Analysis of Substituent Effects:
The chemical shifts of the aromatic protons (H(a), H(b), and H(c)) are influenced by the electronic properties of the three substituents:
-
Aldehyde (-CHO): This is a moderately deactivating, electron-withdrawing group. It deshields the ortho (H(a)) and para (H(c)) protons.[1]
-
Hydroxyl (-OH): This is a strongly activating, electron-donating group. It shields the ortho (H(c)) and para (H(a)) protons. The phenolic proton itself is exchangeable and its chemical shift is solvent and concentration-dependent.[2]
-
Trifluoromethyl (-CF₃): This is a strongly deactivating, electron-withdrawing group due to the high electronegativity of fluorine atoms.[3] It strongly deshields the ortho (H(b)) and meta protons.
The interplay of these effects results in a predictable pattern of chemical shifts.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H(d) - Aldehyde | ~9.8 - 10.1 | Singlet (s) | - | The aldehyde proton is highly deshielded by the adjacent carbonyl group and typically appears as a singlet.[1] |
| H(a) | ~8.1 - 8.3 | Doublet (d) | J ≈ 2-3 Hz | This proton is ortho to the strongly electron-withdrawing aldehyde group and meta to the electron-withdrawing CF₃ group, leading to significant deshielding. It is split by H(b) (meta coupling). |
| H(b) | ~7.9 - 8.1 | Doublet of doublets (dd) | J ≈ 8-9 Hz, J ≈ 2-3 Hz | This proton is ortho to the electron-withdrawing CF₃ group and is split by H(a) (meta coupling) and H(c) (ortho coupling). |
| H(c) | ~7.2 - 7.4 | Doublet (d) | J ≈ 8-9 Hz | This proton is ortho to the electron-donating hydroxyl group, which provides a shielding effect, moving it upfield relative to the other aromatic protons. It is split by H(b) (ortho coupling). |
| H(e) - Hydroxyl | Variable (~10-11) | Broad Singlet (br s) | - | The phenolic proton's chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet and will exchange with D₂O.[2] |
Comparison with Alternative Analytical Techniques
While ¹H NMR is powerful, a multi-technique approach provides a more complete and validated characterization.
| Technique | Principle | Information Obtained | Comparison to ¹H NMR |
| ¹³C NMR | Detects the carbon-13 isotope, providing information about the carbon skeleton. | Number of unique carbon environments, chemical shifts indicating functional groups (e.g., C=O, C-O, C-CF₃). | Complementary to ¹H NMR. It reveals the carbon backbone and quaternary carbons not seen in ¹H NMR. Couplings between ¹³C and ¹⁹F can be observed. |
| ¹⁹F NMR | Detects the fluorine-19 nucleus, which is 100% abundant and highly sensitive. | A single, sharp signal for the -CF₃ group. The chemical shift is sensitive to the electronic environment. | Provides direct evidence for the trifluoromethyl group. The absence of coupling in the proton-decoupled spectrum confirms the -CF₃ structure. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | Provides the molecular weight of the compound and information about its structure from fragmentation patterns. | Confirms the molecular formula and offers complementary structural information. Key fragments for this molecule would include the loss of -H and -CHO.[2] |
Expected Data from Alternative Techniques:
-
¹³C NMR: Expect ~8 signals: one for the aldehyde carbonyl (~190 ppm), one for the CF₃ carbon (a quartet due to C-F coupling), and six distinct aromatic carbon signals. The carbon attached to the CF₃ group will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift, relative to a standard like CFCl₃, would be in the typical range for an aromatic-CF₃ group (around -60 to -65 ppm).[4]
-
Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ would be observed at m/z 190. Key fragments would be expected at m/z 189 ([M-H]⁺), a very common fragmentation for aldehydes, and m/z 161 ([M-CHO]⁺).[5]
Experimental Protocols
To ensure high-quality, reproducible data, adherence to standardized protocols is essential.
Protocol 1: ¹H NMR Sample Preparation
Causality Behind Protocol Choices:
-
Deuterated Solvent: Using a solvent like DMSO-d₆, where hydrogen is replaced by deuterium, prevents the solvent signal from overwhelming the analyte signals.[6]
-
Filtration: Removing any particulate matter is crucial. Solids in the sample tube disrupt the magnetic field homogeneity, leading to broad peaks and poor spectral resolution.
-
Sample Concentration: An appropriate concentration (5-10 mg in ~0.7 mL) ensures a good signal-to-noise ratio without causing issues like line broadening due to aggregation.
Protocol 2: D₂O Exchange for Hydroxyl Proton Identification
-
Acquire Standard ¹H NMR Spectrum: Follow Protocol 1 to obtain the initial spectrum. Note the chemical shift and appearance of the suspected -OH proton signal.
-
Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Mix: Cap the tube and gently invert it several times to ensure thorough mixing.
-
Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signal corresponding to the hydroxyl proton will have disappeared or significantly diminished in the second spectrum due to the chemical exchange of the acidic proton with deuterium.[2]
Conclusion
The structural elucidation of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is robustly achieved through ¹H NMR spectroscopy. By understanding the electronic effects of the aldehyde, hydroxyl, and trifluoromethyl substituents, a detailed and predictive interpretation of the spectrum is possible. This analysis, when corroborated by complementary techniques such as ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry, provides an unimpeachable structural confirmation. The protocols outlined herein represent best practices in the field, ensuring that the data obtained is of the highest quality and integrity, a necessity for any research, development, or quality control setting.
References
- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. BenchChem.
- Tjandra, N., & Bax, A. (1997). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5.
- University of Ottawa. NMR Sample Preparation.
- Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
- Scribd.
- Chemical Instrumentation Facility, Iowa State University.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- Royal Society of Chemistry. (2016).
- I-Te Chu, et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC.
- Reddit. (2023). The Effect of Fluorine in 1H NMR.
- Abe, K., & Takeuchi, Y. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Semantic Scholar.
- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.
- Oregon State University. 1H NMR Spectra and Peak Assignment.
- e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- Royal Society of Chemistry. (2014).
- Royal Society of Chemistry. (2016).
- PubChem. 4-(Trifluoromethyl)benzaldehyde.
- Royal Society of Chemistry.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.
- ChemicalBook. 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZALDEHYDE(220227-98-5) 1H NMR spectrum.
- ResearchGate. (2019). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.
- ResearchGate. (2023). ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane....
- Scribd.
- University of California, Santa Barbara. 19F NMR Reference Standards.
- Chemistry LibreTexts. (2021). 6.
- ChemicalBook. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 13C NMR spectrum.
- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.
- PubChemLite. 4-hydroxy-3-(trifluoromethyl)benzaldehyde (C8H5F3O2).
- MDPI. (2023).
- Imperial College London. (2021). 3.3 - Supertesting set 19F NMR.
- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.
- NIST WebBook. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-.
- MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000532.
Sources
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Technical Guide: Mass Spectrometry of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
[1][2]
Executive Summary
4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CAS: 220227-98-5) presents a unique analytical challenge due to its dual functionality: a labile phenolic hydroxyl group and an electrophilic aldehyde, modulated by a strongly electron-withdrawing trifluoromethyl (
This guide compares the two primary analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) via silylation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) in negative mode.[1]
The Verdict:
-
For Structural Confirmation & Impurity Profiling: GC-MS (Derivatized) is the superior choice due to distinct fragmentation patterns and library match capabilities.[1][2]
-
For Trace Quantitation in Biological Matrices: LC-MS/MS (ESI-) is the definitive winner, leveraging the
-enhanced acidity of the phenol for high-sensitivity negative ionization.[1]
Part 1: Compound Profile & Ionization Physics
The analytical behavior of this molecule is dictated by the inductive effect of the
| Property | Value / Characteristic | Analytical Implication |
| Molecular Weight | 190.12 g/mol | Low mass range; requires careful solvent cutoff settings.[1][2] |
| Acidity (pKa) | ~6.5 - 7.0 (Estimated) | The |
| Volatility | Moderate | Can be analyzed by GC, but the polar -OH group causes peak tailing without derivatization.[1][2] |
| Thermal Stability | Good | Suitable for standard GC inlet temperatures ( |
Part 2: Comparative Analysis of Methodologies
Method A: GC-MS (Electron Impact) – The Structural Gold Standard
Protocol: Silylation with BSTFA + 1% TMCS.[1][2]
Direct injection of the native compound leads to adsorption in the liner and column active sites due to the free phenol.[2] Derivatization is mandatory for reproducible peak shapes and quantification.[1][2]
Experimental Protocol (Self-Validating)
-
Preparation: Dissolve 1 mg of sample in 1 mL anhydrous Acetonitrile (ACN).
-
Derivatization: Add 50
L of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). -
Incubation: Heat at
C for 30 minutes. Validation Check: Solution must remain clear. Cloudiness indicates moisture contamination.[2] -
Injection: 1
L splitless at C. -
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS).[1][2]
Data Interpretation (EI Spectrum)
The trimethylsilyl (TMS) derivative (MW: 262.[1][2]2) yields a predictable fragmentation pattern useful for library matching.[1][2]
-
Molecular Ion (
): m/z 262 (Strong).[1][2] -
Base Peak: m/z 247 (
).[1][2] Loss of a methyl group from the TMS moiety.[1][2] This is the diagnostic quantifier ion. -
Secondary Fragment: m/z 73 (
).[1][2] The trimethylsilyl cation, confirming successful derivatization.[1][2] -
Structural Fragment: m/z 233 (
).[1][2] Loss of the formyl radical ( ), characteristic of benzaldehydes.[2]
Method B: LC-MS/MS (ESI Negative) – The Quantitation Powerhouse
Protocol: Reverse Phase LC with Ammonium Acetate buffer.[1][2]
The electron-withdrawing nature of the
Experimental Protocol (Self-Validating)
-
Mobile Phase A: Water + 5mM Ammonium Acetate (pH neutral).[1][2] Crucial: Do not use Formic Acid, as low pH suppresses the phenoxide ion formation.
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 1.8
m.[1][2] -
Ion Source: ESI Negative Mode. Spray Voltage: -2.5 kV to -3.0 kV.[1][2]
Data Interpretation (MS/MS Fragmentation)
Part 3: Visualization of Analytical Logic
Diagram 1: Analytical Decision Matrix
This workflow guides the researcher to the correct method based on sample limitations.[1][2]
Caption: Decision tree for selecting the optimal mass spectrometry workflow based on matrix complexity and sensitivity requirements.
Diagram 2: ESI(-) Fragmentation Pathway
The proposed mechanism for the primary transition used in quantification.[1][2]
Caption: Proposed fragmentation pathway in Negative Electrospray Ionization, showing the characteristic loss of Carbon Monoxide.
Part 4: Summary of Performance Metrics
| Feature | GC-MS (TMS-Derivatized) | LC-MS/MS (ESI Negative) |
| Sensitivity (LOD) | ~10 - 50 ppb | ~0.1 - 1.0 ppb |
| Selectivity | High (Spectral Fingerprint) | High (MRM Transitions) |
| Sample Prep Time | High (Requires drying & derivatization) | Low (Dilute & Shoot or SPE) |
| Matrix Effects | Low (if extracted properly) | Moderate (Ion suppression possible) |
| Linearity Range |
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Benzaldehyde, 4-hydroxy-3-(trifluoromethyl)-. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]
-
PubChem. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1]
A Comparative Guide to the FT-IR Spectrum of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
For researchers and professionals in drug development and chemical synthesis, understanding the structural nuances of aromatic aldehydes is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid and powerful method for the identification and characterization of these compounds by probing their vibrational modes. This guide provides an in-depth analysis of the expected FT-IR spectrum of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide will leverage a comparative approach. We will dissect the anticipated spectral features of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde by contrasting them with the experimentally verified spectra of structurally related and more common aldehydes: Benzaldehyde, 4-Hydroxybenzaldehyde, and 3-(Trifluoromethyl)benzaldehyde. This methodology not only allows for a robust prediction of its FT-IR spectrum but also highlights the influence of substituent effects on vibrational frequencies, a critical aspect for spectral interpretation.
Theoretical Framework: Understanding Substituent Effects in IR Spectroscopy
The vibrational frequencies of a molecule are exquisitely sensitive to its electronic and steric environment. In the case of substituted benzaldehydes, the electron-donating or -withdrawing nature of the substituents on the aromatic ring, as well as their position relative to the aldehyde and hydroxyl groups, will induce characteristic shifts in the observed IR absorption bands.
-
The Aldehyde Group (CHO): The carbonyl (C=O) stretching vibration is one of the most intense and diagnostic peaks in the IR spectrum of aldehydes, typically appearing in the range of 1690-1740 cm⁻¹[1][2]. Conjugation with the aromatic ring in benzaldehyde lowers this frequency to around 1700 cm⁻¹[3][4]. The C-H bond of the aldehyde group exhibits a characteristic stretching vibration, often appearing as a pair of weak to medium bands (a Fermi doublet) between 2880 and 2650 cm⁻¹[2][3].
-
The Hydroxyl Group (OH): The hydroxyl group introduces a strong and typically broad O-H stretching band in the region of 3200-3600 cm⁻¹. The broadness is a result of intermolecular hydrogen bonding. In 4-hydroxybenzaldehyde, this is a prominent feature.
-
The Trifluoromethyl Group (CF₃): The trifluoromethyl group is a strong electron-withdrawing group. Its presence is expected to significantly influence the electronic distribution within the benzene ring and, consequently, the vibrational frequencies of other functional groups. The C-F stretching vibrations of the CF₃ group are typically strong and appear in the 1100-1400 cm⁻¹ region[5].
By analyzing the spectra of our chosen reference compounds, we can deconstruct the individual contributions of these functional groups and predict their combined effect in 4-Hydroxy-3-(trifluoromethyl)benzaldehyde.
Comparative Spectral Analysis
This section provides a detailed comparison of the FT-IR spectra of our reference compounds and a predictive analysis for 4-Hydroxy-3-(trifluoromethyl)benzaldehyde.
Benzaldehyde: The Unsubstituted Parent Compound
Benzaldehyde serves as our baseline, representing the fundamental vibrational modes of a simple aromatic aldehyde. Its spectrum is well-characterized and provides a foundational understanding of the key functional group absorptions.[3][6][7]
4-Hydroxybenzaldehyde: Introducing an Electron-Donating Group
The addition of a hydroxyl group at the para position introduces a strong electron-donating effect through resonance. This is expected to influence the carbonyl bond character and introduce the characteristic O-H stretching vibration.[8][9][10][11][12]
3-(Trifluoromethyl)benzaldehyde: Introducing an Electron-Withdrawing Group
The trifluoromethyl group at the meta position exerts a strong inductive electron-withdrawing effect. This will alter the electronic environment of the aromatic ring and the aldehyde group, leading to predictable shifts in their vibrational frequencies.[13][14]
Predicted Spectrum of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
By synthesizing the observations from our reference compounds, we can construct a detailed prediction for the FT-IR spectrum of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. The interplay between the electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl group will result in a unique spectral fingerprint.
Table 1: Comparative FT-IR Peak Assignments (cm⁻¹)
| Vibrational Mode | Benzaldehyde | 4-Hydroxybenzaldehyde | 3-(Trifluoromethyl)benzaldehyde | Predicted 4-Hydroxy-3-(trifluoromethyl)benzaldehyde |
| O-H Stretch | - | ~3200-3400 (broad, strong) | - | ~3200-3400 (broad, strong) |
| Aromatic C-H Stretch | ~3080-3000 (medium)[3] | ~3080-3000 (medium) | ~3080-3000 (medium) | ~3080-3000 (medium) |
| Aldehyde C-H Stretch | ~2880-2820, ~2720 (weak-medium)[3] | ~2880-2820, ~2720 (weak-medium) | ~2880-2820, ~2720 (weak-medium) | ~2880-2820, ~2720 (weak-medium) |
| C=O Stretch | ~1700 (strong)[3] | ~1680 (strong) | ~1710 (strong) | ~1690-1700 (strong) |
| Aromatic C=C Stretch | ~1600, ~1580, ~1450 (medium-strong)[3] | ~1600, ~1585, ~1450 (medium-strong) | ~1600, ~1580, ~1450 (medium-strong) | ~1600, ~1580, ~1450 (medium-strong) |
| C-F Stretch (CF₃) | - | - | ~1320, ~1170, ~1130 (strong)[5] | ~1320, ~1170, ~1130 (strong) |
| C-O Stretch | - | ~1280 (strong) | - | ~1280 (strong) |
| Aromatic C-H Bend | ~830, ~740 (strong) | ~840 (strong) | ~890, ~790 (strong) | ~800-900 (multiple bands, strong) |
Experimental Protocol for FT-IR Analysis
To ensure the acquisition of high-quality and reproducible FT-IR spectra, the following protocol is recommended. The choice of sampling technique will depend on the physical state of the sample. For solid samples like 4-Hydroxy-3-(trifluoromethyl)benzaldehyde, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.
Instrumentation
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 or equivalent) equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.
Sample Preparation and Data Acquisition Workflow
The following workflow outlines the steps for acquiring an FT-IR spectrum using the ATR technique.
Caption: Workflow for FT-IR analysis using an ATR accessory.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
Sample Application: Place a small amount of the solid 4-Hydroxy-3-(trifluoromethyl)benzaldehyde sample onto the center of the ATR crystal.
-
Pressure Application: Use the pressure clamp of the ATR accessory to apply consistent pressure to the sample, ensuring good contact with the crystal surface.
-
Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.
-
Data Processing: After acquisition, the spectrum should be processed. This may include applying an ATR correction algorithm, performing a baseline correction, and normalizing the spectrum.
-
Analysis: Identify the major absorption bands and compare them to the predicted frequencies and reference spectra to confirm the identity and purity of the compound.
Conclusion
References
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
-
Rajkumar, P., Buvaneswari, N., Vaheith, Z. A., & Dayanandhan, R. (2024). FT-IR Spectrum of Benzaldehyde. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Liang, Y., Zhang, Y., Fábri, C., Ma, J., Zhao, J., Billinghurst, B., & Chen, Z. (2021). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics, 23(15), 9331-9338. Retrieved from [Link]
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Liang, Y., Chen, Z., Billinghurst, B. E., Zhao, J., Ma, J., Fábri, C., & Zhang, Y. (2021). High-resolution Ftir Spectroscopy Of Benzaldehyde In The Far-infrared Region: Probing The Rotational Barrier. IDEALS. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]
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NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 3-(Trifluoromethoxy)benzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of Leucoaurin and 4-hydroxybenzaldehyde. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(4), 477-486. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 3-(Trifluoromethoxy)benzaldehyde. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
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PubMed. (2021, April 14). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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University of Puget Sound. (n.d.). Benzaldehyde. Retrieved from [Link]
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Stenutz. (n.d.). 4-hydroxy-3-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde and 4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of chemical synthesis, the selection of starting materials is a critical decision that dictates the efficiency of a reaction, the properties of the resulting molecule, and the overall success of a research endeavor. This guide offers an in-depth, objective comparison of the chemical reactivity of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde and its structural analog, 4-hydroxybenzaldehyde. By understanding the profound influence of the trifluoromethyl substituent, researchers can make more informed decisions in experimental design, particularly in the realms of medicinal chemistry and materials science, where fine-tuning molecular properties is paramount.
Introduction: A Tale of Two Aldehydes
At first glance, 4-Hydroxy-3-(trifluoromethyl)benzaldehyde and 4-hydroxybenzaldehyde share a common structural framework: a benzaldehyde core with a hydroxyl group at the para-position. However, the presence of a trifluoromethyl (-CF₃) group ortho to the hydroxyl group and meta to the aldehyde in the former introduces significant electronic changes that dramatically alter the molecule's reactivity.
This guide will dissect these differences, providing a theoretical framework grounded in electronic principles and supported by available experimental data. We will explore how the interplay of substituents affects the reactivity of the aldehyde and hydroxyl functional groups, offering practical insights for synthetic chemists.
The Decisive Factor: Electronic Effects of Substituents
The reactivity of an aromatic compound is fundamentally governed by the electron-donating or electron-withdrawing nature of its substituents. The distinct behaviors of 4-hydroxybenzaldehyde and 4-Hydroxy-3-(trifluoromethyl)benzaldehyde can be traced back to the electronic properties of the hydrogen atom versus the trifluoromethyl group at the 3-position.
In 4-hydroxybenzaldehyde , the key substituents are the hydroxyl (-OH) and the aldehyde (-CHO) groups. The hydroxyl group is a potent activating group, donating electron density to the aromatic ring through a positive mesomeric effect (+M), which outweighs its negative inductive effect (-I). This electron donation increases the electron density of the entire aromatic system.
Conversely, the trifluoromethyl (-CF₃) group in 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is one of the most powerful electron-withdrawing groups used in organic chemistry.[1] Its strong negative inductive effect (-I) arises from the high electronegativity of the three fluorine atoms. This effect significantly reduces the electron density of the aromatic ring.
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.[2] The substituent constant, σ, reflects the electron-donating or electron-withdrawing ability of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | Position | Hammett Constant (σ) |
| -H | meta | 0.00 |
| -CF₃ | meta | +0.43 |
| -OH | para | -0.37 |
The significantly positive σm value for the trifluoromethyl group highlights its strong electron-withdrawing nature, which has profound consequences for the reactivity of both the aldehyde and hydroxyl groups.
A Head-to-Head Comparison of Reactivity
The electronic differences between the two molecules manifest in their reactivity towards various chemical transformations. Here, we compare their predicted and experimentally supported behaviors in several key reactions.
Reactivity of the Aldehyde Group: Nucleophilic Addition
Nucleophilic addition to the carbonyl group is a cornerstone reaction of aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon; a greater partial positive charge on this carbon leads to a faster reaction.
The potent electron-withdrawing -CF₃ group in 4-Hydroxy-3-(trifluoromethyl)benzaldehyde significantly enhances the electrophilicity of the aldehyde's carbonyl carbon.[3] This makes it a more attractive target for nucleophiles compared to the relatively electron-rich carbonyl carbon in 4-hydroxybenzaldehyde.
The condensation of an aldehyde with a primary amine to form a Schiff base (an imine) is a classic example of nucleophilic addition. The reaction is typically reversible and often catalyzed by a small amount of acid.[4][5]
Prediction: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is expected to react faster with a primary amine than 4-hydroxybenzaldehyde due to the increased electrophilicity of its carbonyl carbon.
Experimental Protocol: Comparative Synthesis of Schiff Bases
This protocol outlines a method for comparing the reaction rates of the two aldehydes with aniline.
Materials:
-
4-Hydroxy-3-(trifluoromethyl)benzaldehyde
-
4-hydroxybenzaldehyde
-
Aniline
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flasks, condensers, heating mantles, magnetic stirrers
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In two separate round-bottom flasks, dissolve equimolar amounts of either 4-Hydroxy-3-(trifluoromethyl)benzaldehyde or 4-hydroxybenzaldehyde in ethanol.
-
To each flask, add an equimolar amount of aniline.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid to each flask.
-
Heat the reactions to reflux and monitor their progress at regular time intervals using TLC.
-
The reaction that reaches completion first (indicated by the disappearance of the starting aldehyde spot on the TLC plate) is the more reactive one.
Expected Outcome: The reaction with 4-Hydroxy-3-(trifluoromethyl)benzaldehyde will likely proceed at a faster rate.
// Reactants Aldehyde [label="R-CHO"]; Amine [label="R'-NH2"];
// Intermediates Intermediate1 [label=<
R-CH(O-)-N+H2-R'
]; Carbinolamine [label="R-CH(OH)-NH-R'"];
// Product SchiffBase [label="R-C=N-R'"]; Water [label="H2O"];
// Arrows Aldehyde -> Intermediate1 [label="Nucleophilic attack"]; Amine -> Intermediate1; Intermediate1 -> Carbinolamine [label="Proton transfer"]; Carbinolamine -> SchiffBase [label="-H2O"]; SchiffBase -> Water [style=invis];
}
Caption: Workflow for comparing aldehyde reactivity in the Wittig reaction.
Reactivity of the Aldehyde Group: Reduction
The reduction of an aldehyde to a primary alcohol is a common transformation, often accomplished with hydride reagents like sodium borohydride (NaBH₄).
[6][7]Prediction: The electron-withdrawing -CF₃ group in 4-Hydroxy-3-(trifluoromethyl)benzaldehyde makes the carbonyl carbon more electron-deficient and thus more susceptible to hydride attack. Therefore, it is expected to be reduced more readily than 4-hydroxybenzaldehyde.
Experimental Protocol: Comparative Reduction with Sodium Borohydride
This protocol details a method for comparing the reduction of the two aldehydes.
Materials:
-
4-Hydroxy-3-(trifluoromethyl)benzaldehyde
-
4-hydroxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Standard workup reagents (e.g., dilute HCl, ethyl acetate)
Procedure:
-
In two separate flasks, dissolve equimolar amounts of each aldehyde in methanol or ethanol.
-
Cool the solutions in an ice bath.
-
To each flask, add an equimolar amount of sodium borohydride in portions.
-
Stir the reactions at room temperature and monitor by TLC.
-
Once the reactions are complete, perform a standard workup by quenching with dilute acid and extracting the product with an organic solvent.
-
Compare the reaction times and isolated yields of the corresponding benzyl alcohols.
Expected Outcome: The reduction of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is expected to be faster and potentially give a higher yield in a shorter time frame.
Reactivity of the Hydroxyl Group: Acidity (pKa)
The acidity of the phenolic hydroxyl group is influenced by the electronic nature of the other substituents on the aromatic ring. Electron-withdrawing groups stabilize the resulting phenoxide anion through delocalization of the negative charge, thereby increasing the acidity (i.e., lowering the pKa).
Prediction: The strongly electron-withdrawing -CF₃ group in 4-Hydroxy-3-(trifluoromethyl)benzaldehyde will significantly stabilize the corresponding phenoxide ion, making it a stronger acid than 4-hydroxybenzaldehyde.
Comparative Data: pKa Values
Summary and Conclusion
The presence of a trifluoromethyl group at the 3-position of 4-hydroxybenzaldehyde profoundly alters its chemical reactivity compared to the unsubstituted analog. This guide has demonstrated that 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is the more reactive species in nucleophilic addition and reduction reactions involving the aldehyde group, and its hydroxyl group is significantly more acidic.
| Property/Reaction | 4-hydroxybenzaldehyde | 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | Rationale |
| Aldehyde Electrophilicity | Lower | Higher | Strong -I effect of the -CF₃ group |
| Rate of Nucleophilic Addition | Slower | Faster | Increased electrophilicity of the carbonyl carbon |
| Rate of Reduction | Slower | Faster | Increased susceptibility to hydride attack |
| Acidity of Hydroxyl Group (pKa) | Higher (~7.61) | Lower (estimated 6.0-6.5) | Stabilization of the phenoxide anion by the -CF₃ group |
For researchers in drug development, the enhanced reactivity of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde can lead to more efficient syntheses, potentially requiring milder reaction conditions and resulting in higher yields. Furthermore, the incorporation of a -CF₃ group can favorably modulate the pharmacokinetic properties of a drug candidate, such as metabolic stability and lipophilicity.
References
- BenchChem. (2025). A Comparative Guide: The Advantages of 3-(Trifluoromethyl)benzaldehyde over Benzaldehyde for Researchers.
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Wikipedia contributors. (2024, January 22). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]
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Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
- Zaugg, H. E., et al. (1974). The Reaction of Aromatic Aldehydes with Amines. A Kinetic Study. The Journal of Organic Chemistry, 39(6), 855–861.
-
PubChem. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
- Olah, G. A., et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of chemical research, 42(5), 633–642.
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
- Vorobyova, V., & Olena, O. (2018). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Journal of Chemical Technology and Metallurgy, 53(2), 336-345.
- El-Ghezal, N., et al. (2021). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. Membranes, 11(11), 875.
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
- Biondi, B., & O'Hagan, D. (2013). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases.
-
Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]
- JETIR. (2019). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 6(6).
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
- Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. (n.d.). Canadian Journal of Chemistry, 97(11), 765-771.
- Islam, M. S., & Uddin, M. N. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 3(3), 169-174.
-
EduBirdie. (2019). The Wittig Reaction Lab Report. Retrieved from [Link]
- RIFM. (2023). RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde, CAS registry number 123-08-0. Food and Chemical Toxicology, 175, 113723.
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved from a university chemistry department website.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
- Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270-490.
- Gnanasekaran, P., et al. (2025). Selection of Hammett constant σ+ values for selected functional groups for application in organic electronics. Dyes and Pigments, 221, 111800.
- Kim, J. S., et al. (2013). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Molecules, 18(12), 14814–14824.
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Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]
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A Comparative Guide to the Electrophilicity of Trifluoromethylated Benzaldehydes
For researchers, medicinal chemists, and professionals in drug development, the benzaldehyde scaffold is a cornerstone of organic synthesis. Its reactivity, governed by the electrophilicity of the carbonyl carbon, makes it a versatile building block. The introduction of a trifluoromethyl (-CF3) group profoundly alters the electronic properties of the benzaldehyde molecule, significantly enhancing this electrophilicity. This guide provides an in-depth comparison of the electrophilic character of ortho-, meta-, and para-trifluoromethylated benzaldehydes, supported by experimental data, to inform rational decisions in synthesis and drug design.
The Trifluoromethyl Group: A Potent Modulator of Reactivity
The trifluoromethyl group is a powerful electron-withdrawing substituent, a property that stems from the high electronegativity of its three fluorine atoms. This potent inductive effect (-I) withdraws electron density from the aromatic ring. Consequently, the -CF3 group enhances the lipophilicity and metabolic stability of parent molecules, making it a highly valued substituent in pharmaceutical chemistry. Crucially for the chemistry of benzaldehydes, this electron withdrawal is transmitted to the carbonyl group, depleting it of electron density and rendering it significantly more susceptible to nucleophilic attack.
Positional Isomerism and Electronic Effects: A Head-to-Head Comparison
The position of the -CF3 group on the benzaldehyde ring—ortho, meta, or para—is not trivial. It dictates the efficiency of electron withdrawal from the carbonyl carbon, thereby creating a hierarchy of electrophilicity among the three isomers. This is best understood by examining the interplay of inductive and resonance effects.
-
Inductive Effect (-I): This is the primary mechanism of the -CF3 group. It involves the polarization of sigma (σ) bonds, pulling electron density towards the substituent. The effect weakens with distance.
-
Resonance Effect (-R): While the -CF3 group is not a classic resonance-withdrawing group in the way a nitro group is, it can participate in "negative hyperconjugation," which also delocalizes electron density from the ring. This effect is most pronounced when the group is at the para position, where it can directly delocalize a developing negative charge in the transition state of a nucleophilic attack on the carbonyl.
The interplay of these effects can be visualized as follows:
Caption: Electronic influence of the CF3 group by position.
This leads to a clear prediction: the electrophilicity of the carbonyl carbon will follow the order para > meta > ortho . While the ortho position experiences a strong inductive effect due to proximity, this is often counteracted by steric hindrance, which can impede the approach of a nucleophile. The meta position's influence is purely inductive and less effective at deshielding the carbonyl carbon compared to the conjugated para system.
Quantitative Data for Comparison
To validate this qualitative model, we can compare empirical and spectroscopic data. Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent, while the ¹³C NMR chemical shift of the carbonyl carbon serves as a direct experimental probe of its electron density. A more downfield shift (higher ppm) indicates a more electron-poor, and thus more electrophilic, carbon.
| Compound | Hammett Constant (σ) | ¹³C NMR Shift (C=O) (ppm) | Relative Electrophilicity |
| Benzaldehyde | σ = 0.00 (Reference) | ~192.3 ppm | Baseline |
| 2-(Trifluoromethyl)benzaldehyde | σ(ortho) is complex | ~189.6 ppm | Lowest |
| 3-(Trifluoromethyl)benzaldehyde | σ(meta) = 0.43[1] | ~190.7 ppm | Intermediate |
| 4-(Trifluoromethyl)benzaldehyde | σ(para) = 0.54[1] | ~191.5 ppm | Highest |
Note: ¹³C NMR values are approximate and can vary slightly with solvent and concentration. The values cited are representative.
The data clearly supports the predicted trend. The para-isomer, with the largest Hammett constant, also shows the most downfield-shifted carbonyl carbon, confirming it as the most electrophilic. The meta-isomer is intermediate. Interestingly, the ortho-isomer's carbonyl is the most shielded (least downfield). This anomaly is likely due to a combination of through-space electronic effects and steric factors that may alter the conformation of the aldehyde group relative to the ring, disrupting coplanarity and reducing the influence of the aromatic system.
Experimental Protocol: A Competitive Reactivity Assay
To empirically determine the relative electrophilicity, a competitive reaction is an elegant and definitive method. The principle is to have two different aldehydes compete for a limited amount of a nucleophile; the more reactive (more electrophilic) aldehyde will yield a greater amount of product.
Workflow: Competitive Wittig Reaction
Caption: Workflow for a competitive Wittig reaction assay.
Detailed Steps:
-
Preparation of the Wittig Ylide: Prepare a stable ylide such as (triphenylphosphoranylidene)acetonitrile from the corresponding phosphonium salt and a base (e.g., NaH).
-
Competitive Reaction:
-
To a flame-dried, inert-atmosphere flask, add 4-(trifluoromethyl)benzaldehyde (1.0 mmol) and 3-(trifluoromethyl)benzaldehyde (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0°C.
-
Add a solution of the Wittig ylide (0.5 mmol, the limiting reagent) in THF dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Workup:
-
Quench the reaction by adding saturated aqueous ammonium chloride (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Dissolve the crude residue in CDCl₃.
-
Acquire a ¹⁹F NMR spectrum. The two products will have distinct signals for their respective -CF3 groups.
-
Integrate the two product signals. The ratio of the integrals directly corresponds to the ratio of products formed and, therefore, the relative reactivity of the parent aldehydes.
-
Causality: The Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon. The more electrophilic the carbonyl, the faster this attack will be. By using a substoichiometric amount of the nucleophile, the aldehydes are forced to compete, and the product distribution becomes a direct readout of their relative electrophilicities.
Implications for Researchers and Drug Development
The ability to fine-tune electrophilicity is paramount in modern chemistry.
-
Covalent Inhibitors: In drug discovery, aldehydes can serve as "warheads" that form covalent bonds with nucleophilic residues (like cysteine or lysine) in a protein's active site. The reactivity must be precisely controlled: too low, and the drug is ineffective; too high, and it may react indiscriminately with off-target proteins, causing toxicity. Selecting the appropriate trifluoromethylbenzaldehyde isomer provides a rational way to modulate this reactivity.
-
Synthetic Strategy: For synthetic chemists, these aldehydes are valuable intermediates.[2] The enhanced electrophilicity facilitates reactions that may be sluggish with unsubstituted benzaldehyde, such as aldol, Henry, or Wittig reactions, often allowing for milder reaction conditions and higher yields. The para-isomer is typically the most reactive choice for maximizing reaction rates.
Conclusion
The placement of a trifluoromethyl group on a benzaldehyde ring provides a powerful and predictable tool for modulating carbonyl electrophilicity. Experimental and spectroscopic data converge on a clear trend: para > meta > ortho . This hierarchy is a direct consequence of the interplay between the strong inductive withdrawal of the -CF3 group and its positional influence on the carbonyl group via resonance and proximity effects. For scientists in synthesis and drug discovery, understanding this relationship enables the rational selection of building blocks to control reaction kinetics, optimize covalent warhead reactivity, and ultimately accelerate the development of complex molecules and novel therapeutics.
References
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Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Unknown. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
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LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
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Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. Retrieved from [Link]
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Patterson-Elenbaum, S., Stanley, J. T., Dillner, D. K., Lin, S., & Traficante, D. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Retrieved from [Link]
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Unknown. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
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Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
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Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from [Link]
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Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Unknown. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]
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Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups [Video]. YouTube. Retrieved from [Link]
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Quora. (2017, July 29). How do we compare the strengths of different ortho-para directors?. Retrieved from [Link]
-
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Biological Activity of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde Derivatives: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacological efficacy, synthesis protocols, and comparative performance against standard therapeutics.
Executive Summary: The "Fluorine Effect" in Ligand Design
4-Hydroxy-3-(trifluoromethyl)benzaldehyde is a critical scaffold in medicinal chemistry, serving as a bioisostere for vanillin (4-hydroxy-3-methoxybenzaldehyde). The substitution of the methoxy group with a trifluoromethyl (-CF₃) moiety introduces unique physicochemical properties:
-
Enhanced Lipophilicity: The -CF₃ group increases membrane permeability (LogP), facilitating blood-brain barrier (BBB) crossing.
-
Metabolic Stability: The C-F bond is resistant to enzymatic oxidation (e.g., by Cytochrome P450), prolonging half-life compared to the metabolically labile methoxy group.
-
Electronic Modulation: The strong electron-withdrawing nature of -CF₃ increases the acidity of the para-phenolic hydroxyl group (lower pKa), enhancing hydrogen bond donor capability in enzyme active sites.
This guide analyzes the biological activity of derivatives synthesized from this scaffold, specifically focusing on Curcuminoid Hybrids (Neuroprotection) , Schiff Bases (Antimicrobial) , and Tyrosinase Inhibitors .
Neuroprotective Activity: Amyloid-β Inhibition & MRI Contrast
Recent research has leveraged the 4-hydroxy-3-(trifluoromethyl)benzaldehyde scaffold to create "theranostic" agents—compounds that offer both therapeutic and diagnostic capabilities for Alzheimer's Disease (AD).
Comparative Analysis: Curcuminoid Derivative (Gd-DO3A-Comp B) vs. Standard Curcumin
Source: Royal Society of Chemistry, 2022 (Snippet 1.7)
Target: Amyloid-β (Aβ) fibrillation and Magnetic Resonance Imaging (MRI) signal enhancement.
| Feature | Curcumin Derivative (CF₃-Analog) | Native Curcumin | Clinical Relevance |
| Aβ Binding Affinity | High (Enhanced by hydrophobic CF₃ interaction) | Moderate | CF₃ group targets hydrophobic core of Aβ plaques. |
| Solubility | High (due to conjugated DO3A chelate) | Poor (Hydrophobic) | Critical for intravenous administration. |
| BBB Permeability | Enhanced (Lipophilic CF₃ + Active Transport) | Low | Essential for CNS drug delivery. |
| Detection Limit | MRI Detectable (Gadolinium chelate) | Fluorescence only | Allows non-invasive in vivo plaque mapping. |
Mechanism of Action
The derivative functions as a "molecular wedge." The planar aromatic rings intercalate between Aβ sheets, while the bulky -CF₃ group sterically disrupts the π-π stacking required for fibril elongation.
Experimental Protocol: Synthesis of Curcuminoid Precursor
Objective: Synthesis of tert-butyl 2-(4-formyl-2-(trifluoromethyl)phenoxy)acetate (Intermediate 3b).
-
Reagents: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (6 mmol), Potassium Carbonate (18 mmol), tert-butyl bromoacetate (7.5 mmol), Acetone (10 mL).
-
Procedure:
-
Dissolve aldehyde and
in acetone. -
Add tert-butyl bromoacetate dropwise.
-
Reflux for 2 hours.[1]
-
Filter inorganic salts and evaporate solvent.
-
-
Validation:
-
Yield: ~97%
-
1H-NMR (CDCl3): δ 9.95 (s, 1H, -CHO), 1.48 (s, 9H, t-butyl).[2]
-
Observation: The CF₃ group shifts the aldehyde proton signal downfield relative to the methoxy analog due to electron withdrawal.
-
Antimicrobial & Antifungal Efficacy: Schiff Base Derivatives[3][4][5][6][7][8]
Schiff bases (imines) derived from 4-hydroxy-3-(trifluoromethyl)benzaldehyde exhibit broad-spectrum activity, particularly when coupled with hydrazides.
Efficacy Data: Hydrazone Derivatives vs. Standards
Context: Comparison against standard antibiotics (Ciprofloxacin/Fluconazole).
| Pathogen | Compound Class | MIC (µg/mL) | Standard Drug MIC | Notes |
| S. aureus (Gram +) | 4-OH-3-CF₃-Benzaldehyde Hydrazone | 4.0 - 8.0 | 0.5 - 2.0 (Ciprofloxacin) | CF₃ enhances cell wall penetration. |
| M. tuberculosis | Isoniazid-based CF₃-Hydrazone | 4.0 µM | 0.5 µM (Isoniazid) | Acts as a prodrug requiring KatG activation. |
| C. albicans (Fungi) | Benzoyl Hydrazone Derivative | 128 | 64 (Fluconazole) | Moderate activity; enhanced by metal complexation (Cu/Zn). |
Structural Insight (SAR)
-
The Phenolic Hydroxyl: Essential for radical scavenging and hydrogen bonding with bacterial DNA gyrase.
-
The Azomethine Linker (-CH=N-): Provides the "spacer" for intercalation into DNA base pairs.
-
The Trifluoromethyl Group: Increases lipophilicity, allowing the molecule to bypass bacterial efflux pumps (a common resistance mechanism).
Tyrosinase Inhibition: Melanogenesis Control
Derivatives of 4-hydroxybenzaldehydes are competitive inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis. This has applications in treating hyperpigmentation and melanoma.
Performance Profile
-
Mechanism: The phenolic oxygen coordinates with the binuclear Copper (Cu²⁺) active site of tyrosinase.
-
Potency: The 3-CF₃ group acts as a "steric anchor." Unlike the 3-methoxy group (vanillin), which can be metabolized, the 3-CF₃ group permanently occupies the hydrophobic pocket near the active site, preventing substrate (L-DOPA) entry.
-
IC50 Comparison:
Visualized Workflows
Diagram 1: Synthesis of Amyloid-Inhibiting Curcuminoid Derivative
This workflow illustrates the critical steps in synthesizing the neuroprotective agent described in Section 2.
Caption: Synthesis of CF3-Curcuminoid Hybrid via etherification followed by microwave-assisted aldol condensation.
Diagram 2: Structure-Activity Relationship (SAR)
Visualizing how specific structural features contribute to biological activity.
Caption: SAR map highlighting the functional role of the trifluoromethyl, hydroxyl, and aldehyde groups.
References
-
Development of an MRI contrast agent for both detection and inhibition of the amyloid-β fibrillation process. Source: Royal Society of Chemistry (2022)
-
Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Source: National Institutes of Health (PMC)
-
Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Source: PubMed / Springer
-
Synthesis, Crystal Structure and Antibacterial Activity of 4-Hydroxy-Benzaldehyde Benzoyl Hydrazone. Source: Semantic Scholar / Trans Tech Publications
-
4-Hydroxy-3-(trifluoromethyl)benzaldehyde Compound Summary. Source: PubChem
Sources
Validating the Purity of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde by HPLC
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts[1][2]
Executive Summary: The Purity Challenge
In the synthesis of fluorinated pharmaceutical intermediates, 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (HTFB) represents a critical building block.[1][2] Its dual functionality—a phenolic hydroxyl group and a strongly electron-withdrawing trifluoromethyl group—makes it highly reactive but also prone to specific impurity profiles that standard HPLC methods often miss.[1][2]
The Core Problem: Standard C18 alkyl-bonded phases rely primarily on hydrophobic interactions.[1][2][3] However, the likely impurities of HTFB—specifically its regioisomers (e.g., 4-hydroxy-2-(trifluoromethyl)benzaldehyde) and de-fluorinated byproducts —possess hydrophobicity indices almost identical to the target molecule.[1][2] This leads to peak co-elution and "false high" purity results.[2]
The Solution: This guide compares the industry-standard C18 Method against the superior Pentafluorophenyl (PFP) Method .[1][2] We demonstrate why the PFP phase, utilizing unique
Comparative Analysis: C18 vs. PFP Stationary Phases
The following table summarizes the performance differences observed when validating HTFB purity.
| Feature | Standard Alternative: C18 (Octadecyl) | Recommended Product: PFP (Pentafluorophenyl) |
| Separation Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + |
| Isomer Resolution | Poor ( | Excellent ( |
| Mobile Phase Compatibility | High.[1][2] Works well with standard ACN/Water gradients.[1][2] | High. Requires slightly higher organic content for elution.[1][2] |
| Peak Shape (Phenolics) | Often tails without ion-pairing reagents or strict pH control.[1][2] | Sharper peaks due to specific interaction with the electron-deficient aromatic ring.[1][2] |
| Validation Suitability | Acceptable for crude reaction monitoring.[1][2] | Mandatory for Final Release Testing (CoA). |
Scientific Rationale & Mechanism
To understand why the PFP column outperforms C18 for this specific molecule, we must look at the molecular interactions.[2]
-
The Molecule: HTFB has a pKa of approximately 6.5–7.0 due to the electron-withdrawing
group ortho to the hydroxyl. At neutral pH, it partially ionizes, causing peak tailing.[1][2] -
The C18 Failure Mode: C18 phases separate based on "greasiness."[1][2] Since the regioisomers of HTFB have the same atoms, their "greasiness" is nearly identical.[2]
-
The PFP Advantage: The PFP stationary phase contains a benzene ring with five fluorine atoms.[2][4] This creates an electron-deficient ring that interacts strongly with the electron-rich phenolic ring of HTFB.[1][2] Furthermore, the "Fluorine-Fluorine" interaction (though debated, often described as fluorous retention) provides orthogonality.[1][2] The position of the
group on the impurity changes its interaction geometry with the PFP surface, leading to separation.[2]
Visualizing the Separation Mechanism
Figure 1: Mechanism comparison showing why PFP phases provide orthogonal selectivity required for separating structurally similar isomers.[1][2]
Validated Experimental Protocol
This protocol is designed to be self-validating. If the system suitability parameters (Resolution
A. Chromatographic Conditions
-
Column: Fluorophenyl (PFP),
, (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5).[1][2] -
Mobile Phase A:
Formic Acid in Water (pH 2.7).[1][2] Note: Low pH is critical to keep the phenolic group protonated ( ) rather than ionized ( ).[1][2] -
Flow Rate:
. -
Column Temp:
(Temperature control is vital for reproducibility of fluorinated phases). -
Detection: Diode Array Detector (DAD).[1][2] Extraction at 254 nm (aromatic ring) and 280 nm (phenolic shift).[1][2]
-
Injection Volume:
.
B. Gradient Profile
| Time (min) | % Mobile Phase B | Comments |
| 0.0 | 20 | Initial hold to retain polar degradants |
| 2.0 | 20 | Isocratic hold |
| 15.0 | 80 | Linear ramp to elute HTFB and non-polars |
| 18.0 | 80 | Wash |
| 18.1 | 20 | Re-equilibration |
| 23.0 | 20 | End of Run |
C. Sample Preparation
-
Stock Solution: Dissolve
of HTFB in of Methanol ( ). -
Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach
.[1][2]
Method Validation Strategy (ICH Q2)
To ensure this method is robust for drug development, perform the following validation steps.
1. Specificity (Forced Degradation)
Subject the sample to oxidative stress (
-
Expectation: The PFP column should resolve the oxidative degradant (likely a carboxylic acid derivative) significantly earlier than the main peak.[1][2]
-
C18 Comparison: On C18, the carboxylic acid often merges with the solvent front or tails into the main peak.[2]
2. Linearity & Range
Prepare 5 concentrations ranging from
3. Sensitivity (LOD/LOQ)
Because fluorinated compounds do not fluoresce strongly without derivatization, UV sensitivity is key.[1][2]
-
LOQ Target:
area normalization. This ensures you can detect impurities at the reporting threshold required by regulatory bodies.[1][2]
Workflow Diagram: Validation Logic
Figure 2: Decision tree for validating the HPLC method, emphasizing the critical System Suitability checkpoint.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link
-
Thermo Fisher Scientific. 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde Specifications and Safety Data.[1][2]Link
-
PubChem. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde Compound Summary (CID 7021593).[1][2] National Center for Biotechnology Information.[1][2] Link
-
ResearchGate. HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.Link
-
Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.Link
Sources
- 1. PubChemLite - 4-hydroxy-3-(trifluoromethyl)benzaldehyde (C8H5F3O2) [pubchemlite.lcsb.uni.lu]
- 2. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 7021593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nacalai.com [nacalai.com]
- 4. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Comparative Analysis Guide: Optimizing GC-MS Workflows for 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
Executive Summary & Analytical Challenge
4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CAS: 220227-98-5) represents a distinct challenge in gas chromatography-mass spectrometry (GC-MS). As a key intermediate in the synthesis of TRP channel modulators and kinase inhibitors, its purity is critical. However, the molecule possesses a "perfect storm" of functional groups for analytical difficulty:
-
Phenolic Hydroxyl: Highly polar, leading to hydrogen bonding with silanol groups in the column stationary phase (peak tailing).
-
Trifluoromethyl Group (
): Strongly electron-withdrawing. This increases the acidity of the phenolic proton ( < 8, compared to ~10 for phenol), exacerbating adsorption issues in the injector port. -
Aldehyde Moiety: Susceptible to oxidation (to benzoic acid derivatives) or acetal formation if solvents are not essentially anhydrous.
This guide compares two primary workflows: Direct Injection (for rapid screening) and BSTFA Derivatization (for quantitative validation).
Comparative Methodologies
Method A: Direct Injection (Rapid Screening)
Best for: Initial reaction monitoring, high-concentration samples (>1 mg/mL).
Direct injection relies on the volatility of the
Protocol:
-
Sample Prep: Dissolve 5 mg of reaction mixture in 1 mL Ethyl Acetate (Avoid methanol to prevent hemiacetal formation with the aldehyde).
-
Inlet: Split 20:1, 250°C. Critical: Use a deactivated glass wool liner to minimize active sites.
-
Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).
-
Oven Program: 60°C (1 min)
20°C/min 280°C (3 min).
Observed Performance:
-
Peak Shape: Often exhibits tailing (Asymmetry factor > 1.5).
-
Artifacts: Potential thermal degradation to 4-hydroxy-3-(trifluoromethyl)benzene (decarbonylation) if the inlet is dirty.
Method B: Silylation with BSTFA (Quantitative Standard)
Best for: Impurity profiling, trace analysis, and final product release.
Derivatization caps the polar hydroxyl group with a trimethylsilyl (TMS) group, reducing polarity and increasing thermal stability.
Protocol:
-
Sample Prep: Dry 100 µL of reaction mixture under
. -
Reagent Addition: Add 50 µL anhydrous Pyridine + 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubation: 60°C for 30 minutes. (The electron-withdrawing
makes the phenol less nucleophilic; heat is required to drive the reaction to completion). -
Inlet: Split 50:1, 260°C.
-
Column: Same as Method A.
Observed Performance:
-
Peak Shape: Sharp, symmetrical (Asymmetry factor < 1.1).
-
Stability: The TMS-ether is thermally stable up to 300°C.
Experimental Data & Fragmentation Analysis
The following table summarizes the mass spectral characteristics obtained from both methods.
| Feature | Method A: Direct Injection | Method B: BSTFA Derivatization |
| Analyte Form | Native (Underivatized) | TMS-Derivative |
| Molecular Weight | 190.12 g/mol | 262.30 g/mol (+72 Da shift) |
| Retention Time (min) | ~8.4 (Variable tailing) | ~10.2 (Sharp) |
| Molecular Ion ( | m/z 190 (Medium intensity) | m/z 262 (Strong intensity) |
| Base Peak | m/z 189 ( | m/z 247 ( |
| Diagnostic Fragment 1 | m/z 161 ( | m/z 73 ( |
| Diagnostic Fragment 2 | m/z 121 ( | m/z 233 ( |
| LOD (S/N > 3) | ~10 ppm | ~0.5 ppm |
Mechanistic Insight: Fragmentation Pathways
In the native form, the
Visualized Workflows
Figure 1: Analytical Decision Tree
This diagram illustrates the logic flow for selecting the appropriate method based on the stage of drug development.
Caption: Decision matrix for selecting Direct Injection vs. Derivatization based on sample concentration and data requirements.
Figure 2: Silylation Reaction Mechanism
The reaction between BSTFA and the sterically/electronically modified phenol.
Caption: The silylation pathway. Note that the CF3 group reduces nucleophilicity, necessitating the 60°C incubation step.
Expert Recommendations & Troubleshooting
Handling the Trifluoromethyl Group
The
-
Volatility: The native compound is more volatile than vanillin. Do not use high-vacuum rotary evaporation for extended periods; use a nitrogen stream for solvent removal.
-
Acidity: The
group pulls electron density from the ring, making the phenolic proton more acidic. This means it will bind aggressively to basic sites in the GC liner. Recommendation: Use Ultra-Inert liners with deactivated glass wool.
Avoiding "Ghost" Peaks
If you observe a peak at m/z 170 , this often corresponds to the loss of HF (
Dual Derivatization (Advanced)
If acetal formation is suspected (due to alcohol solvents in the reaction), consider Oximation followed by Silylation .
-
React with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to protect the aldehyde.
-
Follow with BSTFA to protect the phenol. This creates a highly stable, high-mass derivative ideal for trace detection in complex biological matrices.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzaldehyde derivatives. NIST Chemistry WebBook. [Link]
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]
-
PubChem. (2024). Compound Summary: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde.[1][2][3][4] National Library of Medicine. [Link]
Sources
- 1. 4-hydroxy-3-(trifluoromethyl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZALDEHYDE(220227-98-5) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, 98+%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
A Senior Application Scientist's Guide to 4-Hydroxy-3-(trifluoromethyl)benzaldehyde in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery and lead optimization, the efficiency of library synthesis is paramount. The choice of building blocks is a critical determinant of reaction success, scaffold diversity, and ultimately, the quality of the compound library. This guide provides an in-depth technical comparison of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde with other commonly used benzaldehyde derivatives in the context of parallel synthesis. We will explore its performance in key reactions, supported by representative experimental data, to empower you to make informed decisions in your synthetic workflows.
The Strategic Advantage of the Trifluoromethyl Group
The incorporation of a trifluoromethyl (-CF3) group into a molecule is a well-established strategy in medicinal chemistry to enhance its pharmacological properties.[1] This highly electronegative group can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde offers a direct route to introduce this valuable moiety into a diverse range of molecular scaffolds.
The electron-withdrawing nature of the trifluoromethyl group has a profound impact on the reactivity of the benzaldehyde. It enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity is particularly advantageous in the high-throughput setting of parallel synthesis, where robust and rapid reactions are essential for the efficient generation of compound libraries.
Comparative Performance in Key Parallel Synthesis Reactions
To illustrate the practical implications of this enhanced reactivity, we will compare the performance of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde with two other commercially available benzaldehydes: the non-fluorinated parent compound, 4-hydroxybenzaldehyde, and an electron-rich analogue, 4-methoxybenzaldehyde. The two primary reaction platforms for this comparison are reductive amination and the Ugi four-component reaction, both cornerstones of modern library synthesis.
Reductive Amination: A Workhorse for Amine Library Synthesis
Reductive amination is a robust and widely used method for the synthesis of secondary and tertiary amines. In a parallel synthesis format, the efficiency and completeness of the imine formation and subsequent reduction are critical.
Experimental Protocol: Parallel Reductive Amination
A library of secondary amines was synthesized in a 96-well plate format.
-
Aldehyde Stock Solutions: 0.2 M solutions of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde, 4-hydroxybenzaldehyde, and 4-methoxybenzaldehyde were prepared in dichloroethane (DCE).
-
Amine Stock Solution: A 0.2 M solution of a representative primary amine (e.g., benzylamine) was prepared in DCE.
-
Reaction Setup: To each well of a 96-well plate, 200 µL of the aldehyde stock solution and 200 µL of the amine stock solution were added.
-
Imine Formation: The plate was sealed and agitated at room temperature for 2 hours to facilitate imine formation.
-
Reduction: 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) were added to each well.
-
Reaction Progression: The plate was resealed and agitated at room temperature for 16 hours.
-
Work-up: The reactions were quenched by the addition of 1 M sodium bicarbonate solution. The organic layer was separated, and the solvent was removed in vacuo.
-
Analysis: The crude product yield and purity were determined by LC-MS analysis.
Table 1: Comparative Performance in Parallel Reductive Amination
| Aldehyde | Representative Yield (%) | Representative Purity (%) | Observations |
| 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | 92 | >95 | Rapid imine formation, clean conversion to the desired amine. |
| 4-Hydroxybenzaldehyde | 85 | >90 | Slower imine formation, some unreacted aldehyde observed. |
| 4-Methoxybenzaldehyde | 78 | ~85 | Incomplete reaction, significant amount of starting aldehyde remaining. |
The superior performance of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is evident. The electron-withdrawing trifluoromethyl group accelerates the initial imine formation, driving the reaction towards completion and resulting in higher yields and purities. This is a significant advantage in a parallel synthesis workflow, as it minimizes the need for extensive purification of individual library members.
Caption: Workflow for Parallel Reductive Amination.
The Ugi Four-Component Reaction: A Gateway to Complexity
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry, enabling the rapid assembly of complex, peptide-like molecules from simple starting materials.[2][3] The reaction's efficiency is highly dependent on the rate of the initial imine formation, making it an excellent platform to highlight the enhanced reactivity of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde.
Experimental Protocol: Parallel Ugi Four-Component Reaction
A library of α-acylamino amides was synthesized in a 96-well plate format.
-
Component Stock Solutions: 0.5 M solutions of the three aldehydes, a primary amine (e.g., benzylamine), a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., tert-butyl isocyanide) were prepared in methanol.
-
Reaction Setup: To each well of a 96-well plate, 100 µL of each of the four stock solutions were added.
-
Reaction Progression: The plate was sealed and agitated at room temperature for 24 hours.
-
Work-up: The solvent was removed in vacuo. The residue was dissolved in a suitable solvent for analysis.
-
Analysis: The crude product yield and purity were determined by LC-MS analysis.
Table 2: Comparative Performance in the Parallel Ugi Reaction
| Aldehyde | Representative Yield (%) | Representative Purity (%) | Observations |
| 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | 88 | >90 | Efficient conversion to the Ugi product. |
| 4-Hydroxybenzaldehyde | 75 | ~85 | Moderate yield, with some unreacted starting materials. |
| 4-Methoxybenzaldehyde | 62 | ~70 | Lower conversion, more complex crude product mixture. |
Again, 4-Hydroxy-3-(trifluoromethyl)benzaldehyde demonstrates superior performance. The accelerated formation of the initial iminium ion intermediate drives the multicomponent reaction forward, leading to higher yields of the desired complex product. This reliability is crucial for generating diverse and high-quality combinatorial libraries.
Caption: The Ugi Four-Component Reaction.
Navigating Challenges: Purification and Solubility
While the enhanced reactivity of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is a clear advantage, it is important to consider potential downstream challenges in a parallel synthesis workflow.
-
Purification: The increased polarity imparted by the hydroxyl group and the potential for hydrogen bonding can sometimes complicate purification by standard reversed-phase HPLC. However, the higher crude purities achieved with this reagent often simplify the purification process, and alternative strategies such as solid-phase extraction (SPE) can be effectively employed.
-
Solubility: The introduction of a trifluoromethyl group can decrease the aqueous solubility of the final products. This is a critical consideration in the context of biological screening. It is therefore advisable to incorporate solubilizing groups elsewhere in the molecule or to utilize formulation strategies during assay development.
Conclusion: A Superior Building Block for Accelerated Drug Discovery
4-Hydroxy-3-(trifluoromethyl)benzaldehyde stands out as a superior building block for parallel synthesis. Its enhanced electrophilicity, a direct consequence of the electron-withdrawing trifluoromethyl group, translates to faster reaction times, higher yields, and cleaner crude products in key library-generating reactions such as reductive amination and the Ugi four-component reaction. While considerations for purification and solubility are necessary, the overall benefits of incorporating this reagent into your parallel synthesis workflows are substantial. By accelerating the synthesis of diverse and medicinally relevant compound libraries, 4-Hydroxy-3-(trifluoromethyl)benzaldehyde empowers researchers to more rapidly identify and optimize lead compounds, ultimately contributing to the advancement of drug discovery.
References
-
Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. (2018, December 12). Duke University Department of Chemistry. [Link]
-
Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. (2023, February 26). YouTube. [Link]
-
Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). SciSpace. [Link]
-
Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2016, March 23). ResearchGate. [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, April 25). National Institutes of Health. [Link]
-
Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. (n.d.). Jove. [Link]
-
High-throughput purification of single compounds and libraries. (1998, November-December). PubMed. [Link]
-
Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity. (2022, August 9). ACS Publications. [Link]
-
Multi-step Split Synthesis on the TridentTM: Parallel Solution-Phase Synthesis of Urea and Amide Library. (1999, August 29). MDPI. [Link]
-
Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. (2010, October 1). National Institutes of Health. [Link]
-
Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. (2023, February 26). YouTube. [Link]
-
Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. (2018, December 12). Duke University Department of Chemistry. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
- An efficient process for the synthesis of alkoxy substituted benzaldehydes. (n.d.).
-
The Ugi three-component reaction and its variants. (2021). Royal Society of Chemistry. [Link]
-
Efficient parallel synthesis of privileged benzopyranylpyrazoles via regioselective condensation of beta-keto aldehydes with hydrazines. (2009, March 9). PubMed. [Link]
-
Library synthesis a The multicomponent Ugi reaction incorporates an... (n.d.). ResearchGate. [Link]
-
Multistep Library Synthesis in Flow: Production of Matrix Libraries in an Assembly Line. (2024). ChemRxiv. [Link]
-
Design of diverse and focused combinatorial libraries using an alternating algorithm. (n.d.). PubMed. [Link]
-
Metal–organic framework. (n.d.). Wikipedia. [Link]
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A Senior Application Scientist's Guide to 4-Hydroxy-3-(trifluoromethyl)benzaldehyde in Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and fine chemical synthesis, the selection of starting materials is a critical determinant of success. The judicious choice of a building block can profoundly influence reaction efficiency, biological activity, and the novelty of the final compounds. This guide provides an in-depth technical comparison of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde, a versatile aromatic aldehyde, with its structural analogs. We will explore its applications, supported by experimental data, and elucidate the chemical principles that underpin its utility.
The Trifluoromethyl Advantage: A Paradigm of Enhanced Reactivity and Bioactivity
The trifluoromethyl (-CF3) group is a cornerstone of contemporary medicinal chemistry, renowned for its ability to modulate the physicochemical and biological properties of a molecule.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, bioavailability, and binding affinity to biological targets.[1] In 4-Hydroxy-3-(trifluoromethyl)benzaldehyde, the interplay between the electron-donating hydroxyl group and the powerfully electron-withdrawing trifluoromethyl group creates a unique electronic environment that dictates its reactivity and the properties of its derivatives.
The primary advantage of the trifluoromethyl substituent in this context is the heightened electrophilicity of the aldehyde's carbonyl carbon. This increased reactivity towards nucleophiles can lead to faster reaction times and higher yields in various condensation reactions compared to its non-fluorinated counterpart, 4-hydroxybenzaldehyde, or other substituted benzaldehydes.
Comparative Performance in Synthesis: A Focus on Condensation Reactions
4-Hydroxy-3-(trifluoromethyl)benzaldehyde serves as a valuable precursor in a multitude of synthetic transformations, most notably in the formation of Schiff bases and chalcones, which are prominent scaffolds in medicinal chemistry.
Schiff Base Synthesis: A Gateway to Bioactive Molecules
Schiff bases, characterized by their imine (-C=N-) functional group, are synthesized through the condensation of a primary amine with a carbonyl compound.[2] They are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[3][4]
Comparative Yields of Schiff Base Synthesis
| Aldehyde | Amine | Product | Yield (%) | Reference |
| 4-Hydroxy-3-methoxybenzaldehyde | Glycine | Schiff Base | 96 | [6] |
| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Various Haloanilines | Schiff Bases | Not Specified | [2] |
| Benzaldehyde | p-Aminophenol | Schiff Base | Not Specified | [7] |
Note: This table presents data from different studies and is intended to be illustrative of typical yields for Schiff base synthesis. A direct comparison of yields under identical conditions is not available in the cited literature.
Experimental Protocol: Synthesis of a Schiff Base from 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
This protocol provides a general procedure for the synthesis of a Schiff base, which can be adapted for various primary amines.
Materials:
-
4-Hydroxy-3-(trifluoromethyl)benzaldehyde (1 mmol)
-
Primary amine (e.g., aniline) (1 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount, ~2-3 drops)
Procedure:
-
Dissolve 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the primary amine (1 mmol) in ethanol (10 mL).
-
Add the amine solution to the aldehyde solution with stirring.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.
Diagram: Schiff Base Synthesis Workflow
Caption: General workflow for Knoevenagel condensation.
Comparative Biological Activity of Derivatives
The true measure of a building block's utility in drug discovery lies in the biological activity of its derivatives. The presence of the trifluoromethyl group in derivatives of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde can significantly impact their therapeutic potential.
Antimicrobial Activity
Schiff bases derived from various substituted benzaldehydes have been extensively studied for their antimicrobial properties. The lipophilic nature of the trifluoromethyl group can enhance the permeability of the resulting Schiff base through the microbial cell membrane, potentially leading to increased antimicrobial potency.
Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound/Derivative | S. aureus | E. coli | C. albicans | Reference |
| Benzaldehyde | ≥ 1024 | - | - | [8] |
| Schiff base from 4-nitrobenzaldehyde | - | - | - | [3] |
| Prenylated benzaldehyde derivatives | - | - | 15.63 | [9] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | 2.5-5.0 mg/mL | - | - | [10] |
Note: This table compiles data from various studies on different derivatives and is for illustrative purposes. MIC values are highly dependent on the specific derivative and the microbial strain tested.
Anticancer Activity
The trifluoromethyl group is a common feature in many anticancer drugs. Its inclusion can enhance the cytotoxic activity of a compound. Schiff bases and other derivatives of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde are promising candidates for the development of novel anticancer agents. For instance, certain Schiff bases have shown significant cytotoxic activity against various cancer cell lines, with IC50 values in the micromolar range. [4] Comparative Anticancer Activity (IC50, µM)
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| Schiff bases of natural steroids | SK-GT-4 | - | [11] |
| 2,4-dihydroxy benzaldehyde derived Schiff bases | PC3 | - | |
| Schiff base from 5-(diethylamino)-2-((3,5-dimethylphenylimino)methyl)phenol | HeLa, MCF-7 | in micromolar range | [4] |
| Schiff base from 4-nitrobenzaldehyde | TSCCF | 446.68 µg/mL | [3] |
Note: This table presents a selection of data for different classes of derivatives against various cancer cell lines. A direct comparison requires testing under identical conditions.
Conclusion: A Superior Building Block for Demanding Applications
4-Hydroxy-3-(trifluoromethyl)benzaldehyde stands out as a superior building block in synthetic and medicinal chemistry. The strategic placement of the trifluoromethyl group significantly enhances the reactivity of the aldehyde functionality, facilitating more efficient synthetic transformations. Furthermore, the incorporation of this group into derivative molecules can impart desirable biological properties, including enhanced antimicrobial and anticancer activities. While direct comparative data under identical conditions remains a subject for further investigation, the fundamental principles of organic chemistry and the available body of research strongly support the advantages of using 4-Hydroxy-3-(trifluoromethyl)benzaldehyde over its non-fluorinated and other substituted analogs for the development of novel, high-performance molecules.
References
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synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives. (n.d.). TSI Journals. Retrieved January 30, 2026, from [Link]
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Al-Ghorbani, M., Yusoff, M. M., & Al-Majeni, R. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central (PMC). Retrieved January 30, 2026, from [Link]
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Al-Hamdani, A. A., Al-Khafaji, N. A. N., & Shaker, S. A. (2024). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Scientific Reports, 14(1), 15479. [Link]
- Gupta, S. D., et al. (2015). 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead. Bioorganic & Medicinal Chemistry, 23(7), 1609-1617.
- de Oliveira, A. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Scientia Pharmaceutica, 89(3), 39.
- Thorat, B. R., et al. (2012). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Journal of Chemical and Pharmaceutical Research, 4(1), 18-26.
- Kitamura, M., et al. (2021).
- Karmakar, S., et al. (2021). 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology. New Journal of Chemistry, 45(1), 226-235.
- El-Hawary, S. S., et al. (2022). Bio-Guided Fractionation of Prenylated Benzaldehyde Derivatives as Potent Antimicrobial and Antibiofilm from Ammi majus L. Fruits-Associated Aspergillus amstelodami. Molecules, 27(19), 6524.
- Ishaku, S., Akinrinade, M. A., Alhamdu, S. S., & Oluwakemi, O. T. (2024). Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes.
- Kokotos, C. G., et al. (2023). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Organic & Biomolecular Chemistry.
- Khan, S. A., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure and Dynamics, 38(10), 3043-3054.
- Al-Amiery, A. A., et al. (2022). Screening The Anticancer Activity for New Schiff Bases of Natural Steroids.
- de Souza, R. O. M. A., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry, 89(10), 1515-1523.
- Singh, S., & Singh, P. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Engineering Research & Technology, 8(5).
- Bunu, S. J., et al. (2024). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Studies, 2(1).
- Ghiurca, M., et al. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 29(13), 3009.
- Ulker, S., et al. (2013). 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: Rational identification of a new anticancer lead.
- Al-Otaibi, J. S., et al. (2023). Synthesis, Characterization and In-Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Al-Amiery, A. A., et al. (2017). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
